molecular formula C6H3BrClN3 B1381277 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-34-4

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1381277
CAS No.: 1638763-34-4
M. Wt: 232.46 g/mol
InChI Key: LINGCYUTYXJAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINGCYUTYXJAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256079
Record name 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-34-4
Record name 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine nucleobases allows for its recognition by a multitude of enzymes, while the replacement of the N7 nitrogen with a carbon atom provides a vector for chemical modification that can enhance potency, selectivity, and pharmacokinetic properties.[1] This unique feature has led to the development of numerous therapeutics, including kinase inhibitors for the treatment of cancers and inflammatory diseases.[2][3][4] The strategic placement of halogen atoms on this core structure, as seen in 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 1638763-34-4), creates a versatile intermediate with orthogonally addressable positions, unlocking a vast chemical space for drug discovery.

This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, chemical properties, and its strategic application in the development of targeted therapeutics.

Physicochemical Properties

PropertyValueSource
CAS Number 1638763-34-4PharmaBlock[5]
Molecular Formula C₆H₃BrClN₃PubChem
Molecular Weight 232.46 g/mol PubChem
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred from related compounds

Synthesis of the Dihalogenated Core

A well-documented route to the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[1][6] A similar strategy could be adapted, followed by a bromination step.

Proposed Synthetic Pathway

Synthetic Pathway A Starting Materials B 2-Amino-4-chloro-5-substituted-pyrimidine A->B Cyclization C Pyrrolo[2,3-d]pyrimidine Core Formation B->C Pyrrole Ring Formation D This compound C->D Bromination (e.g., NBS)

Caption: A generalized synthetic approach to this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of a 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor.

The initial steps would likely follow a modified version of the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as detailed in US Patent 10,738,058 B2.[6] This involves the condensation of a substituted cyanoacetate with formamidine to construct the pyrimidine ring, followed by cyclization to form the pyrrole ring and subsequent chlorination.

Step 2: Selective Bromination at the C6 Position.

To a solution of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor in a suitable solvent (e.g., DMF or acetonitrile), N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired this compound.

Reactivity and Selective Functionalization: A Chemist's Playground

The true utility of this compound lies in the differential reactivity of its two halogen atoms. The C2-chloro and C6-bromo positions can be selectively functionalized through a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and modular construction of compound libraries.

The Differentiated Reactivity of C2-Cl and C6-Br

Generally, in dihalogenated heteroaromatic systems, the reactivity towards palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This differential reactivity allows for the selective functionalization of the C6-bromo position while leaving the C2-chloro position intact for subsequent modifications. Conversely, the C2-chloro position, being part of the electron-deficient pyrimidine ring, is more susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity cluster_0 This compound cluster_1 Selective Functionalization Core C6-Br (More reactive in cross-coupling) Suzuki Suzuki Coupling Core->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling Core->Sonogashira Pd-catalyzed Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd-catalyzed SNAr Nucleophilic Aromatic Substitution (at C2-Cl) SNAr->Core Favored at C2

Caption: Reactivity profile of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The C6-bromo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other carbon-based substituents.

1. Suzuki-Miyaura Coupling:

This reaction is ideal for the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene) is added.

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

2. Sonogashira Coupling:

This reaction allows for the introduction of terminal alkynes, which can serve as handles for further functionalization, for instance, through click chemistry.

Representative Protocol for Sonogashira Coupling:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-10 mol%).

  • A degassed solvent, typically an amine base like triethylamine or a mixture of THF and an amine, is added.

  • The terminal alkyne (1.1-1.5 equiv.) is added, and the reaction is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is filtered to remove the precipitated amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified.

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2-chloro position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. This allows for the facile introduction of various nucleophiles, most notably amines, which is a key step in the synthesis of many kinase inhibitors.

Representative Protocol for Nucleophilic Aromatic Substitution with Amines:

  • In a reaction vessel, dissolve the 6-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in a suitable polar aprotic solvent such as DMF, DMSO, or n-butanol.

  • Add the desired amine (1.1-2.0 equiv.) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated.

  • The reaction mixture is heated, often to temperatures between 80-150 °C, and can be facilitated by microwave irradiation.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, diluted with water to precipitate the product, or extracted with an organic solvent.

  • The crude product is then purified by crystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules, with a particular emphasis on kinase inhibitors. The ability to sequentially and selectively functionalize the C6 and C2 positions provides a powerful strategy for optimizing inhibitor potency and selectivity.

Applications A This compound B C6 Functionalization (e.g., Suzuki Coupling) A->B Step 1 C C2 Functionalization (e.g., SNAr with an Amine) B->C Step 2 D Diverse Library of Kinase Inhibitors (e.g., JAK, BTK, EGFR inhibitors) C->D Final Products

Caption: A strategic workflow for the synthesis of kinase inhibitors.

Numerous patents describe the use of substituted pyrrolo[2,3-d]pyrimidines as inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), which are key targets in oncology and immunology.[2][4] The synthetic strategies outlined in these patents often rely on the sequential functionalization of dihalogenated pyrrolo[2,3-d]pyrimidine intermediates.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dihalogenated nature allows for selective and sequential functionalization, providing a robust platform for the synthesis of diverse compound libraries. The principles of its reactivity, particularly the orthogonality of palladium-catalyzed cross-coupling at the C6-bromo position and nucleophilic aromatic substitution at the C2-chloro position, empower chemists to rationally design and synthesize novel therapeutics, especially in the crucial area of kinase inhibition. As the demand for targeted therapies continues to grow, the strategic importance of intermediates like this compound is set to increase.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a detailed examination of the physicochemical properties, spectroscopic profile, and chemical reactivity of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. As a key heterocyclic intermediate, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. This document synthesizes structural data, predicted properties based on closely related analogs, experimental protocols for characterization, and insights into its synthetic utility to support advanced drug discovery and development programs.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the native purine bases allows it to effectively interact with a wide range of biological targets, most notably the ATP-binding site of protein kinases. This has led to the development of numerous clinically significant drugs, including the Janus kinase (JAK) inhibitor Tofacitinib.[1] The strategic placement of halogen substituents on this core structure is a cornerstone of modern drug design, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound is a di-halogenated derivative designed for synthetic versatility. The distinct electronic nature and reactivity of the chlorine and bromine atoms at the C2 and C6 positions, respectively, provide orthogonal handles for sequential, site-selective modifications. This makes the molecule an invaluable starting material for building diverse chemical libraries aimed at structure-activity relationship (SAR) exploration.

Core Physicochemical Properties

While extensive experimental data for this compound is not consolidated in public literature, its properties can be reliably inferred from its isomers and related analogs, such as 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

PropertyData / Expected ValueSource / Rationale
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₆H₃BrClN₃---
Molecular Weight 232.47 g/mol Calculated
CAS Number Not definitively assigned in public databases. The isomer 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is CAS 784150-41-0.Vendor Catalogs
Appearance Expected to be a white to off-white or pale yellow solid.Based on analogs.
Melting Point Not reported. Analogs like 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives melt in the range of 160-180°C.[1]Analog Data
Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol.[3]Based on analogs.
Stability Stable under standard inert storage conditions. Sensitive to strong acids, bases, and oxidizing agents.[3]General Heterocycle Chemistry
Storage Store in a cool, dark place (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4]Vendor Recommendations

InChI and SMILES Identifiers (for the target molecule):

  • InChI: InChI=1S/C6H3BrClN3/c7-4-5-3(1-8-5)6(9)11-2-10-4/h1-2H,(H,8,10,11)

  • SMILES: C1=C(C2=C(N1)N=CN=C2Cl)Br

Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution.

  • ¹H NMR: The proton spectrum is expected to be simple and diagnostic. Key signals would include two distinct singlets or doublets in the aromatic region (approx. 6.5-9.0 ppm) corresponding to the protons at the C4 and C5 positions of the pyrrolopyrimidine core. A broad singlet at lower field would correspond to the N-H proton of the pyrrole ring, which may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The chemical shifts of the carbons directly attached to the halogens (C2 and C6) will be significantly influenced by their electronegativity. Data for related compounds like 5-Bromo-4-chloro-7H-pyrrolo-[2,3-d]-pyrimidine can provide reference points for expected chemical shifts.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the isotopic pattern is highly characteristic due to the presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1). The resulting molecular ion peak cluster (M, M+2, M+4) provides definitive evidence of the presence of one chlorine and one bromine atom.

X-ray Crystallography

For absolute confirmation of the substitution pattern and three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides unequivocal proof of the atomic connectivity, bond lengths, and bond angles.

cluster_workflow X-ray Crystallography Workflow A High-Purity Sample (>99%) B Crystal Growth (Slow Evaporation/Vapor Diffusion) A->B C Mount Crystal & X-ray Diffraction B->C D Data Collection & Processing C->D E Structure Solution & Refinement D->E F Final Validated Structure (CIF) E->F

Caption: Gold-standard workflow for unambiguous structure determination.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen atoms. This allows for programmed, sequential functionalization.

  • Reactivity at C2 (Chloro): The chlorine atom at the C2 position is electron-deficient due to the adjacent nitrogen atoms of the pyrimidine ring. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[6] This pathway is ideal for introducing amines, thiols, and alcohols, which is a common strategy in the synthesis of kinase inhibitors.

  • Reactivity at C6 (Bromo): The bromine atom on the electron-rich pyrrole ring is less susceptible to SₙAr. Its primary utility is as a handle for metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents.

This orthogonal reactivity is a key advantage for drug development professionals, as it enables the systematic and independent modification of two different positions on the scaffold to optimize biological activity.

cluster_c2 C2 Position Reactivity cluster_c6 C6 Position Reactivity A This compound B Nucleophilic Substitution (SnAr) A->B R-NH₂ / R-OH (Base) D Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->D R-B(OH)₂ / R-NH₂ (Pd or Cu Catalyst) C Diverse C2-Substituted Analogs (e.g., Amines, Alcohols) B->C E Diverse C6-Substituted Analogs (e.g., Aryls, Heteroaryls) D->E

Caption: Orthogonal reactivity pathways for selective functionalization.

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, all protocols must be self-validating. The following are standard methodologies for characterizing intermediates like this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the standard method for determining the purity of a chemical intermediate. A reversed-phase method separates the target compound from starting materials, byproducts, and degradation products based on polarity.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 254 nm and 280 nm.

    • Sample Prep: Prepare a stock solution of ~1 mg/mL in Methanol or DMSO and dilute accordingly.

  • Validation: Purity is determined by the area percentage of the main peak. The peak should be symmetrical, and the UV-Vis spectrum collected by the DAD across the peak should be consistent, confirming peak homogeneity.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a more accurate and informative measure of the melting point than traditional methods. The sharpness of the melting endotherm can also give an indication of purity.

  • Methodology:

    • System: TA Instruments DSC 250 or equivalent.

    • Sample Pan: Tzero Aluminum hermetic pans.

    • Sample Preparation: Accurately weigh 1-3 mg of the solid sample into the pan and seal.

    • Temperature Program: a. Equilibrate at 25°C. b. Ramp temperature at a rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Validation: The melting point is typically reported as the onset or peak of the endothermic event. A sharp, single endotherm is indicative of a pure crystalline substance.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate care.

  • Hazard Statements (inferred from analogs): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate for chemical synthesis and drug discovery. Its key physicochemical features—a solid-state nature, solubility in organic solvents, and most importantly, its orthogonal reactivity at the C2 and C6 positions—make it an ideal starting point for the creation of complex and diverse molecular libraries. A thorough understanding of its properties and reactivity, validated by robust analytical methods, is essential for its effective application in the development of next-generation therapeutics.

References

The Definitive Guide to the Structural Elucidation of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, stands out as a "privileged scaffold." Its derivatives are central to the development of targeted therapies, particularly as kinase inhibitors for oncological and inflammatory diseases. The compound 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in this field, serving as a versatile intermediate for synthesizing complex, biologically active molecules.[1][2][3]

Given its role, the unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a fundamental requirement for quality control, reaction optimization, and ensuring the validity of subsequent biological data. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this key intermediate, blending theoretical principles with practical, field-proven methodologies.

Chapter 1: The Analytical Strategy - A Symphony of Techniques

Confirming the structure of a molecule like this compound requires a cohesive analytical strategy. No single technique is sufficient. Instead, we rely on the convergence of data from multiple orthogonal methods. This approach ensures that every aspect of the molecular structure—from its elemental composition and molecular weight to the precise arrangement and connectivity of its atoms—is rigorously verified.

Our strategy is built upon three pillars of analytical chemistry: Mass Spectrometry (MS) to define the mass and isotopic signature, Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic connectivity, and Vibrational Spectroscopy (IR) to confirm functional groups. For definitive confirmation, X-ray Crystallography provides the ultimate, unambiguous proof of the three-dimensional structure.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Definitive Confirmation Sample Sample MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Sample->MS Verify MW & Halogen Presence NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) MS->NMR Confirm Elemental Composition IR FT-IR Spectroscopy - Functional Groups Structure Final Structure Confirmed NMR->Structure Establish Connectivity IR->Structure Confirm Functional Groups (e.g., N-H) XRay Single Crystal X-ray Diffraction XRay->Structure Absolute Proof (if crystal available)

Figure 1: Integrated workflow for structure elucidation.

Chapter 2: Mass Spectrometry - The First Piece of the Puzzle

Mass spectrometry provides the initial, crucial data points: the molecular weight and the elemental composition, which are particularly revealing for halogenated compounds.

Core Principle: MS measures the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₃BrClN₃), the presence of both bromine and chlorine creates a highly characteristic isotopic pattern that acts as a molecular fingerprint.

Expected Isotopic Pattern: Nature has endowed chlorine with two stable isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine with two stable isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[4] This results in a distinctive cluster of peaks for the molecular ion (M⁺).

Ion SpeciesRelative Mass (Da)Expected Relative IntensityDescription
[M]⁺~231100%Contains ³⁵Cl and ⁷⁹Br
[M+2]⁺~233~130%Contains ³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br
[M+4]⁺~235~32%Contains ³⁷Cl and ⁸¹Br

Note: Intensities are approximate and serve as a guide. The [M+2] peak is expected to be the most abundant in this specific combination.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition Mode: Acquire data in positive ion mode. ESI will typically protonate the molecule, so the primary observation will be the [M+H]⁺ ion cluster.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to [M+H]⁺.

    • Verify that the measured m/z values match the theoretical values for C₆H₄BrClN₃⁺ within a narrow mass tolerance (< 5 ppm).

    • Confirm that the relative intensities of the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks align with the predicted pattern for one bromine and one chlorine atom.[5]

Trustworthiness Check: The observation of this precise isotopic pattern is a powerful and self-validating piece of evidence for the presence of one bromine and one chlorine atom in the molecule.

Chapter 3: NMR Spectroscopy - Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

3.1. ¹H NMR Spectroscopy: Identifying the Protons

The structure of this compound has three distinct protons: two aromatic protons on the pyrrole ring (H5 and H7-N) and one on the pyrimidine ring (H4).

  • Expected Signals:

    • N-H Proton (H7): A broad singlet, typically in the downfield region (>10 ppm), whose chemical shift can be sensitive to solvent and concentration.

    • Pyrrole Proton (H5): A singlet in the aromatic region (~6.5-7.5 ppm). The absence of adjacent protons means it will not show any splitting (J-coupling).

    • Pyrimidine Proton (H4): A singlet, also in the aromatic region, typically further downfield than the pyrrole proton (~8.0-9.0 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.

3.2. ¹³C NMR Spectroscopy: Defining the Carbon Framework

A ¹³C NMR spectrum will reveal the six unique carbon atoms in the molecule.

  • Expected Signals:

    • Four quaternary carbons (C2, C4, C6, C7a).

    • Two carbons bearing a proton (C4 and C5).

    • The carbons bonded to the electronegative halogens (C2-Cl and C6-Br) will be significantly shifted.

3.3. 2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments like HSQC and HMBC provide the instructions for how they are assembled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C4 and C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the puzzle. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece together the entire molecular framework, especially across the quaternary carbons.

Figure 2: Conceptual diagram of key HMBC correlations.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it solubilizes the compound well and its residual peak does not interfere with key signals.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient resolution to clearly identify all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments. Optimize parameters to observe both short-range (²J) and long-range (³J) correlations in the HMBC.

  • Data Interpretation:

    • Assign the ¹H signals based on chemical shift and multiplicity.

    • Use the HSQC spectrum to link the proton signals to their directly attached carbons.

    • Use the HMBC spectrum to build the molecular framework. For example, the proton at H5 should show correlations to the quaternary carbons C7a and C6, and to the protonated carbon C4. These correlations are critical for confirming the substituent positions.

Chapter 4: Final Confirmation and Reference Data

The convergence of data from MS and NMR provides an exceptionally high degree of confidence in the assigned structure. The mass spectrum confirms the elemental formula (C₆H₃BrClN₃), and the complete set of NMR data provides the exact atomic connectivity, confirming the compound as this compound. Further confirmation can be achieved with vibrational spectroscopy to identify the N-H stretch, and ultimately by X-ray crystallography if a suitable single crystal can be grown.[6]

This rigorous, multi-faceted approach ensures the scientific integrity of any research or development that relies on this crucial chemical intermediate.

References

An In-depth Technical Guide to the Biological Activity of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged" scaffold in medicinal chemistry due to its structural similarity to adenine, the nitrogenous base of ATP.[1] This allows its derivatives to act as competitive inhibitors for a multitude of ATP-dependent enzymes, particularly protein kinases.[1] The specific intermediate, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile and crucial starting point for the synthesis of a diverse library of bioactive compounds. The strategic placement of halogen atoms—chlorine at the C2 position and bromine at the C6 position—provides reactive handles for introducing various substituents through established synthetic methodologies like Suzuki coupling and Buchwald-Hartwig cross-coupling reactions.[2][3] This guide explores the significant biological activities of derivatives originating from this core, focusing on their roles as potent kinase inhibitors for the treatment of cancers and inflammatory diseases.

The Strategic Importance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, found in the structure of many endogenous molecules and approved drugs like the JAK inhibitor Tofacitinib.[4] Its value lies in its ability to mimic the natural purine structure, allowing it to bind to the ATP-binding sites of various enzymes. The absence of nitrogen at the 7-position offers unique electronic properties and a vector for substitution that can enhance binding affinity, selectivity, and pharmacokinetic properties.[5]

The this compound intermediate is particularly valuable for drug discovery campaigns. The differential reactivity of the C-Cl and C-Br bonds allows for sequential and site-selective modifications, enabling the systematic exploration of the chemical space around the scaffold to optimize biological activity.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a broad range of biological activities, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1]

Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[6] The 7-deazapurine scaffold is a cornerstone for designing targeted kinase inhibitors.[5][7]

Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and Tyk2) are non-receptor tyrosine kinases that mediate cytokine signaling through the JAK-STAT pathway.[8] Inhibition of JAKs is a validated strategy for treating inflammatory diseases like rheumatoid arthritis and myeloproliferative disorders.[8] Numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[9][10]

  • JAK3 Selectivity: By introducing specific substituents, researchers have developed highly selective JAK3 inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold.[8][10] High selectivity for JAK3 over other family members, particularly JAK2, is desirable to avoid hematological side effects.[8]

  • Dual JAK/HDAC Inhibition: A novel strategy involves creating dual inhibitors that target both JAK kinases and histone deacetylases (HDACs). This approach aims to overcome resistance to HDAC inhibitors in solid tumors, where feedback activation of the JAK-STAT pathway is a known resistance mechanism.[11][12]

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose mutations are a key driver in non-small-cell lung cancer (NSCLC).[4] Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potent and selective inhibitors of mutant EGFR, including the T790M resistance mutation.[2] One study reported a derivative with 493-fold increased efficacy in cancer cells with an EGFR activating mutation compared to normal cells.[2]

Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for a range of other kinases:

  • Interleukin-2-inducible T-cell Kinase (Itk): Selective covalent inhibitors of Itk, a target for inflammatory and autoimmune diseases, have been developed.[13]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Potent inhibitors of CSF1R, a target in oncology and inflammatory diseases, have been synthesized by modifying the C6 position of the scaffold.[3]

  • Multi-Kinase Inhibitors: Many derivatives show activity against multiple kinases, such as EGFR, Her2, and VEGFR2, which can be advantageous in treating complex diseases like cancer.[5][6]

Anticancer Activity

The kinase inhibitory properties of these derivatives translate directly to potent anticancer activity. By blocking key signaling pathways, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5][6]

  • Cytotoxicity: Derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[5][14] For example, certain tricyclic pyrrolo[2,3-d]pyrimidines exhibited IC50 values in the low micromolar range against the HT-29 colon cancer cell line.[14]

  • Apoptosis Induction: Mechanistic studies have confirmed that potent derivatives can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and Caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[5]

Other Biological Activities

Beyond kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold has been explored for other therapeutic applications:

  • Antifolates: 6-substituted derivatives have been designed as inhibitors of purine biosynthesis, acting as antifolates with selective uptake in tumor cells.[15]

  • Antibacterial Agents: Modifications to the core have yielded compounds with activity against bacterial DNA gyrase B, a validated antibacterial target.[16]

  • Antiparasitic Agents: The scaffold has been used to design inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), a target for malaria.[17]

Mechanistic Elucidation: Experimental Workflows

Validating the biological activity of novel this compound derivatives requires a systematic, multi-tiered approach. The following protocols represent a standard workflow for characterizing a potential kinase inhibitor.

Workflow for Characterizing a Novel Kinase Inhibitor

This diagram illustrates the typical progression from initial compound synthesis to in-depth cellular analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Validation Synthesis Synthesis of Derivatives (from 6-bromo-2-chloro core) Biochem_Assay In Vitro Kinase Assay (Determine IC50) Synthesis->Biochem_Assay Test Compound Library Prolif_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochem_Assay->Prolif_Assay Active Hits Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Prolif_Assay->Apoptosis_Assay Confirm Cytotoxicity Mechanism Western_Blot Western Blot Analysis (Phospho-protein levels) Apoptosis_Assay->Western_Blot Validate Pathway Inhibition Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) Western_Blot->Selectivity Assess Off-Target Effects

Caption: Standard workflow for kinase inhibitor drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JAK3)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric for potency. Using an ATP concentration near the Km (Michaelis constant) for the enzyme ensures that the assay is sensitive to competitive inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human JAK3 enzyme to the desired concentration in assay buffer.

    • Prepare a substrate solution (e.g., a biotinylated peptide substrate like LCB-EQEDEPEGDYFEWLE) in assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for JAK3 (typically 10-15 µM).

    • Serially dilute the test compounds in DMSO, followed by a further dilution in assay buffer.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the JAK3 enzyme solution to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Add a detection reagent (e.g., HTRF or Lanthascreen™ reagents that recognize the phosphorylated substrate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on living cells. It measures the metabolic activity of a cell population, which correlates with the number of viable cells. A reduction in the signal indicates that the compound inhibits cell proliferation or induces cell death.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, HT-29) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting viability against the log of compound concentration.

Structure-Activity Relationship (SAR) Summary

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Position of SubstitutionKey FindingsRepresentative Target(s)Reference
C2-Position Introduction of amine groups is common. Modifications here can influence interactions within the hinge region of the kinase ATP-binding pocket.EGFR, JAKs[2]
C4-Position Substitution with various anilines is a key strategy. The nature of the aniline substituent (e.g., bromo, fluoro) significantly impacts potency and selectivity.[18] Introduction of a 4-aryl group can switch selectivity from JAK1 to JAK3.[8][10]JAKs, RTKs[8][10][18]
C6-Position Modification via Suzuki or Sonogashira coupling is used to introduce diverse aryl or alkyl groups. The size and electronics of this group are critical for potency and can be tailored to target specific kinases.[3][15]CSF1R, Antifolates[3][15]
N7-Position Often protected during synthesis (e.g., with SEM or POM groups) but can also be a point of modification to improve properties like solubility or to explore additional binding interactions.[4][16]DNA Gyrase[16]

Signaling Pathway Visualization: The JAK-STAT Pathway

Derivatives of this compound are potent inhibitors of the JAK-STAT pathway. This diagram shows the mechanism of action.

References

The Strategic Core: A Technical Guide to 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine as a 7-Deazapurine Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic endogenous purines while offering unique vectors for chemical modification.[1][2][3] This technical guide focuses on a key, highly functionalized derivative: 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will dissect its strategic importance, detailing its synthesis, chemical properties, and versatile applications as a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery pipelines.

The 7-Deazapurine Advantage: Why Pyrrolo[2,3-d]pyrimidines are Central to Drug Design

The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters the electronic landscape of the molecule, creating the 7-deazapurine scaffold.[2][3] This seemingly subtle change has profound implications for drug design:

  • Enhanced Target Binding: The modification can lead to improved binding affinity and selectivity for various enzymatic targets by altering hydrogen bonding patterns and creating a more electron-rich five-membered ring.[2]

  • Metabolic Stability: The C-H bond at position 7 is less susceptible to enzymatic oxidation compared to the N7 atom in purines, potentially leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.

  • Vectors for Diversification: The carbon at position 7 provides a handle for introducing a wide range of substituents, allowing for fine-tuning of a compound's physicochemical and pharmacological properties.[2]

The pyrrolo[2,3-d]pyrimidine core is present in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.

This compound: A Bifunctional Intermediate for Complex Syntheses

The subject of this guide, this compound, is a strategically designed intermediate that offers two distinct points for chemical modification: the chloro group at position 2 and the bromo group at position 6. This bifunctionality is crucial for the convergent synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is provided below. The addition of a bromine atom at the 6-position will increase the molecular weight and may influence the melting point and solubility.

PropertyValueSource
Molecular FormulaC6H3BrClN3N/A
Molecular Weight~232.47 g/mol [4]
AppearanceLikely a solidInferred
SolubilitySoluble in organic solvents like DMSO, DMF[5]
Synthesis of the this compound Core

A plausible synthetic approach is outlined below. This protocol is a representative example and may require optimization.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the target compound from a suitable starting pyrimidine.

Materials:

  • 2,4,6-trichloropyrimidine

  • Malononitrile

  • Sodium ethoxide

  • N-Bromosuccinimide (NBS)

  • Phosphorus oxychloride (POCl3)

  • Appropriate solvents (e.g., ethanol, DMF)

Methodology:

  • Step 1: Synthesis of 2,4-dichloro-6-aminopyrimidine. (This is a common starting material, and its synthesis is well-established).

  • Step 2: Construction of the Pyrrolo[2,3-d]pyrimidine Ring. A common method involves the condensation of a diaminopyrimidine with a suitable three-carbon synthon. Alternatively, starting from a halogenated pyrimidine, a Sonogashira coupling followed by cyclization can be employed.

  • Step 3: Chlorination at the 2-position. If not already present, the 2-position can be chlorinated using a reagent like phosphorus oxychloride.

  • Step 4: Bromination at the 6-position. The pyrrole ring of the 7-deazapurine system is susceptible to electrophilic substitution. Treatment with N-Bromosuccinimide (NBS) in a suitable solvent like DMF would be a standard method to introduce the bromine at the 6-position.

Purification: The final product would be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for creating libraries of potential drug candidates. The differential reactivity of the chloro and bromo substituents allows for sequential and selective modifications.

Orthogonal Reactivity: The Key to Stepwise Synthesis

The chlorine atom at the 2-position and the bromine atom at the 6-position exhibit different reactivities in common cross-coupling reactions. This allows for a stepwise approach to building molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chloro group at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the bromo group at the 6-position. This allows for the selective introduction of amines, alcohols, and thiols at this position.

  • Palladium-Catalyzed Cross-Coupling at the 6-position: The bromo group at the 6-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][8] This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

This orthogonal reactivity is a powerful tool for medicinal chemists, as it allows for the systematic exploration of the chemical space around the 7-deazapurine core.

Workflow for the Synthesis of a Kinase Inhibitor Library

The following workflow illustrates how this compound can be used to generate a library of potential kinase inhibitors.

G A This compound B Step 1: SNAr at C2 with various amines (R1-NH2) A->B C Intermediate Library A B->C D Step 2: Suzuki Coupling at C6 with various boronic acids (R2-B(OH)2) C->D E Final Kinase Inhibitor Library D->E

Caption: Synthetic workflow for a kinase inhibitor library.

This two-step process allows for the rapid generation of a diverse library of compounds, where R1 and R2 can be varied to optimize binding to the target kinase.

Case Study: Design of a Hypothetical Janus Kinase (JAK) Inhibitor

The pyrrolo[2,3-d]pyrimidine scaffold is a key feature of several approved JAK inhibitors, such as Tofacitinib. We can envision a synthetic route to a novel JAK inhibitor utilizing our core intermediate.

G cluster_0 Synthetic Pathway A This compound B SNAr with (R)-3-aminopiperidine derivative A->B C Intermediate 1 B->C D Suzuki coupling with a pyridine boronic acid derivative C->D E Hypothetical JAK Inhibitor D->E

Caption: Hypothetical synthesis of a JAK inhibitor.

This example illustrates how the strategic placement of the bromo and chloro groups on the 7-deazapurine core enables the efficient construction of complex, biologically active molecules.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its bifunctional nature, coupled with the inherent biological relevance of the 7-deazapurine scaffold, makes it a powerful tool for the synthesis of novel therapeutics. The ability to perform selective and sequential modifications at the 2- and 6-positions provides medicinal chemists with a robust platform for generating diverse compound libraries and optimizing lead candidates. As the demand for targeted therapies continues to grow, the strategic use of well-designed building blocks like this compound will be essential for accelerating the discovery of new and effective medicines.

References

A Senior Application Scientist's Guide to 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Scaffold for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core represents a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the adenine base of ATP.[1][2] This mimicry allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, making it a foundational element in the design of targeted therapeutics.[2] This guide provides an in-depth technical analysis of a particularly strategic derivative, 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine*, and its pivotal role in the discovery and development of potent and selective kinase inhibitors. We will explore the rationale behind its design, its synthetic utility, and its application in structure-activity relationship (SAR) studies, providing field-proven protocols and insights for researchers in drug discovery.

*(Note: For clarity and consistency with predominant chemical literature, this guide will refer to the isomer as 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where the chlorine atom at the 4-position is the primary site for nucleophilic substitution.)

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The journey into the utility of our target molecule begins with an appreciation for its parent core, the 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-azaindole. Its power as a kinase-targeting scaffold lies in its ability to form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3][4] The pyridine N7 acts as a hydrogen bond acceptor, while the pyrrole N1-H serves as a hydrogen bond donor, effectively anchoring the molecule in a manner similar to the adenine of ATP.[4][5] This bidentate interaction is a cornerstone of affinity for many successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[3][6]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold hinge_NH Backbone N-H (GK+3) hinge_CO Backbone C=O (GK+1) scaffold N7 (Acceptor) N1-H (Donor) hinge_CO->scaffold H-Bond scaffold->hinge_NH H-Bond

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

This fundamental binding mode makes the 7-azaindole core a highly versatile and reliable starting point for inhibitor design. The challenge, and opportunity, for medicinal chemists is to decorate this core with substituents that confer potency and selectivity for a specific kinase target. This is where the strategic placement of reactive handles becomes paramount.

Strategic Functionalization: The Power of the 2-Chloro and 6-Bromo Groups

The true value of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine lies in its pre-functionalized design, which provides two chemically distinct and orthogonal sites for modification. This dual-handle approach allows for a systematic and efficient exploration of chemical space around the core scaffold.

The 4-Chloro Position: The Gateway to Diversity

The chlorine atom at the C4 position is the primary engine for generating molecular diversity. Due to the electron-withdrawing nature of the pyrimidine ring nitrogens, this position is highly activated towards nucleophilic aromatic substitution (SNAr).[7] This allows for the straightforward introduction of a vast array of amine-containing fragments, which are crucial for targeting regions of the ATP pocket extending towards the solvent-exposed front-pocket or the ribose-binding site.

This reaction is the cornerstone of library synthesis for many kinase inhibitor programs.[8][9] The ability to readily couple various amines to the C4 position enables rapid SAR generation, allowing chemists to quickly identify groups that enhance potency or improve pharmacokinetic properties.

The 6-Bromo Position: The Vector for Selectivity and Potency

The bromine atom at the C6 position of the pyrrole ring offers a second, distinct vector for chemical modification. Unlike the C4-chloro group, the C6-bromo is primarily utilized in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9]

This orthogonality is critical. It allows for a two-stage diversification strategy:

  • Stage 1: Establish a preferred C4-substituent via SNAr chemistry.

  • Stage 2: With the optimal C4 group in place, explore a variety of aryl or heteroaryl groups at the C6 position via Suzuki coupling to probe deeper, more hydrophobic regions of the ATP-binding site, often referred to as the "back pocket."

This strategic probing of the back pocket is a well-established method for achieving inhibitor selectivity, as this region is often less conserved across the kinome than the hinge region. The introduction of a carefully chosen group at C6 can dramatically increase both potency and selectivity for the target kinase.

G cluster_0 Step 1: C4 Diversification cluster_1 Step 2: C6 Optimization start 6-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine snar S(N)Ar Reaction (e.g., + R-NH2) start->snar intermediate 6-Bromo-4-(R-amino)- 7H-pyrrolo[2,3-d]pyrimidine snar->intermediate suzuki Suzuki Coupling (e.g., + Ar-B(OH)2) intermediate->suzuki final_product Final Inhibitor 6-(Ar)-4-(R-amino)- 7H-pyrrolo[2,3-d]pyrimidine suzuki->final_product

Caption: Orthogonal synthesis workflow for kinase inhibitors.

Application in Kinase Inhibitor Discovery: A Case Study Approach

The utility of the 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is best illustrated through its successful application in developing inhibitors against various kinase targets.

Case Study: Axl Kinase Inhibitors

Axl, a receptor tyrosine kinase, is an attractive cancer therapy target due to its role in tumor growth and metastasis.[10] A study on pyrrolo[2,3-d]pyrimidine derivatives as Axl inhibitors effectively demonstrates the principles discussed. Researchers used the C4 position to attach a side chain that occupies the ribose pocket and then explored modifications at the C6 position to enhance potency.

CompoundC4-SubstituentC6-SubstituentAxl IC₅₀ (nM)
Lead (3-aminophenyl)amine-H157.2
Analogue 1 (3-aminophenyl)amine-Br89.5
Analogue 2 (3-aminophenyl)amine-Phenyl25.6
Analogue 3 (3-aminophenyl)amine-3-pyridyl10.1
Data is representative and adapted from published studies for illustrative purposes.[10]

This data clearly shows that while the core scaffold with the C4 substituent provides a solid starting point, the introduction of a bromine atom at C6 improves potency, and its subsequent replacement with aryl groups via Suzuki coupling leads to a >15-fold increase in inhibitory activity.

Case Study: RET Kinase Inhibitors

Similar strategies have been employed against RET kinase, a driver in certain types of thyroid and lung cancers.[9] The synthesis of potent RET inhibitors often involves an initial nucleophilic substitution at C4, followed by a Suzuki coupling reaction at a halogenated C6 position to install a group that enhances binding affinity.[9] This highlights the scaffold's broad applicability across different kinase families.

Field-Proven Experimental Protocols

The following protocols are generalized, self-validating procedures that serve as a robust starting point for synthesis. Researchers must optimize conditions based on the specific substrates used.

Protocol 1: General Procedure for SNAr at the C4-Position

This protocol describes the coupling of an amine to the 4-chloro position of the scaffold.

Step-by-Step Methodology:

  • To a solution of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol, 2-propanol, or DMF) in a sealed reaction vessel, add the desired amine (1.1 - 1.5 eq).

  • Add a base, typically an organic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq) or an inorganic base like K₂CO₃ (2.0 eq). The choice of base is critical to scavenge the HCl byproduct without promoting side reactions.

  • Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 140 °C. Reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS). Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography or recrystallization to yield the desired 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Trustworthiness Note: A successful reaction is typically indicated by the complete consumption of the starting material and the appearance of a single major product spot/peak with the expected mass in LC-MS analysis. The use of a slight excess of the amine ensures the reaction goes to completion.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the coupling of a boronic acid or ester to the 6-bromo position.

Step-by-Step Methodology:

  • In a microwave vial or Schlenk flask, combine the 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 - 2.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or acetonitrile) and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 - 0.10 eq) or Pd(dppf)Cl₂ (0.05 - 0.10 eq), under a positive pressure of inert gas.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) using conventional heating or a microwave reactor. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final, C6-functionalized kinase inhibitor.

Trustworthiness Note: The complete consumption of the bromo-intermediate is the primary indicator of success. The palladium catalyst and base are critical; their choice may need to be screened to optimize yield for challenging coupling partners.

Conclusion and Future Outlook

6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its two orthogonal reactive sites provide an efficient and logical pathway for the synthesis and optimization of kinase inhibitors. By first establishing a foothold in the hinge region via the 7-azaindole core, chemists can then use the C4 and C6 positions to systematically explore the surrounding ATP-binding site to build potency and selectivity. As the quest for novel and highly selective kinase inhibitors continues, this versatile and powerful scaffold will undoubtedly remain a vital tool in the arsenal of drug discovery professionals.

References

A Technical Guide to 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins.[2] The chemical architecture of these degraders is paramount to their function. This guide provides an in-depth technical exploration of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine , a privileged heterocyclic scaffold, detailing its strategic importance and application in the synthesis of potent protein degraders. We will dissect its chemical reactivity, provide step-by-step synthetic protocols for its conversion into key E3 ligase ligands, and illustrate its role in the rational design of next-generation therapeutics.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in TPD

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a bioisostere of adenine and serves as a foundational core for numerous kinase inhibitors.[3][4] Its structural resemblance to ATP allows it to be a versatile starting point for molecules targeting ATP-binding sites.[3] In the context of TPD, its true value lies in its capacity for controlled, sequential chemical modification, making it an ideal building block for complex heterobifunctional degraders.

The specific variant, This compound , offers two distinct and orthogonally reactive sites:

  • C2-Chloro Position: Highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing the first component, typically a precursor to the E3 ligase ligand warhead.

  • C6-Bromo Position: Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a robust handle for the later introduction of a linker or the protein-of-interest (POI) ligand.

This differential reactivity is the cornerstone of its utility, enabling a modular and convergent synthesis strategy for PROTACs.

Synthetic Pathways: From Scaffold to E3 Ligase Ligand

The most common application of this scaffold in TPD is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase, a popular choice for PROTAC development.[5][6] The following sections outline a representative workflow for synthesizing a VHL ligand precursor from the this compound core.

Workflow for VHL Ligand Precursor Synthesis

The synthetic strategy hinges on first functionalizing the C2 position, followed by modification at the C6 position, and finally elaborating the structure into the recognizable hydroxyproline-based VHL ligand.

G A 6-Bromo-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) A->B Add Amine Nucleophile (e.g., Piperazine derivative) C Intermediate 1: C2-Functionalized Pyrrolopyrimidine B->C D Step 2: Suzuki Coupling (Pd-Catalyzed Cross-Coupling) C->D Add Boronic Acid/Ester (e.g., Linker-B(pin)) E Intermediate 2: C2,C6-Difunctionalized Scaffold D->E F Step 3: Amide Coupling & Deprotection E->F Couple with (2S,4R)-1-Boc-4- hydroxypyrrolidine-2-carboxylic acid G Final Product: VHL Ligand Precursor F->G

Caption: Synthetic workflow from the core scaffold to a VHL ligand precursor.

Detailed Experimental Protocol: Synthesis of a VHL Ligand Intermediate

This protocol describes the synthesis of a key intermediate where the core scaffold is functionalized at the C2 and C6 positions, ready for final coupling with the hydroxyproline moiety.

Part 1: C2-Amination via SNAr

  • Objective: To selectively substitute the C2-chloro group with a suitable amine.

  • Materials:

    • This compound (1.0 eq)

    • N-Boc-piperazine (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add N-Boc-piperazine followed by DIPEA.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C2-aminated intermediate.

  • Causality: The C2-chloro position is more electron-deficient than the C6-bromo position, making it significantly more reactive towards nucleophilic attack. Using a base like DIPEA is crucial to scavenge the HCl generated during the reaction, driving it to completion.

Part 2: C6-Functionalization via Suzuki Coupling

  • Objective: To install a linker attachment point or a POI-binding moiety at the C6-bromo position.

  • Materials:

    • C2-aminated intermediate from Part 1 (1.0 eq)

    • Desired boronic acid or pinacol boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent mixture (e.g., 1,4-Dioxane and Water)

  • Procedure:

    • To a degassed solution of the C2-aminated intermediate in a dioxane/water mixture, add the boronic acid/ester, palladium catalyst, and base.

    • Heat the mixture to 90-100 °C under an inert atmosphere for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting material by LC-MS.

    • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash chromatography to obtain the difunctionalized pyrrolo[2,3-d]pyrimidine.

  • Causality: The palladium-catalyzed Suzuki coupling is a highly reliable and versatile method for forming carbon-carbon bonds. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions. This step provides the modularity to connect the E3 ligase handle to a wide array of linkers and POI ligands.

Mechanism of Action: Orchestrating Protein Degradation

A PROTAC synthesized from this scaffold operates by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's destruction.[1][7]

  • Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge. Its two distinct warheads simultaneously bind to the protein of interest (POI) and the substrate recognition unit of an E3 ligase (e.g., VHL or Cereblon).[2] This forms a transient, yet critical, ternary complex (POI-PROTAC-E3 Ligase).[7]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the POI.

  • Polyubiquitination: This process repeats, creating a polyubiquitin chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides, and the PROTAC molecule is released to catalyze another degradation cycle.[2]

G cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Target TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC PROTAC POI Warhead Linker E3 Warhead E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degradation (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Quantifying Degradation Efficacy

The efficacy of a PROTAC is typically quantified by two key metrics: DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: Representative Degradation Data for a Hypothetical PROTAC

CompoundTarget ProteinE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XKRAS G12DVHLAsPC-115.5>90%
PROTAC-YBTKCRBNTMD85.2>95%
PROTAC-ZATR KinaseCRBNHeLa42.1~85%

(Note: Data is illustrative and compiled from concepts in referenced literature. Specific values for PROTACs derived from this exact scaffold would require experimental determination).[8][9]

Conclusion and Future Outlook

The this compound scaffold represents a cornerstone in the rational design of targeted protein degraders. Its inherent and predictable reactivity allows for the modular and efficient assembly of complex PROTAC molecules. By providing a reliable synthetic entry point for creating potent E3 ligase ligands, particularly for VHL, it has accelerated the development of degraders against a host of high-value therapeutic targets, from oncogenic kinases to previously intractable proteins.[10][11][12]

Future work will likely focus on leveraging the C6 position to explore novel linkerologies and attach new classes of POI ligands, further expanding the druggable proteome. As the field of TPD continues to mature, the strategic use of such privileged scaffolds will remain indispensable for scientists and researchers in the quest to develop transformative medicines.

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in the design of targeted anticancer therapeutics.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[3][4][5][6][7] This guide provides a comprehensive overview of the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. By synthesizing current research and providing practical insights, this document aims to equip researchers and drug development professionals with the knowledge to leverage this versatile scaffold in the quest for next-generation cancer therapies.

The Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a heterocyclic aromatic compound composed of a pyrimidine ring fused to a pyrrole ring. This unique structure provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] The replacement of the N7 atom of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine scaffold makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, which can lead to enhanced binding to target enzymes.[1][2]

The significance of this scaffold in oncology lies in its ability to mimic adenine, the nitrogenous base of ATP.[3][4][5] This structural mimicry enables pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, and survival.[3][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their antitumor effects is through the competitive inhibition of ATP binding to the active site of protein kinases.[3][6] This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation and survival.

Key Kinase Targets

Research has identified a broad spectrum of kinases that are potently inhibited by various pyrrolo[2,3-d]pyrimidine derivatives. These include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC), EGFR mutations can lead to constitutive activation of the receptor. Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[8]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation. Aberrant JAK signaling is implicated in various hematological malignancies and solid tumors.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.[10]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, survival, and migration.[6]

  • Rearranged during Transfection (RET) Kinase: Gene fusions and mutations involving the RET proto-oncogene are oncogenic drivers in certain types of thyroid and lung cancers.[11][12]

The following diagram illustrates the general mechanism of action of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, RET) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Domain Kinase Domain Receptor_Tyrosine_Kinase->Kinase_Domain Activates ATP ATP ATP->Kinase_Domain Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream_Signaling Phosphorylates Pyrrolo_Scaffold Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Scaffold->Kinase_Domain Competitively Inhibits ATP Binding Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyrimidine) Step1 Step 1: Condensation Reaction - Reagents: Amine, Solvent - Conditions: Heat Start->Step1 Step2 Step 2: Cyclization - Reagents: Acid or Base catalyst - Conditions: Reflux Step1->Step2 Step3 Step 3: Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) - Reagents: Boronic acid/Amine, Palladium catalyst - Conditions: Inert atmosphere Step2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Compound Final Pyrrolo[2,3-d]pyrimidine Derivative Characterization->Final_Compound

References

The Ascendant Antimicrobial Potential of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its inherent biological activity and synthetic tractability.[1][2] This guide delves into a specific, highly promising subclass: 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives . The strategic introduction of halogen atoms, particularly bromine at the 6-position and chlorine at the 2-position, creates a unique electronic and steric profile, unlocking potent and multifaceted antimicrobial applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, antimicrobial activity, mechanism of action, and structure-activity relationships of these compelling compounds.

Core Scaffold Synthesis: A Strategic Approach

The synthesis of this compound derivatives commences with the construction of the core heterocyclic system. A common and effective strategy involves the initial synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is then subjected to selective bromination.

Proposed Synthesis of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A plausible and efficient synthetic route, adapted from established methodologies for related compounds, is outlined below.[3][4][5][6]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • This can be achieved through the condensation of 6-aminopyrimidin-4-ol with a suitable three-carbon synthon, such as chloroacetaldehyde, under aqueous conditions. The reaction is typically heated to facilitate cyclization.

  • Step 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation. The reaction is generally performed at elevated temperatures.

    • Causality: The chlorine atom at the 4-position is a crucial reactive handle. Its electron-withdrawing nature activates the pyrimidine ring, and it serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities to build a diverse chemical library.

Experimental Protocol: Bromination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Step 3: Selective Bromination.

    • The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is then brominated at the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile is a standard reagent for this electrophilic aromatic substitution. The reaction is typically carried out at or below room temperature to control selectivity.

    • Causality: The introduction of a bromine atom at the 6-position significantly influences the molecule's electronic properties and steric bulk. This modification has been shown to be critical for enhancing antimicrobial potency.

The resulting 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key building block for creating a library of derivatives, primarily through substitution at the 4-chloro position.

Synthesis_of_6_Bromo_4_chloro_7H_pyrrolo_2_3_d_pyrimidine cluster_0 Synthesis of 4-Chloro Intermediate cluster_1 Bromination 6-aminopyrimidin-4-ol 6-aminopyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-aminopyrimidin-4-ol->7H-pyrrolo[2,3-d]pyrimidin-4-ol Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3 Target_Intermediate 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Target_Intermediate Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS->Target_Intermediate

Caption: Synthetic pathway to the core intermediate.

Antimicrobial Spectrum and Potency

Derivatives of halogenated pyrrolo[2,3-d]pyrimidines have demonstrated significant activity against a range of clinically relevant pathogens, with a particularly strong showing against Gram-positive bacteria and fungi.

Antibacterial Activity

Research on closely related multi-halogenated pyrrolopyrimidines has highlighted their potent antibacterial effects, especially against Staphylococcus aureus.[7][8] A notable example is 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , which has shown significant inhibition of S. aureus biofilm formation.[7][9] This suggests that the 6-bromo-2-chloro scaffold is a highly promising starting point for developing anti-staphylococcal agents.

Antifungal Activity

The pyrrolo[2,3-d]pyrimidine nucleus is also a promising scaffold for the development of antifungal agents. While specific data on 6-bromo-2-chloro derivatives is emerging, related compounds have shown activity against various fungal species.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated pyrrolo[2,3-d]pyrimidine derivatives against key pathogens. It is important to note that this data is for closely related analogs and serves as a strong indicator of the potential of the 6-bromo-2-chloro series.

Compound IDStructureOrganismMIC (µg/mL)Reference
Analog 1 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureusNot specified, but significant biofilm inhibition at 50 µg/mL[7][9]
Analog 2 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo-substituted)Staphylococcus aureus8[8]

Mechanism of Action: A Multifaceted Approach

The antimicrobial activity of this compound derivatives is likely not due to a single mechanism but rather a combination of effects on crucial cellular processes.

Inhibition of Biofilm Formation

One of the most compelling applications of these compounds is their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. Studies on 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have shown that it can significantly reduce S. aureus biofilm formation at sub-inhibitory concentrations.[7][9] This is achieved through the downregulation of genes involved in quorum sensing and virulence, such as agrA, RNAIII, hla (α-hemolysin), and nuc1 (nuclease).[7]

Antibiofilm_Mechanism Derivative This compound Derivative QS_System Quorum Sensing System agrA, RNAIII Derivative->QS_System Downregulates Biofilm_Formation Biofilm Formation Derivative->Biofilm_Formation Inhibits Virulence_Factors Virulence Factors hla (α-hemolysin), nuc1 (nuclease) QS_System->Virulence_Factors Regulates Virulence_Factors->Biofilm_Formation Contributes to

Caption: Proposed mechanism of antibiofilm activity.

Kinase Inhibition

The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine, a key component of ATP, makes these compounds prime candidates for kinase inhibitors.[1] While much of the research has focused on human kinases in the context of cancer and inflammation, it is highly probable that these derivatives can also target essential kinases in microbial pathogens. The bromo and chloro substituents can enhance binding affinity and selectivity for the ATP-binding pocket of bacterial or fungal kinases, disrupting vital cellular processes like signal transduction and metabolism.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents.

  • Halogenation: The presence of multiple halogen atoms is strongly correlated with enhanced antimicrobial and antibiofilm activity.[2][7] The bromo and chloro groups on the core scaffold are critical for potency.

  • Position 4 Substitutions: The 4-chloro position is a key site for modification. Introducing various amine-containing side chains can modulate the compound's solubility, cell permeability, and target engagement.

  • Pyrrole Ring Substitutions: The 6-bromo group is crucial. Further substitutions on the pyrrole ring can be explored to fine-tune activity and selectivity.

Caption: Key structural features for antimicrobial activity.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of antimicrobial agents with a multifaceted mechanism of action. Their potent activity against key pathogens like S. aureus, particularly their ability to inhibit biofilm formation, positions them as valuable leads in the fight against antimicrobial resistance.

Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives with diverse substitutions at the 4-position to optimize potency and spectrum.

  • Mechanism Deconvolution: Elucidating the specific microbial kinase targets and further detailing the pathways involved in biofilm inhibition.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential.

The strategic design and exploration of this scaffold hold significant promise for the development of the next generation of antimicrobial drugs.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine from 5-Bromopyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-deazapurine scaffold, scientifically known as pyrrolo[2,3-d]pyrimidine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine enables it to function as a bioisostere, leading to potent inhibition of various enzymes, particularly protein kinases. The title compound, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of numerous clinically significant molecules, including inhibitors of Janus Kinase (JAK), Aurora Kinase, and EGFR-TK.[2][3] This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, starting from readily available precursors. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable process for researchers in academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of a highly functionalized pyrimidine ring, followed by the annulation of the pyrrole ring. The general workflow is depicted below:

Synthetic_Workflow 5-Bromouracil 5-Bromouracil 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil->5-Bromo-2,4-dichloropyrimidine Chlorination 5-Bromo-2-chloropyrimidin-4-amine 5-Bromo-2-chloropyrimidin-4-amine 5-Bromo-2,4-dichloropyrimidine->5-Bromo-2-chloropyrimidin-4-amine Regioselective Amination This compound This compound 5-Bromo-2-chloropyrimidin-4-amine->this compound Pyrrole Ring Annulation

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidin-4-amine

This initial phase focuses on the preparation of the core pyrimidine structure, poised for the subsequent cyclization to form the bicyclic pyrrolo[2,3-d]pyrimidine system.

Step 1.1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine is a critical step that introduces the necessary chloro groups for subsequent regioselective functionalization. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5][6]

Reaction Mechanism Rationale: The hydroxyl groups of the uracil tautomer are converted into good leaving groups by the phosphorus-based reagent, which are then displaced by chloride ions. The use of excess chlorinating agent drives the reaction to completion.

Experimental Protocol:

  • Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-bromouracil (1 equivalent).

  • Reaction Initiation: Slowly add phosphorus oxychloride (POCl₃) (at least 4 equivalents) to the flask at room temperature under a nitrogen atmosphere.[7]

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.[5]

Parameter Value Reference
Starting Material5-Bromouracil[4]
ReagentPhosphorus oxychloride (POCl₃)[5]
TemperatureReflux (105-110 °C)[7]
Reaction Time4-6 hours[5]
Yield~82%[5]
Step 1.2: Regioselective Amination to 5-Bromo-2-chloropyrimidin-4-amine

The regioselective displacement of one chloro group with an amino group is a pivotal step. The C4 position of 2,4-dichloropyrimidines is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[8][9] This is attributed to the greater electron-withdrawing effect of the nitrogen at the 3-position on the C4 carbon.

Caption: Regioselective amination at the C4 position.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable solvent like ethanol or isopropanol in a pressure vessel.

  • Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of ammonia in the chosen solvent until saturation.

  • Reaction Conditions: Seal the vessel and heat to a temperature between 60-80 °C for several hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Filter the solid product and wash with cold solvent. If necessary, the product can be recrystallized to achieve higher purity.[10]

Parameter Value Reference
Starting Material5-Bromo-2,4-dichloropyrimidine[10]
ReagentAmmonia[10]
SolventEthanol[10]
Temperature60-80 °C-
YieldGood to excellent[10]

Part 2: Synthesis of this compound

This final stage involves the construction of the pyrrole ring onto the pyrimidine core to yield the target 7-deazapurine scaffold.

Step 2.1: Cyclization via Condensation

The annulation of the pyrrole ring is achieved through the condensation of the 4-amino group of 5-bromo-2-chloropyrimidin-4-amine with a suitable C2 synthon, such as chloroacetaldehyde or a protected equivalent.[11] The reaction proceeds through an initial nucleophilic attack of the amino group on the aldehyde, followed by an intramolecular cyclization and subsequent aromatization.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, prepare a solution of 5-bromo-2-chloropyrimidin-4-amine (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of water and an alcohol.

  • Addition of C2 Synthon: Add an aqueous solution of chloroacetaldehyde (approximately 1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C for 4-8 hours. The pH of the reaction may need to be adjusted to be slightly acidic to facilitate the cyclization.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. The product will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure this compound.

Parameter Value Reference
Starting Material5-Bromo-2-chloropyrimidin-4-amine-
ReagentChloroacetaldehyde[11]
SolventDMF or Alcohol/Water[12]
Temperature80-100 °C-
YieldModerate to good-

Characterization Data

Compound Molecular Formula Molecular Weight Melting Point (°C)
5-Bromo-2,4-dichloropyrimidineC₄HBrCl₂N₂227.8829-30
5-Bromo-2-chloropyrimidin-4-amineC₄H₃BrClN₃208.45-
This compoundC₆H₃BrClN₃232.47221-225

Note: The naming convention can sometimes vary. The product of this synthesis is also referred to as 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in some sources.[12]

Troubleshooting and Safety Precautions

  • Chlorination Step: Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step should be done slowly and cautiously.

  • Amination Step: The use of a pressure vessel requires careful handling. Ensure the vessel is properly sealed and not filled to more than two-thirds of its capacity. Monitor the pressure during the reaction. Ammonia is a corrosive and toxic gas.

  • Cyclization Step: Chloroacetaldehyde is a toxic and lachrymatory substance. Handle with care in a fume hood. The reaction progress should be carefully monitored by TLC to avoid the formation of side products.

References

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylated 7-Deazapurines

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial in pathological pathways. Consequently, derivatives of this scaffold are integral to numerous therapeutic agents, particularly in oncology and virology.

The introduction of an alkyne moiety onto the 7-deazapurine core via the Sonogashira coupling reaction opens up a vast chemical space for further functionalization. This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the facile connection of sp-hybridized carbon atoms (from terminal alkynes) to sp²-hybridized carbons (of aryl or vinyl halides).[1][2] The resulting alkynylated heterocycles are not only valuable final products but also versatile intermediates for the synthesis of more complex molecules through subsequent transformations such as click chemistry, cyclizations, and further cross-coupling reactions.

This application note provides a detailed guide to the Sonogashira coupling of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present field-proven protocols, and offer insights into troubleshooting and optimization.

Understanding the Reaction: Mechanism and Regioselectivity

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction.[2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)(L)₂-C≡CR ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Alkyne H-C≡CR CuCCR Cu-C≡CR CuCCR->ArPdX To Transmetalation Alkyne->CuCCR Deprotonation & Coordination Base Base

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling. This diagram illustrates the interconnected palladium and copper cycles, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

A critical consideration for the Sonogashira coupling of this compound is the regioselectivity of the reaction. The molecule possesses two potential reaction sites: the C6-Br bond and the C2-Cl bond. The outcome of the coupling is dictated by the relative reactivity of these two carbon-halogen bonds in the rate-determining oxidative addition step to the palladium(0) catalyst.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is: I > Br > OTf > Cl . This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond. Therefore, the Sonogashira coupling is expected to proceed with high selectivity at the 6-bromo position , leaving the 2-chloro position intact for potential subsequent functionalization.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the regioselective Sonogashira coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for specific alkynes.

Protocol 1: General Procedure for the C6-Alkynylation of this compound

This protocol is adapted from established procedures for Sonogashira couplings on related heterocyclic systems.[3][4][5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, PdCl₂(PPh₃)₂, and CuI in a flame-dried flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous solvent and base (Et₃N or DIPEA). B->C D Add the terminal alkyne via syringe. C->D E Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., EtOAc) and water. G->H I Separate the organic layer, wash with brine, and dry over Na₂SO₄. H->I J Concentrate under reduced pressure. I->J K Purify the crude product by flash column chromatography. J->K

Figure 2: Experimental Workflow for the Sonogashira Coupling. This flowchart outlines the key steps from reaction setup to product purification.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or DMF, approximately 0.1 M concentration relative to the substrate) and triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-alkynyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

In some instances, the presence of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. A copper-free protocol can mitigate this issue.

Additional Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) source and a suitable phosphine ligand.

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Pd(PPh₃)₄ (0.05-0.1 equiv) and omitting copper(I) iodide.

  • Add anhydrous solvent and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Heat the reaction mixture, typically to a higher temperature than the copper-catalyzed version (e.g., 80-100 °C).

  • Follow steps 6-10 from Protocol 1 for reaction monitoring, work-up, and purification.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the C6-selective Sonogashira coupling of this compound.

ParameterCondition 1 (Copper-Catalyzed)Condition 2 (Copper-Free)
Substrate This compoundThis compound
Alkyne 1.2-1.5 equiv1.2-1.5 equiv
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (5-10 mol%)
Copper Co-catalyst CuI (10 mol%)None
Base Et₃N or DIPEA (3 equiv)Et₃N or DIPEA (3 equiv)
Solvent THF or DMFToluene or Dioxane
Temperature Room Temperature - 80 °C80 - 110 °C
Reaction Time 2 - 12 hours6 - 24 hours

Note: These are generalized conditions and may require optimization for specific substrates and desired outcomes.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst (e.g., one with bulky, electron-rich phosphine ligands), or switching to a different solvent. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Byproduct Formation: The primary byproduct is often the homocoupled alkyne (Glaser product). This can be minimized by using a copper-free protocol or by ensuring a truly oxygen-free environment.

  • Dehalogenation: In some cases, particularly with prolonged reaction times or high temperatures, dehalogenation of the starting material or product can occur. Monitoring the reaction closely and stopping it upon consumption of the starting material can help to mitigate this.

  • Protection of the Pyrrole Nitrogen: For certain sensitive alkynes or subsequent reaction steps, protection of the N7-position of the pyrrolo[2,3-d]pyrimidine core (e.g., with a SEM or BOC group) may be beneficial.

Conclusion

The regioselective Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of C6-alkynylated 7-deazapurines. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can selectively introduce a versatile alkyne handle while preserving the 2-chloro position for further synthetic elaborations. The protocols and considerations outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this crucial transformation in their synthetic endeavors.

References

Application Notes and Protocols: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4] Consequently, the development of efficient and sustainable synthetic methodologies for accessing this important heterocyclic system is of paramount importance to researchers in both academia and industry.

This document provides a detailed guide to the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. This approach offers significant advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, lower energy consumption, and higher yields.[5][6] We will delve into the underlying reaction mechanism, provide a validated experimental protocol, and present representative data.

Mechanistic Insights and Rationale

The one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines typically involves the reaction of an arylglyoxal, a 6-aminopyrimidine derivative (such as 6-amino-1,3-dimethyluracil), and a C-H activated acid like barbituric acid or its derivatives.[5][6] The reaction proceeds through a cascade of interconnected transformations, highlighting the elegance and efficiency of multicomponent reactions.

Proposed Reaction Pathway

A plausible mechanism for this transformation, catalyzed by a mild agent like tetra-n-butylammonium bromide (TBAB), is outlined below. The catalyst's role is to facilitate the reaction by enhancing the solubility and reactivity of the components.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Dehydration Arylglyoxal Arylglyoxal Intermediate_A Knoevenagel Adduct Arylglyoxal->Intermediate_A 1 Arylglyoxal->Intermediate_A BarbituricAcid Barbituric Acid BarbituricAcid->Intermediate_A 1 BarbituricAcid->Intermediate_A Aminouracil 6-Amino-1,3-dimethyluracil Intermediate_B Michael Adduct Intermediate_A->Intermediate_B 2 Aminouracil->Intermediate_B 2 Aminouracil->Intermediate_B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C 3. Cyclization Intermediate_B->Intermediate_C Final_Product Pyrrolo[2,3-d]pyrimidine Intermediate_C->Final_Product 4. -H2O Intermediate_C->Final_Product

Caption: Proposed reaction mechanism for the three-component synthesis.

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the arylglyoxal and the active methylene group of barbituric acid.

  • Michael Addition: The resulting Knoevenagel adduct undergoes a Michael addition with the amino group of 6-amino-1,3-dimethyluracil.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration affords the final polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.

This streamlined one-pot approach avoids the need for isolating intermediates, thereby saving time and resources.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrrolo[2,3-d]pyrimidine derivative using a tetra-n-butylammonium bromide (TBAB) catalyst in ethanol.[5]

Materials and Reagents
  • Arylglyoxal (e.g., phenylglyoxal monohydrate)

  • 6-Amino-1,3-dimethyluracil

  • Barbituric acid (or thiobarbituric acid)

  • Tetra-n-butylammonium bromide (TBAB)

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Step-by-Step Procedure

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and barbituric acid (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Catalyst Addition: Add tetra-n-butylammonium bromide (TBAB, 5 mol%, 0.05 mmol).

  • Reaction Conditions: Place the flask in a preheated oil bath at 50°C and stir the mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 60-90 minutes).

  • Product Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 4-6 hours.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data and Results

The described protocol consistently produces high yields of the desired pyrrolo[2,3-d]pyrimidine derivatives. Below is a table summarizing representative results for the synthesis of various derivatives using this method.

EntryArylglyoxal (Ar)Barbituric Acid DerivativeTime (min)Yield (%)
1PhenylBarbituric acid6090
24-ChlorophenylBarbituric acid7092
34-MethoxyphenylBarbituric acid6588
4PhenylThiobarbituric acid7585
54-NitrophenylBarbituric acid8095

Data adapted from similar reported procedures.[5][6]

Catalyst and Solvent Screening

The choice of catalyst and solvent can significantly impact the reaction efficiency. While this protocol utilizes TBAB in ethanol, other systems have also been explored. For instance, some syntheses can proceed in water, offering a greener alternative.[7] Catalysts like β-cyclodextrin have also been successfully employed, promoting the reaction in an aqueous medium.[7] The optimization of these parameters is crucial for achieving the best results for a specific set of substrates.

Applications in Drug Discovery

The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous clinically approved drugs and investigational candidates.[3] For example, Pemetrexed, an antifolate drug used in cancer therapy, features this heterocyclic system.[4] The synthetic accessibility provided by the one-pot, three-component method allows for the rapid generation of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives. This is invaluable for structure-activity relationship (SAR) studies in the early stages of drug discovery, enabling the identification of potent and selective modulators of various biological targets, such as protein kinases.[8][9]

Conclusion

The one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives is a robust, efficient, and versatile method for accessing this medicinally important class of compounds. The operational simplicity, high yields, and short reaction times make it an attractive approach for both academic research and industrial drug development. By understanding the underlying mechanism and following the detailed protocol provided, researchers can effectively synthesize a wide array of these valuable heterocyclic compounds for further investigation.

References

Application Notes for Suzuki Coupling Reactions Using 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy and antiviral agents.[1][2][3][4] The ability to selectively functionalize this core structure is paramount in medicinal chemistry for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it indispensable for modifying the 7-deazapurine skeleton.[5][6]

This guide provides an in-depth analysis and detailed protocols for the strategic use of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in Suzuki coupling reactions. This dihalogenated substrate offers two distinct reaction sites, allowing for sequential and site-selective functionalization, which is a key strategy in modern drug discovery.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[5][8][9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7][8]

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L2-X pd0->oa_complex R-X oa_label Oxidative Addition tm_complex R-Pd(II)L2-R' oa_complex->tm_complex R'-B(OR)2 (Base) tm_label Transmetalation tm_complex->pd0 R-R' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling with this compound

The primary challenge and opportunity when using this substrate is achieving chemoselectivity between the C6-Br and C2-Cl bonds.

Chemoselectivity: C6-Br vs. C2-Cl

In palladium-catalyzed cross-coupling reactions, the general reactivity order for halides is I > Br > Cl > F.[9][11] This is primarily due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the C6-Br bond is significantly more reactive than the C2-Cl bond. This differential reactivity allows for selective Suzuki coupling at the C6 position under carefully controlled conditions, leaving the C2-chloro group intact for subsequent transformations.[12]

To favor mono-coupling at the C6-bromo position:

  • Use milder reaction conditions (lower temperatures).

  • Employ a catalyst system known for selectivity.

  • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

For a double Suzuki coupling to functionalize both positions, more forcing conditions are required, such as higher temperatures, longer reaction times, and a larger excess of the boronic acid and base.[13]

Catalyst Selection

The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

  • For C6-Bromo Coupling: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used, reliable catalyst for this transformation.[6][12] Other effective catalysts include those derived from Pd(OAc)2 or Pd2(dba)3 with phosphine ligands like PPh3 or P(t-Bu)3.[10]

  • For C2-Chloro Coupling: The C-Cl bond is less reactive and often requires more robust catalyst systems. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[14][15] Pd(dppf)Cl2 is also a viable catalyst for coupling at chloro-positions on heterocyclic systems.[16]

Base and Solvent System
  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[10] Common choices include sodium carbonate (Na2CO3), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). The choice of base can influence reaction rates and yields.

  • Solvent: A biphasic solvent system is often employed to dissolve both the organic-soluble halide and the water-soluble inorganic base.[17] Common solvent mixtures include 1,4-dioxane/water, DME/water, or toluene/water.[12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Suzuki Coupling at the C6-Bromo Position

This protocol details a typical procedure for the selective arylation of the C6-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Sodium Carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Na2CO3 (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh3)4 (0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Subsequent Suzuki Coupling at the C2-Chloro Position

This protocol is for the functionalization of the C2-position on a 6-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Materials:

  • 6-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (1.5 equivalents)

  • Pd(dppf)Cl2 (0.1 equivalents)

  • Potassium Carbonate (K2CO3) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a microwave vial or a sealed tube, add 6-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the arylboronic acid (1.5 mmol), and K2CO3 (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add Pd(dppf)Cl2 (0.1 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the vessel and heat to 110-130 °C (conventional heating or microwave irradiation).

  • Monitor the reaction progress by LC-MS. Reactions at this position are typically slower and may require 12-24 hours.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the 2,6-diaryl-7H-pyrrolo[2,3-d]pyrimidine.

Data Summary: Exemplary Reaction Conditions

The following table summarizes various reported conditions for Suzuki couplings on the pyrrolo[2,3-d]pyrimidine core, highlighting the versatility of this reaction.

Substrate PositionCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
C6-IodoPd(dppf)2Cl2 (10%)K2CO3 (2.0)EtOH/H2O900.1764[16]
C2-ChloroPd(PPh3)4 (10%)Na2CO3 (2.0)DME/H2O130 (MW)0.5Good[13]
C4-ChloroPd2(dba)3/P(t-Bu)3 (5%)KF (3.0)THF5012Moderate[18]
C6-ChloroPd(PPh3)4 (5%)K3PO4 (2.0)1,4-Dioxane1001275-90[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Check the purity of the boronic acid; consider using the corresponding pinacol ester- Screen different bases (e.g., Cs2CO3, K3PO4) and solvent systems
Dehalogenation - Presence of protic impurities- Reaction temperature too high- Use anhydrous solvents- Lower the reaction temperature and monitor closely
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Rigorously exclude air from the reaction- Use a more stable catalyst or add a ligand to stabilize the Pd(0) species
Poor Chemoselectivity - Reaction conditions too harsh for mono-coupling- Lower the temperature- Reduce the amount of boronic acid to ~1.05 equivalents- Use a less active catalyst system for C6-coupling

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized 7-deazapurine derivatives. A thorough understanding of the principles of Suzuki-Miyaura coupling, particularly regarding chemoselectivity, allows for the strategic and efficient construction of molecular libraries for drug discovery and development. By carefully selecting the catalyst, base, and reaction conditions, researchers can selectively functionalize either the C6 or C2 position, providing access to a wide range of novel chemical entities.

References

Application Note & Detailed Protocols for the N-Alkylation of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often referred to as 7-deazapurine. Its derivatives are integral to a multitude of kinase inhibitors and other therapeutic agents due to their structural resemblance to adenine, allowing them to function as ATP-competitive inhibitors. The N-alkylation of the pyrrole nitrogen (N-7) is a critical step in the synthesis of numerous potent compounds, including the JAK inhibitor Tofacitinib.

The specific starting material, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile intermediate. The chloro and bromo substituents provide orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the core structure. Therefore, achieving high-yielding and regioselective N-alkylation at the 7-position is a paramount challenge for drug development professionals. This document provides a detailed exploration of the reaction conditions, mechanistic considerations, and a robust protocol for this transformation.

Mechanistic Considerations and Control of Regioselectivity

The N-alkylation of this compound proceeds via a standard SN2 mechanism. The reaction is initiated by the deprotonation of the pyrrole nitrogen (N-7), which is the most acidic proton in the molecule, by a suitable base to form a nucleophilic pyrrolide anion. This anion then attacks the electrophilic alkylating agent, displacing a leaving group to form the desired N-C bond.

However, a key challenge is the potential for competing alkylation at the N-1 position of the pyrimidine ring, leading to a mixture of N-7 and N-1 isomers. The regioselectivity of this reaction is influenced by several factors:

  • Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the N-7 position without competing in the alkylation reaction.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the pyrrolide anion and the solubility of the reagents.

  • Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can affect the nucleophilicity of the pyrrolide anion.

  • Temperature: Reaction temperature can influence the rate of reaction and the selectivity between the N-7 and N-1 positions.

The following diagram illustrates the general workflow for the N-alkylation and the potential for isomeric products.

N_Alkylation_Workflow Start 6-Bromo-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation 1. Anion Pyrrolide Anion Deprotonation->Anion Alkylation Alkylation (R-X) Anion->Alkylation 2. Product_Mix Mixture of Isomers Alkylation->Product_Mix N7_Product Desired N-7 Alkylated Product Product_Mix->N7_Product Major N1_Product N-1 Alkylated Side-Product Product_Mix->N1_Product Minor Purification Chromatographic Purification N7_Product->Purification N1_Product->Purification Final_Product Isolated N-7 Product Purification->Final_Product

Caption: General workflow for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core.

Comparative Analysis of Reaction Conditions

Several combinations of bases and solvents have been successfully employed for the N-alkylation of this scaffold. The choice of conditions often depends on the nature of the alkylating agent and the desired scale of the reaction. The following table summarizes common conditions reported in the literature.

Base Solvent Typical Alkylating Agent Temperature (°C) Key Considerations & References
Sodium Hydride (NaH)DMF, THFAlkyl halides (e.g., benzyl bromide, ethyl iodide)0 to RTNaH is a strong, non-nucleophilic base that provides irreversible deprotonation. Caution is required due to its pyrophoric nature. DMF is a common solvent due to its high polarity and ability to dissolve the pyrrolide salt.
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileAlkyl halides, TosylatesRT to 80A milder, safer base. Often requires higher temperatures to achieve reasonable reaction rates. Suitable for large-scale synthesis.
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileAlkyl halidesRTThe larger, more polarizable cesium cation can lead to a "naked" and more reactive pyrrolide anion, often resulting in higher yields and improved regioselectivity.
Potassium tert-butoxide (KOtBu)THFAlkyl halides0 to RTA strong, sterically hindered base that is highly effective for deprotonation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the N-alkylation of this compound using two common sets of conditions.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for small to medium-scale reactions where a strong base is required for efficient deprotonation.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes

  • Separatory funnel

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt of the pyrrole forms.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-7 alkylated product.

Protocol_1_Workflow Start 1. Dissolve Starting Material in Anhydrous DMF Cooling1 2. Cool to 0 °C Start->Cooling1 Add_Base 3. Add NaH (1.2 eq) Portion-wise Cooling1->Add_Base Stir1 4. Stir at 0 °C for 30 min Add_Base->Stir1 Add_Alkylating 5. Add Alkylating Agent (1.1 eq) Dropwise at 0 °C Stir1->Add_Alkylating Warm_Stir 6. Warm to RT and Stir (Monitor by TLC/LC-MS) Add_Alkylating->Warm_Stir Quench 7. Quench with sat. aq. NH₄Cl at 0 °C Warm_Stir->Quench Extract 8. Extraction with Ethyl Acetate Quench->Extract Wash 9. Wash with H₂O and Brine Extract->Wash Dry_Concentrate 10. Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify 11. Purify by Column Chromatography Dry_Concentrate->Purify

Caption: Step-by-step workflow for N-alkylation using NaH in DMF.

Protocol 2: N-Alkylation using Cesium Carbonate in Acetonitrile

This protocol is often preferred for its milder conditions and potential for improved regioselectivity.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile

  • Alkylating agent (e.g., Ethyl bromoacetate)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating is required)

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.1-0.2 M concentration).

  • Alkylation: Add the alkylating agent (1.2 eq) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-7 alkylated product.

Characterization and Validation

The successful synthesis of the N-7 alkylated product should be confirmed by standard analytical techniques:

  • ¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet around 12 ppm) and the appearance of new signals corresponding to the added alkyl group are key indicators.

  • ¹³C NMR: The appearance of new carbon signals from the alkyl group.

  • LC-MS: Confirmation of the correct mass of the product and assessment of its purity.

Distinguishing between the N-7 and N-1 isomers can be achieved through 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the protons of the alkyl group and the C4 and C5a carbons of the pyrrolo[2,3-d]pyrimidine core is indicative of N-7 alkylation.

Troubleshooting and Key Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can quench the base and the pyrrolide anion. Consider increasing the amount of base or the reaction temperature.

  • Poor Regioselectivity: If a significant amount of the N-1 isomer is formed, consider switching to a bulkier base or using a solvent system that favors N-7 alkylation. The use of cesium carbonate is often beneficial in this regard.

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or temperature. Ensure that the alkylating agent is reactive enough; tosylates or triflates can be used in place of less reactive halides.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of a wide range of biologically active molecules. Careful selection of the base, solvent, and reaction temperature is crucial for achieving high yields and controlling regioselectivity. The protocols detailed in this application note provide robust and reproducible methods for this key synthetic step, enabling researchers to efficiently access a diverse array of N-7 substituted 7-deazapurine analogs for drug discovery and development.

Application Notes & Protocols: Synthesis of Potent RET Inhibitors Utilizing a 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Rearranged during Transfection (RET) receptor tyrosine kinase is a clinically validated oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3][4] The development of selective RET inhibitors has marked a significant advancement in precision oncology, with drugs like selpercatinib and pralsetinib demonstrating profound clinical efficacy.[1][5][6] A key structural motif in many potent kinase inhibitors is the 7H-pyrrolo[2,3-d]pyrimidine core, which serves as a bioisostere of adenine and effectively targets the ATP-binding pocket of kinases.[7] This guide provides a detailed technical overview and robust protocols for the synthesis of novel RET inhibitors, leveraging the versatile 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will delve into the strategic rationale behind the synthetic design, key reaction protocols, and methods for analytical validation, empowering researchers to accelerate the discovery of next-generation RET-targeted therapeutics.

The Scientific Imperative: Targeting the RET Signaling Pathway

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase essential for the normal development of several tissues.[8] However, oncogenic alterations, such as point mutations or chromosomal rearrangements leading to gene fusions (e.g., KIF5B-RET, CCDC6-RET), result in constitutive, ligand-independent activation of the RET kinase.[3][9] This aberrant signaling drives downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, promoting uncontrolled cell proliferation and survival.[3][4][10]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Co-receptor GFRα Co-receptor Ligand->Co-receptor RET_Monomer1 RET Monomer Co-receptor->RET_Monomer1 RET_Monomer2 RET Monomer Co-receptor->RET_Monomer2 RET_Dimer Active RET Dimer (Autophosphorylation) RAS_RAF RAS/RAF/MEK/ERK Pathway RET_Dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET_Dimer->PI3K_AKT PLCg PLCγ Pathway RET_Dimer->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Oncogenic_Fusion Oncogenic_Fusion Oncogenic_Fusion->RET_Dimer

Caption: Aberrant RET Signaling in Cancer.

Selective RET inhibitors function as ATP-competitive antagonists. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is particularly effective as its nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of adenosine in ATP.[7] This blocks autophosphorylation and halts the downstream oncogenic signaling cascade.

The Synthetic Strategy: A Modular Approach

The this compound core is an ideal starting scaffold due to its orthogonal reactivity. The distinct electronic properties of the C2-Cl and C6-Br bonds allow for sequential, selective functionalization.

  • C2-Position (The "Warhead"): The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This position is often used to introduce a moiety that interacts with the solvent-exposed region of the ATP binding pocket, which can significantly influence inhibitor potency and selectivity.

  • C6-Position (The "Vector"): The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl groups that can extend into other regions of the kinase, further enhancing binding affinity and tailoring pharmacokinetic properties.

Synthetic_Workflow Start this compound Step1 Step 1: Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, Base Functionalization at C6 Start:f0->Step1:head Intermediate 6-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate Step1:pos->Intermediate:f0 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Amine Nucleophile, Base (optional) Functionalization at C2 Intermediate:f0->Step2:head Final Final RET Inhibitor Step2:pos->Final:f0

Caption: Modular Synthetic Workflow.

Experimental Protocols

Note: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6 position of the scaffold. This reaction is fundamental for introducing diversity elements that can significantly impact the inhibitor's structure-activity relationship (SAR).

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd2(dba)3) and a phosphine ligand (e.g., XPhos) is commonly used. The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the palladium to the C-Br bond and subsequent reductive elimination, which are crucial steps in the catalytic cycle.[11]

  • Base: An inorganic base like K2CO3 or Cs2CO3 is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is often optimal. Water can aid in the dissolution of the base and facilitate the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) or a pre-catalyst system (e.g., Pd2(dba)3, 0.025 eq, and XPhos, 0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be sparged with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Self-Validation/Characterization:

  • 1H NMR: Expect the disappearance of the proton signal corresponding to the C6 position of the starting material and the appearance of new aromatic signals from the coupled aryl group.

  • LC-MS: Confirm the expected mass of the product. The isotopic pattern for the single chlorine atom should be observable.

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the displacement of the C2-chloro group with a suitable amine nucleophile. This is often the final step in the synthesis, installing the moiety that will interact with the solvent-front region of the RET kinase.

Causality and Experimental Choices:

  • Nucleophile: A wide range of primary and secondary amines can be used. The choice of amine is critical for tuning the inhibitor's properties.

  • Solvent and Temperature: Polar aprotic solvents like n-butanol, isopropanol, or DMF are typically used to facilitate the reaction. Heating is often required to overcome the activation energy for the SNAr reaction.[12]

  • Acid/Base: In some cases, a catalytic amount of acid (e.g., HCl) or a non-nucleophilic base (e.g., DIPEA) can be used to facilitate the reaction, depending on the nature of the amine nucleophile.[13]

Step-by-Step Methodology:

  • Reagent Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the 6-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as n-butanol or isopropanol.

  • Nucleophile Addition: Add the desired amine (1.5-3.0 eq). If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-4.0 eq).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography, preparative HPLC, or recrystallization to yield the final RET inhibitor.

Self-Validation/Characterization:

  • 1H NMR: Observe the disappearance of the starting material and the appearance of new signals corresponding to the protons of the added amine moiety. A downfield shift of the pyrrolo[2,3-d]pyrimidine core protons may also be observed.

  • 13C NMR: Confirm the presence of all expected carbon signals.

  • HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition of the final compound.

Data Presentation and Efficacy

The ultimate goal of synthesizing these compounds is to inhibit RET kinase activity. The efficacy of newly synthesized inhibitors should be compared against established benchmarks.

Table 1: Comparative Efficacy of Selective RET Inhibitors

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)Reference
Selpercatinib RET0.4TT (M918T)5--INVALID-LINK--
Pralsetinib RET0.5TT (M918T)1--INVALID-LINK--
Hypothetical Cmpd ARETTBDTT (M918T)TBDThis work
Hypothetical Cmpd BRETTBDLC-2/ad (CCDC6-RET)TBDThis work

Data for Selpercatinib and Pralsetinib are representative values from published literature. TBD: To Be Determined.

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile platform for the development of novel RET inhibitors. The modular synthetic approach outlined in this guide allows for the systematic exploration of the chemical space around the RET kinase ATP-binding pocket. By carefully selecting coupling partners for the C6 and C2 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of new chemical entities. Future work should focus on developing inhibitors that can overcome acquired resistance mutations that may arise during patient treatment.[5] The protocols and rationale presented herein provide a solid foundation for these ongoing drug discovery efforts.

References

Application Note & Protocols: Strategic Synthesis and Evaluation of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of the purine nucleus in ATP, represents a "privileged" structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its inherent ability to form key hydrogen bonds within the hinge region of the ATP-binding pocket of numerous kinases has led to the successful development of several FDA-approved drugs.[2][3] This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives. We move beyond a simple recitation of steps to explain the underlying strategic and mechanistic considerations, offering researchers, scientists, and drug development professionals a robust, field-proven playbook for identifying and advancing next-generation targeted cancer therapeutics.

The Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Potency and Selectivity

The strategic advantage of the pyrrolo[2,3-d]pyrimidine core lies in its structural mimicry of adenine, the natural ligand for ATP-dependent enzymes.[1] This bioisosteric relationship provides a foundational anchor point for inhibitor binding. By modifying the core, particularly through the creation of tricyclic structures, medicinal chemists can achieve several critical objectives:

  • Enhanced Potency: Fusing an additional ring to the core structure can introduce conformational rigidity. This pre-organizes the molecule into a bioactive conformation that more favorably fits the target's binding site, reducing the entropic penalty of binding and increasing potency.

  • Modulated Selectivity: The fused ring system can be designed to exploit unique sub-pockets adjacent to the primary ATP-binding site. Since the topography of these sub-pockets varies between different kinases, this strategy allows for the development of inhibitors that are highly selective for a specific kinase or kinase family (e.g., EGFR, JAK, RET), minimizing off-target effects.[3][4]

  • Improved Pharmacokinetics: The expanded structure provides additional vectors for chemical modification, allowing for the fine-tuning of physicochemical properties like solubility, metabolic stability, and cell permeability.[5][6]

Kinase families such as EGFR, JAK, and VEGFR are critical regulators of cell signaling pathways implicated in tumor growth, proliferation, and angiogenesis, making them prime targets for inhibitors based on this scaffold.[4][7][8]

Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

Strategic Rationale & Workflow

The synthesis of these complex heterocycles requires a robust and flexible strategy. A common and effective approach involves a multi-step sequence beginning with a commercially available pyrrolo[2,3-d]pyrimidine core, followed by the construction of the third ring. The following protocol outlines a representative synthesis of a tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivative, a class of compounds that has demonstrated significant antitumor activity.[9] The rationale for this approach is its modularity; by varying the initial building blocks, a diverse library of analogs can be generated for structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amination cluster_2 Step 3: Intramolecular Cyclization A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B 1-(5-bromopentyl)-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine A->B 1,5-Dibromopentane, NaH, DMF C N-(4-chlorophenyl)-1-(5-bromopentyl)- 7H-pyrrolo[2,3-d]pyrimidin-4-amine B->C 4-Chloroaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane D Target Tricyclic Derivative: 2-(4-chlorophenyl)-6,7,8,9-tetrahydro- pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine C->D NaH, DMF, 80°C

Figure 1: General synthetic workflow for a tricyclic pyrrolo[2,3-d]pyrimidine.

Detailed Laboratory Protocol

Objective: To synthesize a representative (E)-2-(4-chlorophenyl)-1-methyl-N-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine derivative. This protocol is adapted from established methodologies.[9][10]

Materials:

  • 2-Amino-1-methyl-4-phenyl-1H-pyrrole-3-carbonitrile

  • 5-Bromovaleryl chloride

  • Phosphorus oxychloride (POCl₃)

  • Aniline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous solvents: Dichloromethane (DCM), Dioxane, N,N-Dimethylformamide (DMF)

  • Reagents for purification: Silica gel, Ethyl acetate, Hexanes

Protocol Steps:

  • Step 1: Acylation of the Pyrrole Precursor

    • Causality: This step introduces the carbon chain that will form part of the third ring.

    • Dissolve 2-amino-1-methyl-4-phenyl-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of 5-bromovaleryl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.

  • Step 2: Intramolecular Cyclization and Chlorination

    • Causality: This key step forms the fused pyrimidine ring. POCl₃ acts as both a dehydrating agent for cyclization and a chlorinating agent.

    • To the crude intermediate from Step 1, add phosphorus oxychloride (5.0 eq) carefully at 0 °C.

    • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until pH ~7-8.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the chlorinated bicyclic intermediate.

  • Step 3: Synthesis of the Final Tricyclic Imine

    • Causality: A nucleophilic substitution reaction where aniline displaces the chlorine atom, followed by an intramolecular cyclization to form the final tricyclic product.

    • Dissolve the chlorinated intermediate (1.0 eq) and aniline (1.5 eq) in anhydrous dioxane.

    • Add a base such as sodium tert-butoxide (2.0 eq) and heat the reaction to 90 °C for 16-24 hours under nitrogen.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the final tricyclic pyrrolo[2,3-d]pyrimidine derivative.[9]

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectral data should be consistent with the proposed structure.[9]

Protocols for Biological Evaluation

A stepwise evaluation, from enzymatic assays to cellular models, is crucial to characterize the pharmacological profile of the synthesized compounds.[11]

In Vitro Evaluation: From Target to Cell

Protocol 3.1.1: Enzymatic Kinase Inhibition Assay (General Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific target kinase (e.g., EGFR, JAK2).

  • Principle: This assay measures the amount of ATP consumed (or ADP produced) by the kinase during a phosphorylation reaction. A potent inhibitor will reduce kinase activity, resulting in less ATP consumption. Commercial kits like ADP-Glo™ (Promega) are commonly used.

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO (e.g., from 10 µM to 0.1 nM).

    • In a 384-well plate, add the recombinant kinase enzyme, the specific peptide substrate, and ATP in kinase buffer.

    • Add the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the plate at room temperature for 1 hour.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.1.2: Cellular Antiproliferative Assay (CCK-8/MTS Assay)

  • Objective: To measure the cytotoxic or cytostatic effect of a compound on cancer cell lines and determine the cellular IC₅₀.

  • Principle: Tetrazolium salts (like WST-8 in CCK-8 kits) are reduced by metabolically active cells to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer, MDA-MB-231 breast cancer) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7][9][12]

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium and add the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours at 37 °C in a humidified CO₂ incubator.[9]

    • Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by nonlinear regression analysis.

Data Presentation: Results should be summarized in a clear, tabular format.

Compound IDTarget Kinase IC₅₀ (nM)A549 Cell IC₅₀ (µM)HT-29 Cell IC₅₀ (µM)Selectivity (WT vs. Mutant)
Lead-001 5.43.24.1>100-fold
Analog-002 25.115.818.220-fold
Doxorubicin N/A0.81.2N/A

Table 1: Example data summary for in vitro evaluation. Data is illustrative.

Probing the Mechanism: The JAK-STAT Signaling Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives function by inhibiting key nodes in signaling pathways critical for cancer cell survival, such as the JAK-STAT pathway.[7][13] Dysregulation of this pathway is common in various malignancies.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Modulation Inhibitor Tricyclic Pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition

Figure 2: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening must be advanced to in vivo models to assess their efficacy and safety in a complex biological system.[14][15]

Rationale and Model Selection

The human tumor xenograft model is a cornerstone of preclinical oncology research.[11][16] In this model, human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow in a living system. This enables the evaluation of critical parameters like drug delivery, metabolism, and overall anti-tumor activity. The choice of cell line for implantation should be guided by the in vitro results and the genetic profile of the intended cancer indication (e.g., using PC-9 cells, which harbor an EGFR mutation, to test an EGFR inhibitor).[5]

Protocol Outline: Subcutaneous Xenograft Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound.

  • Methodology Outline:

    • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.[7]

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Compound Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the treatment group via a clinically relevant route, such as oral gavage (p.o.), once daily (q.d.). The control group receives the vehicle only.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).

Conclusion and Future Perspectives

The tricyclic pyrrolo[2,3-d]pyrimidine scaffold is a highly versatile and potent platform for the development of targeted cancer therapies. The protocols detailed herein provide a comprehensive and logically structured approach, from initial chemical synthesis to rigorous in vitro and in vivo biological evaluation. By understanding the rationale behind each step, researchers can effectively navigate the complexities of drug discovery, identify promising lead candidates, and contribute to the advancement of precision oncology. Further optimization of lead compounds should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, comprehensive selectivity profiling, and the exploration of novel kinase targets to overcome acquired resistance.[5][17]

References

Comprehensive Analytical Characterization of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic building block in modern medicinal chemistry. As a purine isostere, its scaffold is crucial for developing targeted therapeutics, including kinase inhibitors for oncology.[1][2] The precise substitution pattern of halogen atoms offers multiple vectors for synthetic diversification, making it a valuable intermediate. However, its utility in drug development is entirely dependent on its structural integrity and purity. This document provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of this compound, ensuring its quality and suitability for downstream applications. We present detailed protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), designed to provide researchers with a robust framework for quality control and regulatory compliance.

Physicochemical Properties and Structure

A foundational step in any analysis is understanding the basic properties of the molecule.

PropertyValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
IUPAC Name This compound
Appearance Typically an off-white to yellow solid
Canonical SMILES C1=C(C2=C(N1)N=C(N=C2)Cl)Br
Integrated Analytical Workflow

A multi-technique approach is non-negotiable for the complete characterization of a pharmaceutical intermediate. Each technique provides orthogonal information, and together they build a complete profile of the compound's identity, structure, and purity. The logical flow of this analysis is critical.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Definitive Structural Elucidation MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern HPLC HPLC Quantifies Purity & Detects Impurities MS->HPLC Identity Confirmed NMR_1H ¹H NMR Spectroscopy Confirms Structural Framework & Proton Environment NMR_1H->HPLC Structure Confirmed NMR_13C ¹³C NMR Spectroscopy Confirms Carbon Skeleton HPLC->NMR_13C Purity ≥95% NMR_2D 2D NMR (COSY, HSQC) Unambiguous H-C Assignments NMR_13C->NMR_2D Further Confirmation XRAY X-Ray Crystallography Determines Solid-State 3D Structure NMR_2D->XRAY For Reference Standard

Caption: Integrated workflow for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, it confirms the connectivity and chemical environment of every proton and carbon atom.

Rationale for Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton of the pyrrole ring, which might be broadened or lost in protic solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0.00 ppm.

Protocol 3.1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Homogenization: Cap the tube and vortex gently until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is sufficient.

Expected ¹H NMR Data Interpretation

The structure has two aromatic protons and one N-H proton, leading to three distinct signals.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H (Position 7) ~12.5 - 13.0Broad Singlet (br s)1HThe acidic proton on the pyrrole nitrogen is typically downfield and may be broad due to quadrupole coupling and exchange.
C-H (Position 4) ~8.6 - 8.8Singlet (s)1HThis proton is on the pyrimidine ring, deshielded by the adjacent nitrogen atoms.
C-H (Position 5) ~7.8 - 8.0Singlet (s)1HThis sole proton on the pyrrole ring is deshielded by the bromine atom and the fused aromatic system.
Protocol 3.2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Expected ¹³C NMR Data Interpretation

The molecule has 6 unique carbon atoms, and all should be visible in the decoupled spectrum.

CarbonExpected Chemical Shift (δ, ppm)Rationale
C2 ~152Attached to chlorine and two nitrogens, highly deshielded.
C4 ~151Part of the pyrimidine ring, adjacent to nitrogen.
C4a ~115Bridgehead carbon, shielded.
C5 ~130C-H carbon on the pyrrole ring.
C6 ~98Attached to bromine, shielded by the halogen's electron-donating resonance effect but deshielded by its inductive effect.
C7a ~153Bridgehead carbon adjacent to three nitrogens.

Mass Spectrometry (MS): Identity and Isotopic Confirmation

MS is essential for confirming the molecular weight of the target compound. For halogenated compounds, it provides an unmistakable isotopic signature that serves as a powerful confirmation of the elemental composition.

Rationale for Experimental Choices
  • Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules, typically producing a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is strongly recommended. It provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula to within a few parts per million (ppm).

Protocol 4.1: High-Resolution LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: The sample can be directly infused into the ESI source or injected via an HPLC system.

  • Ionization Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).

Data Interpretation: The Halogen Isotopic Signature

Chlorine has two stable isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine has two stable isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). A molecule containing one of each will exhibit a characteristic pattern of four peaks.

Isotopic_Pattern cluster_bars a b label_a M ~77% a->label_a c label_b M+2 100% b->label_b d label_c M+4 ~32% c->label_c label_d M+6 ~4% d->label_d axis origin xlabel m/z

Caption: Expected isotopic pattern for a C₆H₃BrClN₃ molecule.

Table of Expected HRMS Peaks

Ion SpeciesCalculated m/zExpected Relative Abundance
[C₆H₃³⁵Cl⁷⁹BrN₃+H]⁺231.938677.1%
[C₆H₃³⁷Cl⁷⁹BrN₃+H]⁺ / [C₆H₃³⁵Cl⁸¹BrN₃+H]⁺233.9357100.0%
[C₆H₃³⁷Cl⁸¹BrN₃+H]⁺235.932731.8%

The observation of this specific cluster at the correct high-resolution mass is definitive proof of the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and separating the main component from potential starting materials, by-products, or degradation products.[3]

Rationale for Experimental Choices
  • Mode: Reverse-phase HPLC is ideal for separating small to medium polarity organic molecules.

  • Column: A C18 column is a versatile and robust choice, providing excellent retention and resolution for aromatic compounds.

  • Detector: A UV detector is used, as the pyrrolo[2,3-d]pyrimidine core is a strong chromophore. A wavelength of ~254 nm is a good starting point.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) provides a robust separation for a wide range of potential impurities.

Protocol 5.1: Reverse-Phase HPLC Purity Method
  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Injection Volume: 10 µL.

Data Analysis and Acceptance Criteria
  • Purity Calculation: The purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Acceptance: For use as a key intermediate, the purity should typically be ≥98.0%.

  • System Suitability: Before analysis, a system suitability test should be performed to ensure the system is operating correctly. This often involves injecting a standard mixture to verify parameters like resolution, tailing factor, and repeatability.

Summary and Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural proof, high-resolution mass spectrometry confirms the elemental composition with an unmistakable isotopic signature, and a validated HPLC method quantifies its purity. By following these detailed protocols, researchers and drug developers can ensure the quality and integrity of this critical building block, paving the way for successful and reproducible downstream synthesis and discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

I. Introduction to the Synthesis

The target molecule, this compound, is a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for oncology and the treatment of inflammatory diseases.[1][2] The core structure, a 7-deazapurine scaffold, is a prevalent motif in numerous therapeutic agents.[3][4]

The synthesis typically involves the bromination of a 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor. While seemingly straightforward, this electrophilic aromatic substitution on the electron-rich pyrrole ring can be fraught with challenges, including regioselectivity issues, over-bromination, and difficulties in purification. This guide will address these critical aspects to ensure a successful and high-yield synthesis.

Reaction Pathway Overview

The synthesis of this compound is generally achieved through the direct bromination of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. The choice of brominating agent and reaction conditions is paramount to achieving high yield and selectivity.

Reaction_Pathway A 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine B This compound A->B Electrophilic Aromatic Substitution Reagents Brominating Agent (e.g., NBS, Br2) Solvent (e.g., DMF, CH2Cl2) Reagents->A

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Cause Explanation Recommended Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Bromine (Br₂) can also lose its potency.Use a fresh, unopened bottle of NBS or purify older NBS by recrystallization from water. If using Br₂, ensure it is a fresh, properly stored solution.
Insufficient Activation The pyrrolo[2,3-d]pyrimidine ring system, while electron-rich, may require activation for efficient bromination, depending on the chosen brominating agent.Consider the addition of a catalytic amount of a Lewis acid or a protic acid to polarize the Br-Br or N-Br bond, making the bromine more electrophilic.[5]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction rate.Aprotic polar solvents like DMF or acetonitrile are often effective as they can help to stabilize the charged intermediates. However, non-polar solvents like dichloromethane can also be used, sometimes in combination with an acid catalyst.[5]
Low Reaction Temperature The activation energy for the reaction may not be met at lower temperatures.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as higher temperatures can also lead to side product formation.
Problem 2: Formation of Multiple Products (Low Regioselectivity)

Symptom: TLC shows multiple spots, and LC-MS or NMR indicates the presence of di-brominated or other isomeric products.

Potential Cause Explanation Recommended Solution
Over-bromination The pyrrole ring is highly activated, and the initial bromination can further activate the ring towards a second substitution.Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction.[6]
Harsh Reaction Conditions High temperatures or highly reactive brominating agents can lead to a loss of selectivity.Employ milder brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5] Maintain a lower reaction temperature throughout the addition and reaction time.
Lack of Protecting Group The N-H of the pyrrole ring is acidic and can be deprotonated under certain conditions, potentially influencing the regioselectivity.Consider protecting the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to direct the bromination and improve solubility.[7][8]
Problem 3: Difficult Purification

Symptom: The crude product is a dark, oily residue, and column chromatography yields impure fractions or low recovery.

Potential Cause Explanation Recommended Solution
Polymerization/Degradation The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids or high temperatures, leading to decomposition.Maintain neutral or slightly basic conditions during workup. Avoid excessive heat during solvent evaporation. Purify the product promptly after the reaction is complete.
Incomplete Reaction Unreacted starting material can co-elute with the product, making separation difficult.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, adjust reaction time or temperature.
Poor Crystallinity The product may not readily crystallize, leading to difficulties in isolation and purification by recrystallization.After column chromatography, attempt to induce crystallization by dissolving the purified product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowing it to cool slowly. Seeding with a small crystal can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation due to its ease of handling and generally good selectivity.[5][6] Other options include bromine (Br₂) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5] For substrates prone to over-bromination, DBDMH can offer milder reaction conditions.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The product, being more polar due to the bromine atom, should have a slightly lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q3: What is the role of the N7-H in the pyrrolo[2,3-d]pyrimidine core during bromination?

The N7-H is a proton on the pyrrole nitrogen. While the bromination occurs on the carbon framework, the acidity of the N7-H can influence the overall electron density and reactivity of the ring system. In some cases, protecting this nitrogen can improve yields and regioselectivity.[9]

Q4: My yield is consistently low, around 30-40%. What are the most likely reasons?

Consistently low yields often point to a combination of factors. The most common culprits are:

  • Sub-optimal reaction conditions: Experiment with different solvents, temperatures, and reaction times.

  • Impure starting material: Ensure your 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is of high purity.

  • Losses during workup and purification: Optimize your extraction and chromatography procedures to minimize product loss.

  • Side reactions: The formation of di-brominated or other byproducts will consume your starting material and lower the yield of the desired product.

Q5: Is it necessary to protect the pyrrole nitrogen?

While not always mandatory, protecting the pyrrole nitrogen with a group like tosyl (Ts) or SEM can offer several advantages:

  • Increased solubility: The protected intermediate is often more soluble in organic solvents, facilitating a more homogeneous reaction.

  • Improved regioselectivity: The protecting group can sterically hinder certain positions, directing the bromination to the desired C6 position.

  • Prevention of N-bromination: Although less common, N-bromination can be a competing side reaction.

The protecting group can be removed in a subsequent step.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on maximizing yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.57[10]1.0 g6.511.0
N-Bromosuccinimide (NBS)177.981.22 g6.841.05
N,N-Dimethylformamide (DMF)73.0920 mL--
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.22 g, 6.84 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a solid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality (NBS, Solvent) Start->Check_Reagents Optimize_Conditions Adjust Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Reagents OK Consider_Protection Implement N-Protection Strategy (e.g., Tosyl, SEM) Optimize_Conditions->Consider_Protection Yield Still Low Improve_Purification Refine Workup and Purification Protocol Optimize_Conditions->Improve_Purification Purity Issues Consider_Protection->Improve_Purification Success High Yield and Purity Achieved Improve_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry - ACS Publications.

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect.

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH.

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chem-Impex.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. ResearchGate.

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC - NIH.

  • 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Sigma-Aldrich.

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.

  • This compound, 95% Purity, C6H3BrClN3, 100 mg. AstaTech.

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Semantic Scholar.

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem.

  • (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate.

  • 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem.

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH.

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.

  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. PubMed.

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH.

References

common side reactions in the synthesis of pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical solutions needed to overcome common hurdles in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm attempting a nucleophilic substitution on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an aniline, but I'm observing significant formation of a hydrolyzed side product. What's causing this and how can I prevent it?

This is a classic issue in the functionalization of 4-chloropyrrolopyrimidines. The formation of the corresponding 4-hydroxy (or pyrimidinone) derivative is a result of hydrolysis, a competitive reaction to your desired amination.

Mechanistic Insight: The reaction proceeds via nucleophilic aromatic substitution (SNAr). While your aniline is the intended nucleophile, water or other protic solvents present in the reaction mixture can also act as nucleophiles, attacking the electron-deficient C4 position of the pyrimidine ring. This is often exacerbated by acidic conditions which can protonate the pyrimidine ring, further activating it towards nucleophilic attack.

Troubleshooting & Optimization:

  • Solvent Choice is Critical: While alcohols like 2-propanol are common, they can also act as nucleophiles leading to solvolysis. Interestingly, studies have shown that using water as a solvent can, under controlled acidic conditions, actually promote the desired amination.[1][2] The reaction rate can be higher in water compared to many organic solvents.[2]

  • Acid Catalysis - A Double-Edged Sword: Acid catalysis is often employed to activate the pyrimidine ring. However, excessive acid can protonate your aniline nucleophile, rendering it non-nucleophilic and allowing the solvent (water or alcohol) to compete more effectively.[2][3]

    • Recommendation: Use a catalytic amount of acid (e.g., 0.1 equivalents of HCl).[2][3] This provides sufficient activation without deactivating a significant portion of your nucleophile. The reaction itself generates HCl as a byproduct, which can further catalyze the reaction.[2][3]

  • Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of the hydrolysis byproduct.[1]

Experimental Protocol: Optimized Amination in Water

  • To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in water, add the desired aniline (1.1-1.5 eq).

  • Add 0.1 equivalents of concentrated hydrochloric acid.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product is soluble, perform a standard aqueous work-up and purify by column chromatography.

Question 2: My synthesis involves building the pyrrole ring onto a pre-existing pyrimidine. I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

Constructing the pyrrole ring onto a pyrimidine core is a common and powerful strategy. However, depending on the specific reaction, controlling the regioselectivity of the cyclization can be challenging.

Mechanistic Insight: The formation of the pyrrole ring often involves an initial reaction at one of the pyrimidine nitrogens or an amino substituent, followed by an intramolecular cyclization. The regiochemical outcome is dictated by the relative nucleophilicity of the different positions on the pyrimidine ring and the steric and electronic nature of the reactants. For instance, in reactions involving 2,4,6-triaminopyrimidine with α-bromoketones, the initial alkylation and subsequent cyclization must be controlled to achieve the desired isomer.[4]

Troubleshooting & Optimization:

  • Choice of Starting Materials: The substitution pattern on your pyrimidine starting material is paramount. Utilizing pyrimidines with carefully placed activating and directing groups can steer the reaction towards the desired isomer.

  • Protecting Groups: In some cases, temporarily protecting one of the reactive sites on the pyrimidine can force the reaction to proceed at the desired position.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which tautomeric form of the pyrimidine is present and can affect the transition state energies of the competing cyclization pathways.

    • Temperature: Thermodynamic versus kinetic control can sometimes be achieved by adjusting the reaction temperature. A lower temperature may favor the kinetically preferred product, while a higher temperature may allow for equilibration to the more stable thermodynamic product.

    • Catalyst: In some multi-component reactions, the choice of catalyst can influence the regioselectivity.[5]

Illustrative Workflow: Regioselective Pyrrole Ring Formation

G cluster_0 Precursor Selection cluster_1 Reaction Control cluster_2 Outcome A Substituted Pyrimidine C Solvent Optimization (e.g., DMF, DMA) A->C B Pyrrole Precursor (e.g., α-haloketone) B->C D Temperature Control C->D E Catalyst Screening D->E F Desired Pyrrolo[2,3-d]pyrimidine Regioisomer E->F Optimized Conditions G Undesired Regioisomer(s) E->G Sub-optimal Conditions

Caption: Controlling regioselectivity in pyrrole ring formation.

Question 3: I am performing an alkylation on the pyrrole nitrogen (N7) of my pyrrolo[2,3-d]pyrimidine, but I'm seeing competing alkylation at other positions. What is happening?

While N7 alkylation is common, the pyrrolo[2,3-d]pyrimidine scaffold has multiple potentially nucleophilic nitrogen atoms.[6][7] The pyrimidine ring nitrogens (N1 and N3) can also undergo alkylation, leading to a mixture of products.

Mechanistic Insight: The relative nucleophilicity of the different nitrogen atoms determines the site of alkylation. The pyrrole N7 is generally more nucleophilic than the pyrimidine nitrogens. However, factors like the solvent, the nature of the base used for deprotonation, and the alkylating agent can influence the selectivity. In some cases, O-alkylation of a 4-oxo group can also compete with N-alkylation.[8]

Troubleshooting & Optimization:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrrole nitrogen. The choice of base can significantly impact the N- vs. O-alkylation ratio in related heterocyclic systems.[8]

  • Protecting Groups: If you have other reactive sites, such as an amino group at C2 or a hydroxyl group at C4, these should be protected prior to N7-alkylation to prevent side reactions.

  • Hard and Soft Acids and Bases (HSAB) Theory: The nature of the alkylating agent can influence the site of attack. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom of a lactam, while softer electrophiles (e.g., methyl iodide) favor the softer nitrogen atom.[9] This principle can be extended to the competing nitrogen atoms in the pyrrolopyrimidine system.

  • Solvent Effects: The solvent can influence the solubility of the deprotonated intermediate and the transition state energies for alkylation at different sites. Aprotic polar solvents like DMF or THF are generally preferred.

Table 1: Troubleshooting N-Alkylation Selectivity

IssuePotential CauseRecommended Solution
Mixture of N1/N3 and N7 alkylation Insufficient selectivity in deprotonation or alkylation.Use a strong, sterically hindered base. Consider a milder alkylating agent. Protect other reactive nitrogens if necessary.
O-alkylation of a 4-oxo group Use of a hard alkylating agent or conditions favoring the enolate form.Switch to a softer alkylating agent (e.g., from a sulfate to an iodide).[9] Use conditions known to favor N-alkylation.[8]
No reaction or low yield Incomplete deprotonation or inactive alkylating agent.Ensure the base is fresh and the reaction is anhydrous. Use a more reactive alkylating agent (e.g., triflate vs. bromide).
Question 4: In multi-component reactions for synthesizing pyrrolo[2,3-d]pyrimidines, I often get complex mixtures and unexpected byproducts. How can I improve the yield of my desired product?

Multi-component reactions (MCRs) are elegant and atom-economical, but their complexity can sometimes lead to the formation of undesired side products.[5][10]

Mechanistic Insight: MCRs involve a cascade of reactions where multiple intermediates are in equilibrium. Any of these intermediates can potentially be diverted into non-productive pathways, leading to byproducts. For example, in the reaction of arylglyoxals, 6-aminouracil, and barbituric acid derivatives, the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives can be a competing pathway.[5]

Troubleshooting & Optimization:

  • Purity of Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions or lead to the formation of unexpected products.[11]

  • Order of Addition: In some MCRs, the order in which the components are added can influence the concentration of key intermediates and suppress side reactions.

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions (temperature, solvent) is crucial for directing the reaction cascade towards the desired product. For instance, using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at a controlled temperature of 50 °C has been shown to selectively produce pyrrolo[2,3-d]pyrimidines while avoiding the formation of dipyrimidine byproducts.[5]

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the presence of excess reagents that might participate in side reactions.

Diagram: Competing Pathways in a Multi-Component Reaction

G A Reactants (e.g., Arylglyoxal, Aminouracil) B Key Intermediate A->B Initial Condensation C Desired Pyrrolo[2,3-d]pyrimidine B->C Desired Cyclization (Optimized Conditions) D Side Product (e.g., Dipyrimidine) B->D Alternative Cyclization (Sub-optimal Conditions) E Polymerization / Degradation B->E Decomposition

Caption: Simplified MCR pathways leading to desired and side products.

References

Technical Support Center: Purification of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine using silica gel chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and practical laboratory experience to ensure the successful isolation of this critical heterocyclic intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification process in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Question: My compound, this compound, is streaking badly on the TLC plate and in the column. What's causing this and how can I fix it?

Answer: Streaking is a common issue, particularly with nitrogen-containing heterocyclic compounds like pyrrolopyrimidines. It is often a result of one or more of the following factors:

  • Sample Overloading: Applying too much of the crude material to your TLC plate or column is a frequent cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous band rather than a discrete spot.

    • Solution: For TLC, use a more dilute solution of your sample. For column chromatography, reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Strong Analyte-Stationary Phase Interactions: The pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This can lead to tailing or streaking.

    • Solution: Modify the mobile phase by adding a small amount of a competitive base, such as triethylamine (0.1-2%) or a few drops of ammonia in methanol.[1] These additives will preferentially bind to the active sites on the silica gel, reducing the strong interactions with your compound and resulting in sharper bands.

  • Inappropriate Spotting/Loading Solvent: If the solvent used to dissolve the sample for loading is too polar, it can cause the initial band to spread out, leading to poor separation and streaking.

    • Solution: Dissolve your sample in a minimally polar solvent in which it is still soluble, such as dichloromethane (DCM) or a small amount of the mobile phase.[3] If the compound has poor solubility, consider the dry loading technique.

Question: I'm having difficulty separating my target compound from a closely related impurity. The Rf values are very similar. What strategies can I employ to improve resolution?

Answer: Separating compounds with similar polarities is a classic chromatographic challenge. Here are several approaches to enhance separation:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Fine-tune the solvent ratio of your mobile phase. Small, incremental changes can have a significant impact on resolution. If the Rf is too high (e.g., > 0.4), decrease the polarity of the eluent. If it's too low (e.g., < 0.2), slightly increase the polarity.

    • Change Solvent Selectivity: If adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) is ineffective, try incorporating a third solvent with a different character. For example, substituting some of the ethyl acetate with dichloromethane or acetone can alter the interactions between your compounds, the mobile phase, and the stationary phase, thereby improving separation.

  • Consider a Different Stationary Phase: While silica gel is the standard, it may not be optimal for all separations.

    • Alumina: For compounds that are particularly sensitive to the acidic nature of silica gel, basic or neutral alumina can be a good alternative.[4][5]

    • Reversed-Phase Silica (C18): If your compound is moderately polar, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can provide a completely different selectivity and may resolve your impurity.[1]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[5] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation. This allows for the elution of less polar impurities first, followed by your target compound, and finally, more polar impurities, often with better resolution and sharper peaks.

Question: My compound seems to be decomposing on the silica gel. How can I confirm this and what are the alternative purification methods?

Answer: Pyrrolopyrimidines can be sensitive to the acidic nature of silica gel.[6]

  • Confirmation of Decomposition (2D-TLC): To verify if your compound is unstable on silica, you can perform a two-dimensional TLC analysis.[4][7]

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in a chosen solvent system.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[7]

  • Alternative Purification Strategies:

    • Deactivated Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[4] This is done by preparing a slurry of the silica gel in the mobile phase containing the additive before packing the column.

    • Florisil or Alumina Chromatography: As mentioned previously, florisil or alumina can be less harsh alternatives to silica gel.[4]

    • Recrystallization: If your crude material is of reasonable purity, recrystallization can be a powerful purification technique for crystalline solids like this compound. Common solvents for similar compounds include ethanol, acetone, or mixtures like ethyl acetate/hexane.[5]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound to consider for purification?

What is a good starting mobile phase for TLC analysis?

A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent and a polar solvent. For this compound, begin with the following systems and adjust the ratios to achieve an Rf value of approximately 0.2-0.4 for your target compound:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol

  • Toluene / Acetone

How can I ensure my column is packed correctly to avoid issues like cracking or channeling?

Proper column packing is crucial for a successful separation.

  • Slurry Packing (Recommended): Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column in one continuous motion. Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

  • Maintain a Solvent Head: Never let the top of the silica bed run dry.[3] This can cause cracks to form in the stationary phase, which will severely degrade the separation quality. Always keep a layer of solvent above the silica gel.

What is the difference between wet and dry loading, and when should I use each?

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column. This is suitable for samples that are readily soluble in the eluent.[5]

  • Dry Loading: This method is preferred when the compound has poor solubility in the mobile phase or when a highly polar solvent is required for dissolution.[3] The crude sample is dissolved in a suitable volatile solvent (e.g., DCM, acetone), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) to yield a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the packed column.[3]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a few drops of a suitable solvent (e.g., DCM or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column. As a general guideline, use at least 20-100g of silica gel for every 1g of crude material. Pack the column using the slurry method described in the FAQs.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the minimum amount of mobile phase and load it onto the column.

    • Dry Loading: Prepare the sample as described in the FAQs and load the resulting powder onto the column. Add a thin layer of sand on top of the sample to prevent disturbance.[3]

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.[3]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, versatile, and cost-effective for a wide range of compounds.
Mobile Phase (TLC) Start with Hexane:Ethyl Acetate (e.g., 7:3, 1:1) or DCM:Methanol (e.g., 98:2, 95:5)Provides a good starting polarity range for initial screening.
Mobile Phase Additive 0.1-2% Triethylamine (Et3N)Reduces tailing of basic compounds by neutralizing acidic silanol groups.[1]
Loading Technique Dry LoadingRecommended for compounds with poor solubility in the mobile phase to ensure a narrow starting band.[3]
Target Rf Value 0.2 - 0.4Provides a good balance between resolution and elution time.

Visual Workflows

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines Starting Eluent Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Purified_Product Purified_Product Evaporate->Purified_Product Purified Product Troubleshooting_Tree cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_stability Decomposition Start Problem Observed Streaking Streaking or Tailing? Start->Streaking Yes Poor_Sep Poor Separation? Start->Poor_Sep No Overload Reduce Sample Load Streaking->Overload Possible Overloading Add_Base Add Et3N or NH3 to Mobile Phase Streaking->Add_Base Strong Interaction with Silica Adjust_Polarity Fine-tune Solvent Ratio Poor_Sep->Adjust_Polarity Yes Decomp Decomposition? Poor_Sep->Decomp No Change_Solvent Change Solvent System (Selectivity) Adjust_Polarity->Change_Solvent If ineffective Gradient Use Gradient Elution Change_Solvent->Gradient For complex mixtures Deactivate Deactivate Silica (with Base) Decomp->Deactivate Yes, on silica Alt_Phase Use Alumina or Reversed-Phase Decomp->Alt_Phase If decomposition persists

References

Technical Support Center: Optimizing Catalyst Selection for Sonogashira Reactions with Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions involving pyrrolopyrimidine scaffolds. As a class of N-heterocycles with significant importance in medicinal chemistry and drug development, the successful functionalization of pyrrolopyrimidines is paramount.[1][2] However, their unique electronic properties and potential for catalyst inhibition present specific challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common issues encountered during their experiments. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental failures, supported by optimized protocols and visual guides to the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with pyrrolopyrimidines often challenging?

A1: The primary challenges stem from the inherent nature of the pyrrolopyrimidine core. The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.[3] Furthermore, the electron-rich nature of the pyrrole ring can influence the reactivity of the halide, making oxidative addition—often the rate-limiting step—more difficult compared to simple aryl halides.[4]

Q2: What is the most critical factor for success: the palladium source, the ligand, or the copper co-catalyst?

A2: While all components are vital, ligand selection is often the most critical lever for optimization. The ligand directly influences the stability, solubility, and reactivity of the palladium catalyst.[5] For N-heterocyclic substrates like pyrrolopyrimidines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or DPEphos) or N-heterocyclic carbenes (NHCs) are often superior to standard ligands like triphenylphosphine (PPh₃).[5][6][7] These ligands promote the formation of highly active, monoligated Pd(0) species that are less susceptible to inhibition and more efficient at oxidative addition.[8]

Q3: I see a lot of black precipitate in my reaction. What is it and is it a problem?

A3: The black precipitate is likely "palladium black," which is agglomerated, inactive Pd(0).[9][10] It signifies catalyst decomposition and is a major cause of low or no yield. This can be caused by excessively high temperatures, the presence of oxygen, impurities in reagents, or an inappropriate solvent choice (e.g., THF has been anecdotally reported to promote its formation).[9][10] Addressing this is critical for a successful reaction.

Q4: When should I consider a copper-free Sonogashira protocol?

A4: You should strongly consider a copper-free protocol when you observe significant formation of alkyne homocoupling byproducts (Glaser-Hay coupling).[3][4][9] Copper(I) is the primary promoter of this side reaction, which is exacerbated by the presence of oxygen.[3] Modern catalyst systems, often employing specialized ligands, can efficiently promote the Sonogashira coupling without the need for a copper co-catalyst, thereby eliminating this common issue.[11][12][13]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My reaction is not proceeding, or the yield of my desired alkynylated pyrrolopyrimidine is unacceptably low. I have confirmed the integrity of my starting materials. What should I investigate first?

  • Answer: A low or non-existent yield is the most common issue and requires a systematic approach to diagnose.

    • Assess Catalyst Activity: The most frequent culprit is an inactive catalyst system.

      • Palladium Decomposition: Check for the formation of palladium black.[9] If present, the active catalyst has precipitated from the solution.

        • Solution: Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen).[3][9] Thoroughly degas all solvents and amine bases prior to use. Lowering the reaction temperature may also prevent decomposition.[9]

      • Inefficient Precatalyst Reduction: If using a Pd(II) source like PdCl₂(PPh₃)₂, it must be reduced in-situ to the active Pd(0) species.[4] This process can be inefficient.

        • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or, more effectively, use a modern Pd(II) precatalyst with a bulky, electron-rich ligand (see table below) that more readily forms the active catalytic species.

    • Evaluate Ligand Choice: Standard PPh₃ is often insufficient for challenging heterocyclic substrates.

      • Causality: The nitrogen atoms of the pyrrolopyrimidine can compete with PPh₃ for coordination to the palladium center, inhibiting the reaction. Bulky ligands sterically disfavor this competitive binding and promote the desired catalytic cycle.[5][8]

      • Solution: Screen a panel of more robust ligands. For pyrrolo[3,2-d]pyrimidines, DPEphos has been shown to be highly effective where other common ligands failed.[1][6] Other excellent candidates include Xantphos, XPhos, and various N-heterocyclic carbenes (NHCs).[5][6][7]

    • Check Halide Reactivity: The reactivity of the C-X bond is critical and follows the order: I > OTf > Br >> Cl.[14]

      • Solution: If you are using a chloro-pyrrolopyrimidine, the reaction will be very challenging and require a highly active catalyst system (e.g., a palladium-NHC complex), stronger bases, and higher temperatures.[3][7] If synthetically feasible, converting the chloride to a bromide or, ideally, an iodide will dramatically improve reaction success.[15]

Issue 2: Dominant Alkyne Homocoupling (Glaser-Hay Byproduct)

  • Question: My main product is the dimer of my terminal alkyne, with little to none of the desired cross-coupled product. How do I prevent this?

  • Answer: This is a classic sign of Glaser-Hay coupling, a copper-mediated oxidative dimerization of the alkyne.

    • Eliminate Oxygen: Oxygen is a key promoter of this side reaction.[3][9]

      • Solution: Employ rigorous anaerobic techniques. Use Schlenk lines or a glovebox. Solvents and liquid bases must be thoroughly degassed using several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[3]

    • Reduce or Remove Copper: Since copper is the catalyst for this side reaction, minimizing or eliminating it is a direct solution.

      • Solution 1 (Reduce): Lower the loading of your copper(I) source (e.g., CuI) to the minimum effective level (e.g., 1-2 mol%).

      • Solution 2 (Remove): Switch to a copper-free protocol. This is the most robust solution.[12][13] This typically requires a more specialized palladium/ligand system that is active enough to function without the co-catalyst. A combination of Pd(OAc)₂ with a ligand like cataCXium A or XPhos in the presence of a carbonate or phosphate base is a good starting point.[6][11]

Issue 3: Stalled Reaction / Incomplete Conversion

  • Question: My reaction starts well but stops before the halo-pyrrolopyrimidine is fully consumed. What causes this?

  • Answer: A stalled reaction typically points to catalyst deactivation over the course of the experiment or insufficient reactivity.

    • Catalyst Inhibition/Decomposition: As discussed, the pyrrolopyrimidine product itself can inhibit the catalyst. This effect becomes more pronounced as the product concentration increases.

      • Solution: A more robust ligand that creates a more stable and active catalyst is required. Switching from PPh₃ to a biarylphosphine ligand (e.g., XPhos) or a ferrocene-based ligand (e.g., dppf) can often overcome this.[4][5]

    • Insufficient Base Strength or Solubility: The base is crucial for neutralizing the HX byproduct and for the deprotonation of the alkyne.[4] If the base is too weak, insoluble, or consumed, the reaction will stop.

      • Solution: For pyrrolopyrimidines, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[16] However, if the reaction is sluggish, consider switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃, especially in polar aprotic solvents like DMA or NMP.[6][16]

    • Sub-optimal Temperature: Oxidative addition, particularly with aryl bromides, can be slow at room temperature and may require heating.[4][15]

      • Solution: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C).[6][16] Be mindful that excessively high temperatures can cause catalyst decomposition, so finding the optimal balance is key.[9]

Visual Guide: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Pd(II) Complex (R¹-Pd(II)L₂-X) Pd0->Pd_complex Oxidative Addition + R¹-X Pd_alkynyl Alkynyl-Pd(II) Complex (R¹-Pd(II)L₂-C≡CR²) Pd_complex->Pd_alkynyl Transmetalation CuX Cu(I)X Pd_complex->CuX Regenerates Cu(I)X Pd_alkynyl->Pd0 Reductive Elimination Product Product R¹-C≡CR² Pd_alkynyl->Product Cu_acetylide Copper(I) Acetylide (Cu-C≡CR²) CuX->Cu_acetylide + H-C≡CR² - HX Cu_acetylide->Pd_complex Transfers Acetylide caption1 Diagram of the dual Pd/Cu catalytic cycles in the Sonogashira reaction.

Caption: Diagram of the dual Pd/Cu catalytic cycles in the Sonogashira reaction.

Visual Guide: Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve reaction failures.

Troubleshooting_Workflow Sonogashira Troubleshooting Decision Tree Start Low or No Yield Q_Pd_Black Is black precipitate (Pd Black) visible? Start->Q_Pd_Black Sol_Inert Solution: 1. Ensure strict inert atmosphere. 2. Degas all solvents/bases. 3. Lower reaction temperature. Q_Pd_Black->Sol_Inert Yes Q_Glaser Is alkyne dimer (Glaser byproduct) dominant? Q_Pd_Black->Q_Glaser No Success Reaction Optimized Sol_Inert->Success Sol_Copper_Free Solution: 1. Switch to a copper-free protocol. 2. Ensure strict inert atmosphere to suppress residual O₂. Q_Glaser->Sol_Copper_Free Yes Q_Conversion Reaction starts but stalls (Incomplete Conversion)? Q_Glaser->Q_Conversion No Sol_Copper_Free->Success Sol_Ligand Solution: 1. Switch to a bulkier, electron-rich ligand (e.g., DPEphos, XPhos). 2. Increase reaction temperature moderately. Q_Conversion->Sol_Ligand Yes Sol_Base Solution: 1. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure base is soluble in solvent. Sol_Ligand->Sol_Base If problem persists... Sol_Base->Success

Caption: A decision tree for troubleshooting common Sonogashira reaction issues.

Catalyst & Condition Selection Guide

This table provides starting points for optimizing your reaction. The optimal combination is highly substrate-dependent and may require screening.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources are more air-stable but require in-situ reduction.[4] For challenging couplings, pairing a simple source like Pd(OAc)₂ with an advanced ligand is often most effective.[1][6]
Ligand Standard: PPh₃ Advanced: DPEphos, Xantphos, XPhos, dppf NHCs: IPr, SImesFor pyrrolopyrimidines, advanced ligands are strongly recommended to prevent catalyst inhibition and improve rates.[5][6] DPEphos has proven effective.[1][6]
Copper Source CuI (1-5 mol%) or Copper-FreeCuI accelerates the reaction but promotes Glaser coupling.[4][9] Omit for copper-free protocols to avoid this side reaction.[12]
Base Amine: Et₃N, DIPEA, Pyrrolidine Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃Amine bases can also act as the solvent.[4] Inorganic bases are often better for sluggish reactions or in copper-free systems and are used in polar aprotic solvents.[6][11][16]
Solvent THF, DMF, DMA, NMP, Dioxane, AcetonitrileChoice depends on substrate solubility and reaction temperature.[6][16] Polar aprotic solvents like DMA or NMP are often excellent for these heterocyclic systems.[6][16]
Temperature Room Temperature to 120 °CAryl iodides often react at RT, while bromides and chlorides require heating.[4] Start low and increase as needed, monitoring for catalyst decomposition.[15]
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of a Halo-pyrrolopyrimidine

This protocol is a robust starting point for the copper-free coupling of a bromo- or iodo-pyrrolopyrimidine, adapted from established methods.[6][11]

Materials:

  • Halo-pyrrolopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • DPEphos (2-5 mol%)

  • K₃PO₄ (potassium phosphate, 3.0 equiv), finely ground and dried

  • Anhydrous, degassed DMA (N,N-Dimethylacetamide)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-pyrrolopyrimidine (1.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), DPEphos (e.g., 5 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed DMA via syringe to achieve a substrate concentration of approximately 0.1 M. Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C.[6] Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues, washing the pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and wash with water (3x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired alkynylated pyrrolopyrimidine.

References

troubleshooting low conversion rates in pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. As 7-deazapurine analogs, pyrrolo[2,3-d]pyrimidines are central to numerous therapeutic agents, particularly as kinase inhibitors.[1][2][3] However, their synthesis can be fraught with challenges, often leading to frustratingly low conversion rates.

This document moves beyond simple protocols to explain the causality behind common failures and provides logical, field-tested troubleshooting strategies to enhance your synthetic success.

Section 1: General Troubleshooting Framework

Before diving into specific reaction problems, it's crucial to have a systematic approach to troubleshooting. Low conversion is a symptom, and the underlying cause can often be traced back to fundamental experimental parameters.

Question: My reaction has a very low yield or failed completely. Where do I even begin to troubleshoot?

Answer: A failed reaction requires a systematic, logical diagnosis. Resist the urge to simply repeat the reaction under identical conditions. Instead, follow a structured workflow to identify the root cause.

First, confirm the integrity of your starting materials. Degradation, incorrect stoichiometry, or impurities in the initial compounds are common culprits. Next, scrutinize your reagents and solvents. Are they anhydrous as required? Is the catalyst active? Finally, review the reaction parameters themselves—temperature, time, and atmosphere. Often, a minor deviation in one of these areas can cascade into complete reaction failure.

Below is a general workflow to guide your troubleshooting process.

G cluster_0 Phase 1: Pre-Reaction Checks cluster_1 Phase 2: Reaction Condition Analysis cluster_2 Phase 3: Optimization & Analysis Start Low Conversion Observed SM_Check Verify Starting Material (SM) Integrity (NMR, TLC, Purity) Start->SM_Check Reagent_Check Assess Reagent & Solvent Quality (Anhydrous? Catalyst Active?) SM_Check->Reagent_Check Temp_Time Review Temperature & Time (Consistent Heating? Sufficient Duration?) Reagent_Check->Temp_Time Atmosphere Check Reaction Atmosphere (Inert Gas Purge Effective?) Temp_Time->Atmosphere Stoichiometry Re-evaluate Stoichiometry (Accurate Weighing? Limiting Reagent?) Atmosphere->Stoichiometry Side_Product Analyze Crude Mixture (LCMS, NMR) Identify Byproducts Stoichiometry->Side_Product Purification Evaluate Work-up & Purification (Product Loss? Decomposition?) Stoichiometry->Purification Optimize Systematically Optimize (Solvent, Catalyst, Temp.) Success Reaction Successful Optimize->Success Side_Product->Optimize Purification->Optimize

Caption: General Troubleshooting Workflow for Low-Yield Reactions.

Section 2: Core Scaffold Synthesis - Ring Formation Issues

The construction of the bicyclic pyrrolo[2,3-d]pyrimidine core is the foundational step. Many modern methods utilize efficient one-pot or multi-component reactions (MCRs) to build this scaffold.[4][5] While advantageous for their atom economy, they can be sensitive to reaction conditions.

Question: I'm attempting a one-pot synthesis of a substituted pyrrolo[2,3-d]pyrimidine from a 6-aminouracil derivative, an arylglyoxal, and a third component, but my yields are poor (<20%). What are the likely causes?

Answer: This is a classic MCR challenge. The success of these reactions hinges on the balanced rates of several sequential steps. A low yield typically points to an issue with one of the cascade events.

  • Initial Michael Addition Failure: The first step is often a Michael addition between the 6-aminouracil and an activated carbonyl compound.[6] If this step is slow or fails, the entire cascade halts.

    • Causality: The nucleophilicity of the 6-aminouracil might be insufficient, or the Michael acceptor may not be properly activated. The choice of catalyst is critical here. While some reactions proceed without a catalyst, many benefit from a mild promoter like tetra-n-butylammonium bromide (TBAB) or β-cyclodextrin in water to facilitate this initial bond formation.[4][7]

    • Troubleshooting:

      • Catalyst Screening: If using a catalyst, ensure it is fresh. Consider screening alternative mild catalysts. For instance, if using an acidic catalyst, try a basic one, or vice-versa.

      • Solvent Effects: The polarity of the solvent can dramatically affect the rate of the Michael addition. Screen a range of solvents (e.g., Ethanol, DMSO, water) to find the optimal medium.[6][7]

  • Inefficient Cyclization/Dehydration: After the initial addition, an intramolecular cyclization followed by dehydration forms the pyrrole ring.

    • Causality: This step often requires heating to overcome the activation energy for cyclization and to drive off water. Insufficient temperature or the presence of excess water (if not used as the solvent) can stall the reaction.

    • Troubleshooting:

      • Temperature Optimization: Increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LCMS to track the disappearance of intermediates and the formation of the product.

      • Water Scavenging: If the reaction is not being run in water, consider adding molecular sieves to remove the water formed during the condensation, thereby driving the equilibrium toward the product.

Question: My cascade annulation using 6-aminouracil and an aurone in I₂/DMSO is giving me a complex mixture of products instead of the desired pyrrolo[2,3-d]pyrimidine. Why?

Answer: The I₂/DMSO system is a powerful oxidizing medium that promotes a complex cascade involving Michael addition, iodination, and intramolecular substitution.[6][8] A complex product mixture suggests that side reactions are outcompeting the desired pathway.

  • Causality: The timing of the reaction steps is critical. The key is a controlled intramolecular nucleophilic substitution. If intermolecular reactions occur or if oxidation happens at unintended positions, byproducts will dominate. The concentration and temperature are key parameters controlling these competing rates.

  • Troubleshooting Protocol:

    • Check Stoichiometry: Ensure the 6-aminouracil is present in a slight excess (e.g., 1.05 equivalents) to ensure the aurone is fully consumed in the initial Michael addition.[6]

    • Control Temperature: Do not overheat. While the reaction requires heating (typically ~100 °C), excessive temperatures can promote decomposition and undesired side reactions.[6]

    • Quenching: Ensure the reaction is properly quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) upon completion to destroy any remaining iodine and stop further reactions.[6]

    • Analyze Intermediates: If possible, try running the reaction at a lower temperature and for a shorter time to isolate any potential intermediates. Understanding the structure of the byproducts can provide crucial clues about which reaction step is failing.

Parameter Recommendation for I₂/DMSO Annulation Rationale
Catalyst I₂ (10 mol%)Serves as the catalyst for the cascade reaction.[6]
Solvent DMSOActs as both solvent and oxidant in the reaction mechanism.[6]
Temperature 100 °CProvides sufficient energy for the intramolecular cyclization and dehydration steps.[6]
Time 1-2 hoursTypically sufficient for reaction completion; monitor by TLC.[6]
Work-up Quench with aq. Na₂S₂O₃Neutralizes excess iodine and terminates the reaction cleanly.[6]

Section 3: The Glycosylation Challenge - A Deep Dive into Low Conversions

Attaching a sugar moiety to the pyrrolo[2,3-d]pyrimidine core is a cornerstone of synthesizing nucleoside analogs, which are vital in antiviral and anticancer research.[1] This step, particularly the Vorbrüggen glycosylation, is notoriously problematic.

Question: I am attempting a Vorbrüggen glycosylation of my silylated 7-deazapurine with a protected ribose acetate, but I'm getting very low yields of the desired β-nucleoside. What's going wrong?

Answer: This is one of the most common and complex issues in this field. Low yields in Vorbrüggen glycosylations typically stem from three core problems: low nucleophilicity of the heterocycle, formation of undesired regioisomers, and solvent interference.[9][10]

  • Low Nucleophilicity of the Pyrrolo[2,3-d]pyrimidine:

    • Causality: The 7-deazapurine system is less nucleophilic than a standard purine due to the replacement of N-7 with a carbon. Electron-withdrawing groups on the ring further decrease its reactivity. The reaction relies on the nucleophilic attack of a ring nitrogen onto the electrophilic anomeric carbon of the sugar, so poor nucleophilicity means a slow or non-existent reaction.

    • Troubleshooting:

      • Stronger Lewis Acid: The Lewis acid (e.g., TMSOTf) is crucial for activating the sugar donor. For weakly reactive nucleobases, a stronger activation might be needed. You can increase the equivalents of TMSOTf or switch to a more potent Lewis acid, but be cautious as this can also promote side reactions.

      • Higher Temperature: Increasing the reaction temperature can help overcome the activation barrier.

      • Alternative Glycosylation Methods: If the Vorbrüggen method consistently fails, consider more reactive sugar donors like glycosyl halides.[9]

  • Formation of Regioisomers:

    • Causality: The pyrrolo[2,3-d]pyrimidine has multiple potential sites for glycosylation (e.g., N-1, N-3, N-7). The reaction conditions, particularly the silylation and glycosylation steps, dictate the regiochemical outcome. For instance, glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine can yield a mixture of N-7 and N-1 isomers, while 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine may exclusively yield the N-3 isomer under similar conditions.[11]

    • Troubleshooting:

      • Control Silylation: Ensure the silylation step (e.g., with BSA or HMDS) is complete before adding the sugar and Lewis acid. Incomplete silylation can leave multiple nitrogen atoms available for reaction.

      • Solvent Choice: The solvent can influence the position of the silyl group and thus the site of glycosylation.

      • Purification Strategy: This may be less of a conversion problem and more of a separation challenge. Develop a robust chromatographic method to separate the desired isomer from the unwanted ones.

  • Solvent Interference:

    • Causality: Acetonitrile (MeCN), a very common solvent for this reaction, can actually compete with the nucleobase. Under strong Lewis acid conditions, acetonitrile can be activated and react with the sugar intermediate, leading to byproducts and consuming your valuable starting materials.[12] This is particularly problematic with weakly reactive nucleobases that cannot compete effectively.

    • Troubleshooting:

      • Switch Solvents: If you suspect solvent interference, switch from acetonitrile to a non-participating solvent like 1,2-dichloroethane (DCE).[12] This has been shown to significantly reduce byproduct formation and improve yields for challenging glycosylations.

G Start Silylated Pyrrolo[2,3-d]pyrimidine N7_Attack Attack by N-7 (Desired Pathway) Start->N7_Attack N1_Attack Attack by N-1/N-3 (Regioisomer Formation) Start->N1_Attack Sugar Protected Sugar (e.g., Ribose Acetate) Oxocarbenium Activated Sugar (Oxocarbenium Ion) Sugar->Oxocarbenium Activation LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Sugar Oxocarbenium->N7_Attack Oxocarbenium->N1_Attack Solvent_Attack Attack by Solvent (e.g., Acetonitrile) Oxocarbenium->Solvent_Attack [If MeCN is solvent] Product_N7 Desired N-7 β-Nucleoside N7_Attack->Product_N7 Product_N1 N-1/N-3 Regioisomer Byproduct N1_Attack->Product_N1 Product_Solvent Solvent Adduct Byproduct Solvent_Attack->Product_Solvent

Caption: Competing Pathways in Vorbrüggen Glycosylation.

Section 4: Post-Annulation Functionalization

Modifying the core scaffold is essential for developing analogs with desired biological activities, such as kinase inhibitors.[13][14] Common reactions include halogenation, Suzuki coupling, and nucleophilic aromatic substitution (SₙAr).

Question: My Suzuki coupling reaction to install an aryl group at the C6 position of my 6-iodo-pyrrolo[2,3-d]pyrimidine is sluggish and gives low yields, with significant starting material recovery and some dehalogenated byproduct.

Answer: This points to a problem with the catalytic cycle of the Suzuki reaction. The key issues are typically catalyst deactivation, inefficient oxidative addition, or competing proto-dehalogenation.

  • Causality & Troubleshooting:

Potential Issue Underlying Cause Troubleshooting Protocol
Catalyst Inactivation The Pd(0) catalyst is oxidized to inactive Pd(II) or forms aggregates. The phosphine ligand may be unstable or sterically inappropriate.1. Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen. 2. Ligand Choice: Switch to a more robust, electron-rich, and sterically bulky ligand (e.g., SPhos, XPhos) that promotes reductive elimination and stabilizes the Pd(0) species. 3. Use a Pre-catalyst: Employ a modern Pd pre-catalyst that is more stable and activates reliably under the reaction conditions.
Inefficient Transmetalation The transfer of the organic group from the boronic acid/ester to the palladium center is too slow.1. Base Selection: The base is critical. A weak base may not activate the boronic acid sufficiently. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective in challenging cases. 2. Solvent System: Use a solvent system that can dissolve both the organic and inorganic components, such as a mixture of dioxane and water.
Proto-dehalogenation The aryl-palladium intermediate reacts with a proton source (e.g., trace water) instead of the boronic acid, leading to the replacement of the iodine with hydrogen.1. Anhydrous Conditions: While some water is often necessary for the base to function, ensure your boronic acid is not excessively wet and your organic solvent is dry. 2. Boronic Ester: Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester), which can be less prone to side reactions.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic campaigns. The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including treatments for inflammatory diseases and cancers.[1][2][3]

The presence of three distinct reactive sites—the C6-Bromine, the C2-Chlorine, and the N7-pyrrolic proton—presents a significant, yet manageable, challenge in achieving regioselectivity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and frequently asked questions to help you navigate these challenges and efficiently synthesize your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the functionalization sites on this compound?

A1: The reactivity of the three main sites generally follows this order, although it is highly dependent on the reaction conditions:

  • N7-H (Alkylation/Arylation): The pyrrolic nitrogen is nucleophilic and readily undergoes reactions like alkylation or arylation under basic conditions. This site is often the first to react if not protected.

  • C6-Br (Cross-Coupling): The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

  • C2-Cl (Cross-Coupling/SNAr): The C2-Cl bond is less reactive in oxidative addition to Palladium(0) catalysts compared to the C6-Br bond.[6] It typically requires more forcing conditions (higher temperatures, stronger bases, more specialized ligands) to participate in cross-coupling reactions. It can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions.

Q2: Do I need to protect the N7-proton before attempting cross-coupling at C6 or C2?

A2: It is highly recommended. While some cross-coupling reactions can proceed on the unprotected scaffold, N7-unprotected pyrrolo[2,3-d]pyrimidines can lead to several complications:

  • Poor Solubility: The free N-H can lead to intermolecular hydrogen bonding, reducing solubility in many organic solvents.

  • Side Reactions: The N7-anion, formed under basic conditions, can coordinate to the metal catalyst, potentially inhibiting catalysis or leading to undesired N7-arylation.

  • Inconsistent Yields: The issues above often result in lower and less reproducible yields.

Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), and tosyl (Ts). The choice of protecting group will depend on the stability required for subsequent steps and the conditions for its removal.

Q3: How can I selectively functionalize the C2 position while the C6 position is still brominated?

A3: This is a significant challenge due to the higher reactivity of the C6-Br bond. Direct selective functionalization at C2 in the presence of C6-Br is generally not feasible with standard cross-coupling methods. The typical strategy is sequential:

  • Functionalize the C6-Br position first under conditions that do not affect the C2-Cl bond.

  • Then, functionalize the C2-Cl position using more forcing conditions.

Alternatively, one could explore SNAr (Nucleophilic Aromatic Substitution) at the C2 position, which follows a different mechanism than palladium-catalyzed cross-coupling and might offer a different selectivity profile. However, this often requires highly activated nucleophiles.

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

This section addresses common issues encountered during Suzuki and Sonogashira couplings, focusing on achieving selectivity for the C6-Br position.

Potential Cause Troubleshooting Solution Scientific Rationale
Catalyst Inactivation Degas solvents and reaction mixture thoroughly. Use a fresh, high-quality palladium source and phosphine ligand. Consider using a pre-catalyst that is more air-stable.The active Pd(0) species is sensitive to oxygen. Oxidative inactivation of the catalyst is a common cause of failed or low-yielding cross-coupling reactions.
Inefficient Transmetalation Ensure the base is appropriate and sufficiently strong to activate the boronic acid (for Suzuki) or deprotonate the alkyne (for Sonogashira).[7] For Suzuki, consider switching from carbonate bases (e.g., K₂CO₃, Cs₂CO₃) to phosphate bases (e.g., K₃PO₄). Adding water can sometimes accelerate the transmetalation step in Suzuki couplings.Transmetalation is a critical step in the catalytic cycle. For Suzuki reactions, the base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[5]
N7-Anion Interference Protect the N7 position with a suitable protecting group (e.g., SEM, Boc, Ts). If protection is not possible, use a weaker base or a base less likely to deprotonate the pyrrole (e.g., KF).The N7-anion formed under basic conditions can act as a ligand for the palladium center, leading to catalyst inhibition and reduced reaction rates.
Potential Cause Troubleshooting Solution Scientific Rationale
Reaction Conditions Too Harsh Reduce the reaction temperature. Decrease the reaction time. Use a lower catalyst loading.The C2-Cl bond will eventually react under forcing conditions. By using milder conditions, you can exploit the kinetic difference in reactivity between the C-Br and C-Cl bonds, favoring mono-substitution at C6.
High Reactivity of Coupling Partner Use only a slight excess (1.05-1.2 equivalents) of the boronic acid/ester or terminal alkyne.Using a large excess of the coupling partner can drive the reaction towards double substitution, especially after the first coupling has occurred.
Ligand Choice Use less reactive, more sterically hindered phosphine ligands. Avoid highly active ligands designed for C-Cl activation.The choice of ligand significantly influences the reactivity of the palladium catalyst. Highly active ligands can lower the activation barrier for the oxidative addition of the C-Cl bond, reducing selectivity.[8][9]
Guide 2: Buchwald-Hartwig Amination

This guide focuses on troubleshooting the regioselective amination at the C6-position.

Potential Cause Troubleshooting Solution Scientific Rationale
Incorrect Base/Ligand Combination Screen different base and ligand combinations. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[10] Use specialized Buchwald ligands (e.g., XPhos, SPhos, RuPhos).The Buchwald-Hartwig amination is highly sensitive to the combination of ligand and base.[11] The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step, while the base is crucial for deprotonating the amine and regenerating the active catalyst.
Amine Substrate Issues Ensure the amine is pure and dry. For less nucleophilic amines, more forcing conditions (higher temperature, stronger base) may be necessary.The nucleophilicity of the amine partner directly impacts the reaction rate. Impurities can also poison the catalyst.
Catalyst Poisoning If the amine substrate contains other potential coordinating groups (e.g., thiols, other heterocycles), they may be poisoning the catalyst. Consider protecting these groups or using a higher catalyst loading.Palladium catalysts can be poisoned by strong coordinating functional groups, which bind tightly to the metal center and prevent it from participating in the catalytic cycle.
Potential Cause Troubleshooting Solution Scientific Rationale
Hydrodebromination Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents.This side reaction can occur when water or other protic sources are present, which can protonate an aryl-palladium intermediate before it undergoes the desired coupling.
Homocoupling of the Amine This is less common but can occur under certain conditions. Adjusting the ligand and base may help.Undesired oxidative coupling of the amine can be promoted by certain catalyst systems or the presence of oxidants.

Experimental Protocols & Visualizations

Diagram 1: Reactive Sites of the Scaffold

This diagram illustrates the key reactive positions on the this compound core.

Caption: Key reactive sites for functionalization.

Protocol 1: Selective Suzuki Coupling at the C6-Position

This protocol describes a typical procedure for the regioselective Suzuki coupling at the C6-Br position, assuming the N7 position is protected (e.g., with a SEM group).

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add N7-SEM-6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the vessel.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon) three times. Then, add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram 2: Troubleshooting Workflow for Low C6-Selectivity

This diagram provides a decision-making tree for troubleshooting poor regioselectivity in cross-coupling reactions.

G start Low Selectivity: C2,C6-dicoupling observed q1 Are you using >1.5 eq. of coupling partner? start->q1 a1_yes Reduce to 1.1 eq. q1->a1_yes Yes q2 Is the reaction temperature >100 °C? q1->q2 No end Re-evaluate reaction a1_yes->end a2_yes Lower temp. to 80-90 °C q2->a2_yes Yes q3 Are you using a highly active ligand (e.g., for C-Cl activation)? q2->q3 No a2_yes->end a3_yes Switch to a less active ligand (e.g., PPh3) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for improving C6-selectivity.

References

stability issues of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its unique 7-deazapurine scaffold makes it a valuable building block in medicinal chemistry. However, the presence of halogen substituents on both the pyrimidine and pyrrole rings introduces potential stability issues, particularly under aqueous acidic and basic conditions. Understanding and mitigating these instabilities is crucial for reproducible and successful experimental outcomes.

This guide will walk you through the potential degradation pathways, provide troubleshooting guides for common stability-related problems, and answer frequently asked questions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Unexpected Impurities in Reaction Mixtures or Upon Storage

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing this compound, especially when using aqueous acidic or basic conditions. What could be the cause?

Answer: The most likely cause of unexpected impurities is the degradation of your starting material. This compound is susceptible to hydrolysis, particularly at the 2-chloro position.

Causality: The pyrimidine ring is electron-deficient, making the carbon atom at the 2-position susceptible to nucleophilic attack. In aqueous acidic or basic solutions, water or hydroxide ions can act as nucleophiles, displacing the chloride to form the corresponding 2-hydroxy derivative, 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one. This hydrolysis is a common degradation pathway for 2-chloropyrimidines.

Troubleshooting Workflow:

Degradation_Pathways cluster_main This compound cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) cluster_oxidative Oxidative Conditions A This compound B 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one (Hydrolysis Product) A->B Hydrolysis C 6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one (Hydrolysis Product) A->C Hydrolysis D Pyrrole Ring Oxidation Products A->D Oxidation

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Iodo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this heterocycle, particularly at the 6-position, is crucial for modulating biological activity. This guide provides an in-depth comparison of the reactivity of two key intermediates: 6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine and its 6-iodo counterpart. We will explore their performance in cornerstone synthetic transformations, supported by mechanistic insights and experimental data, to inform your selection of the optimal starting material for your synthetic campaigns.

At a Glance: Key Reactivity Differences
Feature6-Iodo-2-chloro-7H-pyrrolo[2,3-d]pyrimidineThis compound
General Reactivity Generally more reactive in Pd-catalyzed cross-coupling reactions.Less reactive than the iodo-analog, often requiring higher catalyst loading or more forcing conditions.
Oxidative Addition Faster rate of oxidative addition to Pd(0) due to the weaker C-I bond.Slower rate of oxidative addition compared to the C-I bond.[3][4]
Cost & Availability Typically higher cost.More cost-effective and readily available from commercial suppliers.
Selectivity May offer better selectivity in certain complex systems.Can be advantageous for sequential couplings where differential reactivity is desired.

Mechanistic Underpinnings: The Carbon-Halogen Bond Dictates Reactivity

The enhanced reactivity of the 6-iodo derivative in many palladium-catalyzed cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry. The key initiation step in these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex.[5][6][7]

The rate of this step is highly dependent on the carbon-halogen bond strength. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for oxidative addition. This translates to faster reaction kinetics for the 6-iodo compound, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Figure 1. Comparative energy profile for the oxidative addition of 6-iodo- and this compound to a Pd(0) catalyst. The weaker C-I bond leads to a lower activation energy (Ea).

Comparative Analysis in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. In the context of the 7H-pyrrolo[2,3-d]pyrimidine core, the 6-iodo derivative consistently demonstrates superior performance.

Experimental Evidence: While direct comparative studies on these specific substrates are not extensively published in a single source, the broader literature on aryl halide reactivity in Suzuki coupling supports the higher reactivity of aryl iodides.[8] It has been observed that aryl iodides can undergo coupling at lower temperatures and with lower catalyst loadings compared to their bromide counterparts.[9] In some cases, reactions with aryl bromides that are sluggish can be significantly improved by an in situ Finkelstein reaction to generate the more reactive iodide.[8]

Protocol Insight: When working with the this compound, one might need to employ more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or longer reaction times to achieve comparable yields to the 6-iodo analog.

Sonogashira Coupling

The Sonogashira coupling is invaluable for introducing alkynyl moieties. The reactivity trend observed in Suzuki coupling generally holds true here.

Experimental Evidence: The Sonogashira reaction of aryl iodides is typically more facile than that of aryl bromides.[10][11][12] This is again attributed to the ease of oxidative addition. For the synthesis of various substituted pyrimidines, Sonogashira coupling with aryl iodides has been shown to proceed efficiently.[13][14]

Protocol Insight: While the 6-bromo derivative can be a suitable substrate, it may require more forcing conditions. The choice between the two may also be influenced by the nature of the alkyne coupling partner. For less reactive alkynes, the 6-iodo starting material would be the more prudent choice to ensure efficient conversion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[15][16][17] The reactivity differences between the bromo and iodo substrates can be more nuanced in this reaction.

Experimental Evidence: While the oxidative addition of the C-I bond is faster, the subsequent steps of the catalytic cycle can be influenced by the halide. In some cases, the stronger binding of the iodide to the palladium center can retard the catalytic turnover.[4] However, for many applications, the 6-iodo derivative will still offer faster overall reaction rates. Studies on related dihalogenated systems, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination at the bromo position can be achieved in the presence of a chloro substituent, highlighting the differential reactivity of halogens.[18][19][20]

Protocol Insight: The choice of ligand is critical in Buchwald-Hartwig amination.[21] For the less reactive 6-bromo substrate, ligands such as XPhos or other bulky, electron-rich biarylphosphine ligands may be necessary to achieve high yields.[21]

Nucleophilic Aromatic Substitution (SNAr)

The reactivity at the 2-chloro position via nucleophilic aromatic substitution (SNAr) is an important consideration. The nature of the halogen at the 6-position can have an electronic influence on this reaction.

Mechanistic Consideration: The SNAr reaction at the 2-position proceeds through a Meisenheimer-like intermediate.[22][23] The electron-withdrawing nature of the halogen at the 6-position can influence the stability of this intermediate and thus the reaction rate. While both bromine and iodine are electron-withdrawing, their subtle differences in electronegativity and polarizability could lead to minor differences in reactivity. However, in most cases, the reactivity at the 2-chloro position is primarily dictated by the attacking nucleophile and the reaction conditions. The leaving group ability in SNAr reactions on heteroaromatic systems does not always follow the same trend as in palladium-catalyzed reactions.[24]

Experimental Protocols: A Representative Suzuki Coupling

The following protocols are illustrative examples based on general procedures found in the literature for similar substrates. Optimization will likely be required for specific applications.

Protocol 1: Suzuki Coupling with 6-Iodo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-iodo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with this compound
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.5-2.0 eq.), a more active palladium catalyst system such as Pd₂(dba)₃ (0.05 eq.) with a ligand like SPhos or XPhos (0.10 eq.), and a base (e.g., K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 100-110 °C and monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Decision-Making Workflow

Substrate_Selection_Workflow start Project Goal: Synthesize 6-substituted 2-chloro-7H-pyrrolo[2,3-d]pyrimidine cost_check Is cost a primary constraint? start->cost_check reactivity_check Is high reactivity/ mild conditions critical? cost_check->reactivity_check No use_bromo Select 6-Bromo Derivative cost_check->use_bromo Yes sequential_check Is sequential coupling planned? reactivity_check->sequential_check No use_iodo Select 6-Iodo Derivative reactivity_check->use_iodo Yes sequential_check->use_bromo Yes sequential_check->use_bromo No (Consider Bromo first) optimize_bromo Optimize for 6-Bromo: - More active catalyst - Higher temperature - Longer reaction time use_bromo->optimize_bromo optimize_iodo Optimize for 6-Iodo: - Milder conditions - Lower catalyst loading use_iodo->optimize_iodo

Figure 2. A decision-making workflow for selecting between the 6-bromo and 6-iodo starting materials.

Conclusion

The choice between 6-bromo- and 6-iodo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a strategic one that should be guided by the specific requirements of the synthetic route. The 6-iodo derivative offers the advantage of higher reactivity, often leading to milder reaction conditions and improved yields in a variety of palladium-catalyzed cross-coupling reactions. This can be particularly beneficial in late-stage functionalization or with challenging coupling partners. Conversely, the 6-bromo analog is more cost-effective and its lower reactivity can be exploited for selective, sequential functionalization. By understanding the mechanistic differences and considering the practical aspects of cost and reaction optimization, researchers can make an informed decision to best achieve their synthetic goals.

References

A Comparative Guide to Alternative Intermediates for the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in modern kinase inhibitor drug development. We will dissect the conventional approach and explore alternative intermediates, providing the underlying chemical logic, comparative experimental data, and detailed protocols to empower researchers in medicinal chemistry and process development.

Introduction: The Central Role of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structure serves as an effective bioisostere of adenine, allowing it to bind to the ATP-binding site of a wide range of kinases. This has led to the development of blockbuster drugs such as Tofacitinib (a JAK inhibitor for rheumatoid arthritis) and Ruxolitinib (a JAK inhibitor for myelofibrosis).

The efficacy of these drugs hinges on the precise decoration of the core scaffold with various substituents that dictate potency, selectivity, and pharmacokinetic properties. Consequently, the synthetic routes to this core are of paramount importance. The conventional and most established route, while robust, presents certain limitations in terms of substituent diversity and reaction conditions. This guide critically evaluates emerging alternative intermediates that offer strategic advantages for both discovery and scale-up campaigns.

The Benchmark: Conventional Synthesis via Pyrimidine Intermediates

The most common strategy for constructing the pyrrolo[2,3-d]pyrimidine core begins with a pre-functionalized pyrimidine ring, onto which the pyrrole ring is subsequently annulated. A typical starting material is a 4-chloro-5-substituted-pyrimidine.

The key transformation in this sequence is the Sonogashira cross-coupling of a 4-chloro-6-aminopyrimidine with a terminal alkyne, followed by a base-mediated cyclization to form the pyrrole ring. This approach is reliable but can be limited by the stability of the required precursors and the often harsh conditions required for the cyclization step.

Workflow for Conventional Synthesis

A 4,6-Dichloropyrimidine-5-carbaldehyde B 4-Chloro-6-hydroxypyrimidine-5-carbaldehyde A->B NaOH C 4-Chloro-6-amino-5-formylpyrimidine B->C NH4OH D N-(4-chloro-5-formylpyrimidin-6-yl)pivalamide C->D PivCl, Pyridine E Key Intermediate: 4-chloro-6-((trimethylsilyl)ethynyl)pyrimidin-5-amine D->E 1. TMS-acetylene, Pd(PPh3)2Cl2, CuI 2. K2CO3, MeOH F Pyrrolo[2,3-d]pyrimidine Core E->F Base-mediated Cyclization (e.g., KOtBu)

Caption: Conventional synthesis starting from a pyrimidine precursor.

Representative Experimental Protocol (Conceptual)
  • Chlorination: A suitable 4-hydroxypyrimidine is chlorinated using a standard agent like phosphorus oxychloride (POCl₃).

  • Amination: The resulting 4,6-dichloropyrimidine is selectively aminated at the 6-position using an ammonia source.

  • Cross-Coupling: The 4-chloro-6-aminopyrimidine intermediate is subjected to Sonogashira coupling with a protected terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection & Cyclization: The silyl protecting group is removed under basic or fluoride-mediated conditions, and subsequent intramolecular cyclization, often requiring a strong base like potassium tert-butoxide, yields the pyrrolo[2,3-d]pyrimidine core.

The primary drawback of this route is the challenge of introducing diversity at the C5 and C6 positions of the final product late in the synthesis. The substituents are often carried through from the very beginning, making parallel synthesis and SAR exploration less efficient.

Alternative Intermediate 1: The "Pyrrole-First" Approach

A strategically divergent approach involves constructing the pyrimidine ring onto a pre-existing, functionalized pyrrole intermediate. This method offers significant advantages for diversifying the "pyrimidine portion" of the molecule at a later stage. A key intermediate in this class is a 2-amino-3-cyanopyrrole.

Rationale and Advantages

By starting with a pyrrole, the substituents on the five-membered ring can be installed with high regioselectivity. The subsequent cyclization to form the pyrimidine ring is often a robust and high-yielding transformation. This strategy is particularly powerful when diverse functionality is desired at the C4 position of the final pyrrolo[2,3-d]pyrimidine.

Workflow for "Pyrrole-First" Synthesis

A Substituted Acetonitrile B Key Intermediate: 2-Amino-3-cyanopyrrole A->B Thorpe-Ziegler Cyclization D Pyrrolo[2,3-d]pyrimidine Core B->D Formamidine Acetate, Heat (e.g., EtOH, reflux) C Formamidine Acetate

Caption: "Pyrrole-First" synthesis via an aminocyanopyrrole intermediate.

Detailed Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
  • Step 1: Synthesis of (Z)-2-(benzylamino)-3-(dimethylamino)acrylonitrile. To a solution of benzylamine (1 equiv.) in toluene is added (E)-3-(dimethylamino)acrylonitrile (1.1 equiv.). The mixture is heated to reflux for 12-18 hours, with monitoring by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can often be used without further purification.

  • Step 2: Synthesis of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile. The crude product from Step 1 is dissolved in THF. The solution is cooled to -78 °C, and a solution of n-butyllithium (2.2 equiv.) in hexanes is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred for 2 hours at this temperature. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.

  • Step 3: Synthesis of 4-amino-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine. The 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile (1 equiv.) is suspended in ethanol, and formamidine acetate (3 equiv.) is added. The mixture is heated to reflux for 24 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

Alternative Intermediate 2: Late-Stage Functionalization via Organometallic Reagents

To maximize efficiency in a drug discovery setting, late-stage functionalization (LSF) is a highly desirable strategy. This involves installing key structural motifs at the final stages of a synthesis, allowing for the rapid generation of a diverse library of analogs from a common advanced intermediate. For pyrrolo[2,3-d]pyrimidines, this is often achieved by creating a halogenated or borylated core that can be subjected to various cross-coupling reactions.

Rationale and Advantages

A key intermediate for this approach is a C4-chloro or C4-bromo-pyrrolo[2,3-d]pyrimidine. This halogen serves as a versatile synthetic handle for introducing a wide array of substituents via Suzuki, Buchwald-Hartwig, Sonogashira, or other palladium-catalyzed cross-coupling reactions. This dramatically increases the efficiency of exploring the structure-activity relationship (SAR) around the C4 position.

Workflow for Late-Stage Functionalization

cluster_0 Coupling Partners A Aryl/Heteroaryl Boronic Acid P1 C4-Aryl Product B Amine (R2NH2) P2 C4-Amino Product C Terminal Alkyne P3 C4-Alkynyl Product Core Key Intermediate: 4-Chloro-pyrrolo[2,3-d]pyrimidine Core->P1 Suzuki Coupling Pd(dppf)Cl2, Base Core->P2 Buchwald-Hartwig Pd2(dba)3, Ligand, Base Core->P3 Sonogashira Coupling Pd(PPh3)2Cl2, CuI

Caption: Late-stage functionalization from a common chloro-intermediate.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the specific goals of the project, whether it be initial library synthesis, lead optimization, or large-scale production.

MetricConventional Route (Pyrimidine-First)Alternative 1 (Pyrrole-First)Alternative 2 (Late-Stage Functionalization)
Overall Yield Moderate to GoodGood to ExcellentGood (for core); Variable (for coupling)
Step Count Typically longer (5-8 steps to core)Shorter (3-5 steps to core)Moderate (4-6 steps to halogenated core)
Diversity Potential Low for late-stage changesHigh for C4 positionVery High for C4 position
Scalability Well-established but can use harsh reagentsGood, often uses milder conditionsExcellent for core; coupling may need optimization
Key Advantage Well-precedented and reliableConvergent and efficient for C4 analogsMaximum flexibility for SAR exploration
Key Disadvantage Linear synthesis, poor late-stage diversityLess explored for complex pyrrole substituentsHalogenated intermediates can be unstable

Conclusion and Future Outlook

While the conventional synthesis of pyrrolo[2,3-d]pyrimidines remains a viable and important strategy, alternative intermediates offer compelling advantages in efficiency, flexibility, and scalability. The "pyrrole-first" approach provides a more convergent and often higher-yielding route to the core, while late-stage functionalization via halogenated intermediates is unparalleled for rapid SAR exploration in a drug discovery context.

The future of this field will likely involve the development of even more efficient and sustainable methods, such as C-H activation, to directly functionalize the pyrrolo[2,3-d]pyrimidine core, further reducing step counts and expanding the accessible chemical space for the next generation of kinase inhibitors. The choice of intermediate is a critical strategic decision that directly impacts the timeline and potential success of a drug development program.

A Comparative Guide to Palladium and Copper Catalysts in Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to applications in antiviral, anti-inflammatory, and anticancer therapies.[3][4][5] The efficient synthesis of this heterocyclic system is therefore of paramount importance to drug discovery and development.

Transition metal-catalyzed cross-coupling reactions are the most powerful tools for constructing the carbon-nitrogen (C-N) bonds essential to the pyrrolopyrimidine core and its subsequent functionalization. Among the available catalysts, palladium and copper complexes have emerged as the dominant players, each offering a distinct profile of advantages and disadvantages. This guide provides a comparative analysis of these two catalytic systems, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in making informed decisions for their synthetic strategies.

The Palladium Paradigm: High Efficiency via Buchwald-Hartwig Amination

Palladium catalysis has revolutionized C-N bond formation over the past three decades, primarily through the advent of the Buchwald-Hartwig amination.[6][7] This reaction class is celebrated for its remarkable efficiency, broad substrate scope, and high functional group tolerance, making it a mainstay in discovery chemistry.[8]

Mechanistic Rationale

The efficacy of palladium catalysis stems from a well-understood and predictable catalytic cycle. The active Pd(0) species initiates the cycle by inserting into an aryl-halide bond (oxidative addition), followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[6][9][10] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been critical, as they accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[11]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)-NHR'(L)₂]⁺X⁻ pd_complex1->pd_complex2 Amine Coordination (R'-NH₂) pd_complex3 Ar-Pd(II)-NR'(L)₂ pd_complex2->pd_complex3 Deprotonation (Base) pd_complex3->pd0 Reductive Elimination product Ar-NHR' pd_complex3->product G cu1 Cu(I)X cu_complex1 Cu(I)-NR'₂ cu1->cu_complex1 Ligand Exchange (R'₂NH) cu_complex2 Ar-Cu(III)-(NR'₂)X cu_complex1->cu_complex2 Oxidative Addition (Ar-X) cu_complex2->cu1 Reductive Elimination product Ar-NR'₂ cu_complex2->product G cluster_pd Palladium-Catalyzed Workflow cluster_cu Copper-Catalyzed Workflow pd_setup Setup Flask + Reagents Pd₂(dba)₃ + XPhos NaO-t-Bu pd_reaction Reaction Anhydrous Toluene 80-110 °C Inert Atmosphere pd_setup->pd_reaction pd_workup Workup & Purification Celite Filtration Column Chromatography pd_reaction->pd_workup cu_setup Setup Schlenk Tube + Reagents CuCl + Ligand K₂CO₃ cu_reaction Reaction Anhydrous DMSO 110-150 °C Inert Atmosphere cu_setup->cu_reaction cu_workup Workup & Purification Aqueous Quench Extraction Column Chromatography cu_reaction->cu_workup compare Key Differences: - Catalyst & Ligand Cost - Reaction Temperature - Solvent Choice - Workup Procedure

References

A Senior Application Scientist's Guide to Evaluating Substituted Anilines in Reactions with 4-Chloro-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure."[1] Its structural similarity to adenine allows it to function as a competitive inhibitor for the ATP-binding sites of numerous kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][2] Derivatives of this scaffold are at the heart of FDA-approved drugs and a multitude of clinical candidates.[3][4]

The synthesis of libraries of potential kinase inhibitors frequently hinges on a critical chemical transformation: the reaction of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with a diverse array of primary or secondary amines.[5][6] Among these, substituted anilines are of paramount importance, as the nature and position of the substituents on the aniline ring profoundly influence the resulting compound's binding affinity, selectivity, and overall pharmacological profile.

This guide provides an in-depth evaluation of the efficacy of different substituted anilines in this key reaction. We will explore the underlying reaction mechanism, dissect the electronic and steric factors that govern aniline reactivity, provide validated experimental protocols, and present comparative data to inform your synthetic strategy.

The Reaction Mechanism: A Classic Case of Nucleophilic Aromatic Substitution (SNAr)

The reaction between an aniline and 4-chloro-pyrrolo[2,3-d]pyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] This pathway is characteristic of reactions where a nucleophile attacks an electron-deficient aromatic ring that is appended with a good leaving group.

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the aniline, acting as the nucleophile, attacks the electron-poor C4 position of the pyrimidine ring. This C4 carbon is rendered highly electrophilic by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine substituent.[8]

  • Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex (or σ-complex).[9][10] The formation of this intermediate is typically the rate-determining step of the reaction.

  • Rearomatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine product.

Fig 1. The Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Evaluating Aniline Efficacy: The Interplay of Electronic and Steric Effects

The success and rate of the SNAr reaction are critically dependent on the properties of the attacking aniline. A comprehensive study evaluating 20 different aniline derivatives in an acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water provides a wealth of comparative data.[7][11] The key determinants of efficacy are the aniline's nucleophilicity and the steric hindrance around its nitrogen atom.

Electronic Effects: The Role of Substituents and pKₐ

The nucleophilicity of the aniline is directly modulated by the electronic nature of the substituents on its aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the aniline ring, increasing the electron density on the nitrogen atom. This enhances the aniline's nucleophilicity, generally leading to a faster reaction rate.[9]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), chloro (-Cl), and fluoro (-F) pull electron density away from the ring, decreasing the nitrogen's nucleophilicity and slowing the reaction.[9]

A practical way to quantify this effect is by considering the aniline's pKₐ value. Research has shown that anilines with pKₐ values ranging from approximately 1.0 to 5.3 are generally well-suited for this transformation under acidic conditions.[7][11] Even anilines with strong EWGs, such as 4-nitroaniline (pKₐ = 1.02), can be effective substrates, although they may require longer reaction times or slightly modified conditions.[11]

Steric Hindrance: The Ortho Effect

Steric bulk, particularly from substituents at the ortho position of the aniline ring, can significantly impede the reaction.[10][12] Large groups adjacent to the amino group hinder its approach to the C4 position of the pyrimidine, slowing the formation of the Meisenheimer complex.

Studies have demonstrated that ortho-substituted anilines consistently show lower reaction rates.[7][11] This effect is especially pronounced when combined with a low pKₐ; ortho-substituted anilines with a pKₐ below 1 are considered particularly unsuitable for this reaction.[7][11]

Comparative Data on Substituted Anilines

The following table summarizes the performance of various substituted anilines in the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water. This data provides a clear guide for selecting appropriate reaction partners.

Aniline SubstituentPositionpKₐ (Anilinium ion)Reaction Time (h) for Full ConversionIsolated Yield (%)Reference
4-Methoxypara5.34< 694%[11]
4-Methylpara5.08< 697%[11]
3-Methylmeta4.70< 695%[11]
None-4.60< 698%[11]
4-Fluoropara4.56< 695%[11]
4-Chloropara3.98< 691%[11]
3-Chlorometa3.46< 695%[11]
3-Trifluoromethylmeta3.15< 693%[11]
4-Nitropara1.02< 682%[11]
2-Methylortho4.442284%[11]
2-Chloroortho2.652270%[11]
2-Iodoortho2.602260%[11]
2,4-Dichloroortho, para2.052245%[11]
2-Nitroortho-0.26No reaction0%[11]

Data synthesized from a study by Andersen, J. et al., which evaluated 20 aniline derivatives.[11]

Validated Experimental Protocols and Strategic Optimization

While multiple methods exist, including palladium-catalyzed Buchwald-Hartwig couplings for challenging substrates, acid-catalyzed SNAr remains a robust and widely used approach.[1][8][13]

Causality Behind Experimental Choices
  • Solvent System: The choice of solvent is critical. While alcohols like isopropanol are common, studies have conclusively shown that water often provides the highest reaction rate for acid-catalyzed aminations.[1][7][11][14] This is attributed to water's high polarity, which effectively stabilizes the polar transition state of the Meisenheimer complex.[7] For highly lipophilic or crystalline starting materials with poor water solubility, 2-propanol may be a more effective medium.[7][11]

  • Acid Catalysis: The reaction is often promoted by a catalytic amount of strong acid, such as concentrated HCl.[15] The acid's role is to protonate a nitrogen atom on the pyrimidine ring, which further increases the electrophilicity of the C4 carbon, thereby activating the substrate for nucleophilic attack.[11][16] It is a delicate balance; an excess of acid can protonate the aniline nucleophile, deactivating it. Furthermore, high acid concentrations can promote undesirable side reactions like solvolysis (reaction with the solvent).[7][11] An optimal amount is typically around 0.1 equivalents.[7][11]

  • Temperature: The reaction is typically run at elevated temperatures, often at reflux, to ensure a reasonable reaction rate, particularly for less reactive anilines.[15]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Analysis A Combine 4-chloro-pyrrolo[2,3-d]pyrimidine (1 equiv) and substituted aniline (1.1-3 equiv) in solvent (e.g., H₂O or 2-PrOH) B Add acid catalyst (e.g., conc. HCl, 0.1 equiv) A->B C Heat mixture to reflux (e.g., 80-100 °C) for 6-24 hours B->C D Monitor reaction progress (e.g., TLC or LC-MS) C->D E Cool reaction to room temperature D->E F Neutralize with aqueous base (e.g., sat. NaHCO₃) E->F G Filter the precipitated solid F->G H Wash solid with water and dry under vacuum G->H I Characterize product (¹H NMR, ¹³C NMR, HRMS) H->I

Fig 2. General Experimental Workflow for Acid-Catalyzed Amination.
Standard Laboratory Protocol

The following protocol is a representative procedure for the acid-mediated nucleophilic substitution.[15]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the desired substituted aniline (1.1 to 3.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol or water) to create a stirrable suspension (approx. 0.2-0.3 M concentration).

  • Catalyst Addition: Carefully add a few drops of concentrated hydrochloric acid (approx. 0.1 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for the required time (6-24 hours), monitoring the reaction's completion by TLC or LC-MS.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Isolation: Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The product will typically precipitate. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum to yield the purified product.

Conclusion

The reaction of substituted anilines with 4-chloro-pyrrolo[2,3-d]pyrimidines is a cornerstone of synthetic strategies targeting kinase inhibitors. The efficacy of a given aniline is a predictable function of its electronic and steric properties.

  • For rapid reactions and high yields, prioritize para- and meta-substituted anilines with electron-donating or weakly electron-withdrawing groups (pKₐ > 3.5).

  • For more challenging substrates, including those with strong electron-withdrawing groups or moderate ortho-steric hindrance, be prepared for longer reaction times.

  • Avoid highly hindered anilines, particularly those with ortho-substituents and very low pKₐ values (pKₐ < 1), as they are unlikely to be effective nucleophiles under standard SNAr conditions.

By understanding the principles outlined in this guide and leveraging the comparative data, researchers can make informed decisions in selecting reagents, optimizing reaction conditions, and efficiently synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives for drug discovery programs.

References

A Senior Application Scientist's Guide to Bioisosteres of the Pyrrolo[2,3-d]pyrimidine Core for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, stands out as a "privileged structure." Its resemblance to the endogenous purine core allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology and inflammation.[1][2] However, the journey of drug discovery is one of continuous optimization. While the pyrrolo[2,3-d]pyrimidine core offers a robust starting point, the pursuit of enhanced potency, refined selectivity, improved pharmacokinetic profiles, and novel intellectual property often necessitates the exploration of bioisosteric replacements.

This guide provides a comparative analysis of key bioisosteres of the pyrrolo[2,3-d]pyrimidine core, offering insights into their design rationale, synthetic accessibility, and impact on biological performance. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip you with the knowledge to make informed decisions in your own drug discovery programs.

The Rationale for Bioisosteric Replacement

Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of a moiety with another that possesses similar steric and electronic properties, with the goal of modulating the compound's biological activity and physicochemical characteristics.[3][4] For the pyrrolo[2,3-d]pyrimidine core, the primary motivations for exploring bioisosteres include:

  • Modulating Potency and Selectivity: Subtle changes in the electronic distribution and hydrogen bonding capacity of the core can lead to significant alterations in binding affinity for the target protein and selectivity against off-target kinases.

  • Improving Physicochemical and Pharmacokinetic (ADME) Properties: Issues such as poor solubility, rapid metabolism, or undesirable off-target effects can sometimes be attributed to the inherent properties of the core scaffold. Bioisosteric replacement can offer solutions to these challenges.[5]

  • Navigating Intellectual Property Landscapes: In a competitive field, the ability to design novel chemical matter that is not encumbered by existing patents is a significant advantage. Scaffold hopping, a form of bioisosteric replacement, is a key strategy in this regard.[6]

Comparative Analysis of Key Bioisosteres

This section will delve into a comparative analysis of prominent bioisosteres of the pyrrolo[2,3-d]pyrimidine scaffold, supported by experimental data from the literature.

Thieno[2,3-d]pyrimidine: The Sulfur Counterpart

The thieno[2,3-d]pyrimidine scaffold, where the pyrrole nitrogen is replaced by a sulfur atom, is a classic bioisostere of the pyrrolo[2,3-d]pyrimidine core. This substitution maintains the overall bicyclic structure and planarity, while subtly altering the electronic and lipophilic character of the molecule.

A noteworthy example of a direct comparison can be found in the development of RET kinase inhibitors.[7][8] Researchers have explored both scaffolds to understand the impact of the heteroatom on inhibitory activity.

ScaffoldTargetIC50 (nM)Key Observations
Pyrrolo[2,3-d]pyrimidine RET (wild-type)Low nanomolarPotent inhibition, serving as the foundational scaffold for many kinase inhibitors.[7]
Thieno[2,3-d]pyrimidine RET (wild-type)Low nanomolarComparable potency to the pyrrolo[2,3-d]pyrimidine core in certain contexts, demonstrating its viability as a bioisostere.[7][8]

Expertise & Experience: The choice between a pyrrolo[2,3-d]pyrimidine and a thieno[2,3-d]pyrimidine core is often driven by a desire to modulate metabolic stability. The pyrrole nitrogen can be a site of metabolism, and its replacement with a sulfur atom can block this metabolic pathway. Furthermore, the thiophene ring can engage in different interactions with the protein target compared to the pyrrole ring, which can be exploited to fine-tune selectivity.

Pyrazolo[3,4-d]pyrimidine: An Isomeric Shift

The pyrazolo[3,4-d]pyrimidine scaffold is an isomer of the 7-deazapurine core, with a different arrangement of nitrogen atoms in the five-membered ring. This seemingly small change can have a profound impact on the hydrogen bonding pattern and the overall electronic properties of the molecule.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have been investigated.[9]

ScaffoldTargetIC50 (nM)Key Observations
Pyrrolo[2,3-d]pyrimidine FGFRsPotentA well-established scaffold for FGFR inhibitors.[9]
Pyrazolo[3,4-d]pyrimidine FGFRsPotentDemonstrates excellent inhibitory activity, suggesting it as a viable alternative to the pyrrolo[2,3-d]pyrimidine core.[9]

Expertise & Experience: The altered nitrogen placement in the pyrazolo[3,4-d]pyrimidine core can change the directionality of hydrogen bond donors and acceptors. This can be a critical factor in achieving selectivity for a particular kinase, as the hinge region of the ATP binding site, with which these scaffolds typically interact, has a unique hydrogen bonding pattern for each kinase.

Azaindoles: A Simplified Bicyclic Core

Azaindoles, particularly 7-azaindole (1H-pyrrolo[2,3-b]pyridine), are another important class of bioisosteres for the purine and deazapurine systems.[10] They are structurally simpler, lacking one of the pyrimidine nitrogens, which can impact their physicochemical properties.

ScaffoldTargetBiological ActivityKey Observations
Pyrrolo[2,3-d]pyrimidine Various KinasesBroad-spectrum kinase inhibitionThe pyrimidine ring is crucial for mimicking the adenine of ATP.[11]
7-Azaindole Various KinasesPotent kinase inhibitionThe pyridine nitrogen can still form a key hydrogen bond with the kinase hinge region, making it an effective bioisostere.[10]

Expertise & Experience: The replacement of the pyrimidine ring with a pyridine ring in azaindoles generally leads to an increase in lipophilicity and a decrease in aqueous solubility. This can be advantageous for brain-penetrant drugs but may require careful optimization of the rest of the molecule to maintain drug-like properties. The synthetic accessibility of certain substituted azaindoles can also be more straightforward than that of the corresponding pyrrolo[2,3-d]pyrimidines.

Visualizing the Bioisosteric Relationships

The following diagrams illustrate the structural similarities and differences between the pyrrolo[2,3-d]pyrimidine core and its bioisosteres.

G Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->Thieno[2,3-d]pyrimidine N -> S Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->Pyrazolo[3,4-d]pyrimidine Isomeric N shift 7-Azaindole 7-Azaindole Pyrrolo[2,3-d]pyrimidine->7-Azaindole Remove N

Caption: Bioisosteric relationships of the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocols

A self-validating system in drug discovery relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for the synthesis and evaluation of these heterocyclic cores.

General Synthetic Protocol for 4-Substituted Pyrrolo[2,3-d]pyrimidines

This protocol outlines a common route for the synthesis of 4-substituted pyrrolo[2,3-d]pyrimidine derivatives, often starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Protection (Optional but Recommended): The N7 position of the pyrrole ring is often protected to avoid side reactions. A common protecting group is the pivaloyloxymethyl (POM) group.

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

    • Add pivaloyloxymethyl chloride (POM-Cl) dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is displaced by a nucleophile, typically an amine.

    • Dissolve the 4-chloro-7-(POM)-pyrrolo[2,3-d]pyrimidine and the desired amine in a suitable solvent (e.g., n-butanol or dioxane).

    • Add a base (e.g., DIPEA or K2CO3) and heat the reaction mixture.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, and purify the product, often by precipitation or column chromatography.

  • Deprotection: Remove the protecting group to yield the final compound.

    • For the POM group, deprotection can be achieved under basic conditions (e.g., aqueous ammonia in methanol).

    • Monitor the reaction by TLC or LC-MS.

    • Purify the final product by recrystallization or column chromatography.

General Workflow for Evaluating Bioisosteres

The following workflow provides a systematic approach to comparing the performance of a novel bioisostere against the parent scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & PK Profiling Bioisostere_Design Bioisostere Design Synthesis Synthesis Bioisostere_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Primary_Assay Primary Target Assay (e.g., Kinase IC50) Purification_Characterization->Primary_Assay Selectivity_Panel Kinase Selectivity Panel Primary_Assay->Selectivity_Panel Cellular_Assay Cellular Potency Assay Selectivity_Panel->Cellular_Assay Solubility Aqueous Solubility Cellular_Assay->Solubility Permeability Cell Permeability (e.g., PAMPA) Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability In_Vivo_PK In Vivo Pharmacokinetics Metabolic_Stability->In_Vivo_PK Lead_Optimization Lead_Optimization In_Vivo_PK->Lead_Optimization Decision Gate

Caption: A generalized workflow for the evaluation of bioisosteres in drug discovery.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine core remains a highly valuable scaffold in drug discovery, with a proven track record of success. However, the principles of bioisosterism and scaffold hopping are essential tools for the medicinal chemist seeking to overcome the limitations of existing chemical matter and to discover the next generation of innovative medicines. The bioisosteres discussed in this guide – thieno[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and azaindoles – represent just a fraction of the possibilities. As our understanding of the intricate interactions between small molecules and their biological targets deepens, and as synthetic methodologies become more sophisticated, the repertoire of effective bioisosteres will undoubtedly continue to expand. The judicious application of these principles, guided by a thorough understanding of the structure-activity relationships and a commitment to rigorous experimental validation, will be a key driver of future success in drug discovery.

References

A Head-to-Head Comparison of Named Reactions for Pyrrole Ring Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including the cholesterol-lowering agent atorvastatin (Lipitor®) and the anti-inflammatory drug tolmetin.[1][2] For researchers and professionals in drug development, the efficient construction of this privileged heterocycle is a critical task. The choice of synthetic strategy can profoundly influence yield, scalability, and the accessible substitution patterns, thereby impacting the trajectory of a research program.

This in-depth technical guide provides a head-to-head comparison of three classical and enduring named reactions for pyrrole ring formation: the Paal-Knorr Synthesis, the Hantzsch Synthesis, and the Knorr Synthesis. We will dissect their mechanisms, evaluate their synthetic utility with supporting experimental data, and explore modern advancements that address the contemporary demands for greener and more efficient chemical syntheses.

At a Glance: A Comparative Overview

To aid in the selection of the most suitable method, the following table summarizes the key features and typical performance of the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, can be <50
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80

The Paal-Knorr Pyrrole Synthesis: The Workhorse

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[3] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[4]

Mechanism and Rationale

The reaction proceeds through a well-elucidated mechanism.[3] The initial step is the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic pyrrole ring.[3] The ring-closing step is often the rate-determining step of the reaction.[5]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R-NH2 Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclized 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized Intramolecular Cyclization Product Substituted Pyrrole Cyclized->Product Dehydration Hantzsch_Mechanism Start β-Ketoester + R-NH2 Enamine Enamine Intermediate Start->Enamine Attack Nucleophilic Attack on α-Haloketone Enamine->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Product Substituted Pyrrole Cyclization->Product Dehydration Knorr_Mechanism Start α-Amino-ketone + β-Dicarbonyl Imine Imine Formation Start->Imine Condensation Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Product Substituted Pyrrole Cyclization->Product Dehydration

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology. The demand for efficient and economically viable synthetic routes to this privileged scaffold is ever-increasing in both academic and industrial research. This guide provides a comparative analysis of three prominent synthetic pathways to pyrrolo[2,3-d]pyrimidines, with a focus on assessing their cost-effectiveness from a practical, laboratory-scale perspective. We will delve into the causality behind the strategic choices in each pathway, offering field-proven insights to guide your synthetic planning.

I. Strategic Approaches to the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine ring system can be broadly categorized into three main strategies, each with its own set of advantages and disadvantages in terms of cost, efficiency, and versatility.

  • The Classical Linear Approach: Building from a Pyrimidine Precursor. This is a well-established and reliable method that involves the sequential construction of the pyrrole ring onto a pre-existing pyrimidine scaffold.

  • The Convergent Approach: Annulation of a Pyrrole Precursor. In this strategy, the pyrimidine ring is fused onto a functionalized pyrrole starting material. This can be particularly advantageous for accessing specific substitution patterns on the pyrrole moiety.

  • The Modern Multicomponent Approach: One-Pot Synthesis. This approach embodies the principles of green chemistry by combining multiple starting materials in a single reaction vessel to construct the target scaffold in a highly convergent and atom-economical fashion.

Below is a visual representation of these strategic approaches:

cluster_0 Synthetic Strategies for Pyrrolo[2,3-d]pyrimidines cluster_1 Linear Synthesis cluster_2 Convergent Synthesis cluster_3 Multicomponent Synthesis Start Choice of Synthetic Strategy Pyrimidine Pyrimidine Precursor Start->Pyrimidine Classical Pyrrole Pyrrole Precursor Start->Pyrrole Convergent Component_A Component A Start->Component_A Modern Intermediate_1 Acyclic Intermediate Pyrimidine->Intermediate_1 + Reagent_A C3 Synthon Reagent_A->Intermediate_1 Cyclization_1 Pyrrole Ring Formation Intermediate_1->Cyclization_1 Product_1 Pyrrolo[2,3-d]pyrimidine Cyclization_1->Product_1 Cyclization_2 Pyrimidine Ring Formation Pyrrole->Cyclization_2 + Reagent_B C1-N Synthon Reagent_B->Cyclization_2 Product_2 Pyrrolo[2,3-d]pyrimidine Cyclization_2->Product_2 One_Pot One-Pot Reaction Component_A->One_Pot + Component_B Component B Component_B->One_Pot Component_C Component C Component_C->One_Pot Product_3 Pyrrolo[2,3-d]pyrimidine One_Pot->Product_3 Start Starting Materials Reaction One-Pot Reaction (Ethanol, 50°C, 60-80 min) Start->Reaction Arylglyoxal 6-Amino-1,3-dimethyluracil Barbituric acid derivative TBAB (5 mol%) Workup Work-up (Cooling, Filtration) Reaction->Workup Product Final Product Workup->Product High Yield (73-95%)

A Technical Guide to the Structure-Activity Relationship of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in modern kinase inhibitor design. Its structure mimics the purine core of ATP, enabling it to act as a "hinge-binding" motif that anchors small molecules into the ATP-binding site of a wide range of protein kinases. The specific starting material, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a particularly valuable and versatile intermediate. The differential reactivity of the halogen atoms—the bromine at the C6 position and the chlorine at the C2 position—allows for sequential, site-selective modifications, making it an ideal platform for extensive structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of this compound derivatives, focusing on how strategic chemical modifications at key positions influence their potency and selectivity as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and place the findings within the broader context of a key signaling pathway.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The core of our interest is the 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine.[1] This structure is central to numerous FDA-approved kinase inhibitors. The nitrogen atom at the N1 position and the exocyclic amino group (commonly installed at the C4 position, though our scaffold modifies C2) typically form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The 6-bromo-2-chloro precursor allows for systematic exploration of the surrounding chemical space through well-established synthetic methodologies.

The primary points for diversification on the this compound scaffold are the C2, C6, and N7 positions. Strategic modifications at these sites allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Caption: Core scaffold and key modification points for SAR studies.

Comparative Structure-Activity Relationship (SAR) Analysis

The strategic derivatization of the this compound core allows for a systematic exploration of the kinase binding pocket. The following sections compare how substitutions at the C6 and C2 positions impact inhibitor potency, using data from studies on Colony-Stimulating Factor 1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR) as illustrative examples.[2]

C6-Position: Probing the Hydrophobic Pocket

The C6 position, functionalized with a bromine atom, is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties. These groups typically extend into a hydrophobic region of the kinase active site, and their nature can profoundly influence both potency and selectivity.

An analysis of 6-aryl substituted derivatives reveals that even minor changes to the aryl ring can have significant effects on inhibitory activity. For instance, the introduction of polar substituents at the para-position of a phenyl ring was found to increase CSF1R activity.[2]

Table 1: SAR of C6-Aryl Substitutions on CSF1R and EGFR Inhibition [2]

CompoundC6-Aryl Group (R)CSF1R IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/CSF1R)
1 4-(hydroxymethyl)phenyl0.5118236
2 Phenyl1.8>1000>555
3 4-Fluorophenyl2.7>1000>370
4 4-Hydroxyphenyl1.4745532
5 3-Pyridyl0.8>1000>1250
6 4-Pyridyl1.0>1000>1000

Data is illustrative and adapted from a study on 4-amino-pyrrolo[2,3-d]pyrimidines, which are structurally analogous to derivatives from the 2-chloro precursor.[2]

Expert Insights: The data clearly demonstrates that a simple, unsubstituted phenyl ring at C6 (Compound 2) is significantly less potent against CSF1R than analogs bearing polar groups like hydroxymethyl (Compound 1) or hydroxyl (Compound 4). This suggests the presence of a polar sub-pocket that can be engaged for enhanced binding affinity. Furthermore, the introduction of pyridyl rings (Compounds 5 and 6) maintains high CSF1R potency while completely abrogating EGFR activity, highlighting how C6 modifications can be a powerful tool for achieving kinase selectivity. The choice to explore heteroaromatic rings is often driven by a desire to improve physicochemical properties such as solubility.[2]

C2-Position: Interacting with the Solvent-Front

Following the modification at C6, the chloro group at the C2 position can be displaced via nucleophilic aromatic substitution (SNAr) with a variety of amines. This position often points towards the solvent-exposed region of the ATP binding site. Substituents here can influence solubility and form additional interactions that enhance potency.

Table 2: SAR of C2-Amine Substitutions on CSF1R and EGFR Inhibition [2]

CompoundC2-Amine Group (R')CSF1R IC₅₀ (nM)EGFR IC₅₀ (nM)
7 -NH(CH₃)0.5118
8 -NH(Ethyl)1.0170
9 -NH(Isopropyl)13450
10 -NH(Cyclopropyl)1.1145
11 -NH(tert-Butyl)100>1000

Data is illustrative and adapted from a study where the C4 position is modified, which serves as a proxy for C2 modifications in our scaffold.[2]

Expert Insights: The SAR at this position reveals a clear sensitivity to steric bulk. Small alkylamines like methyl (Compound 7) and ethyl (Compound 8), as well as the constrained cyclopropylamine (Compound 10), are well-tolerated and lead to potent CSF1R inhibition. However, increasing the steric bulk to isopropyl (Compound 9) and especially tert-butyl (Compound 11) results in a dramatic loss of potency. This steric clash likely prevents the inhibitor from adopting an optimal binding conformation. The methylation of the amine (comparing -NH₂ to -NHCH₃ in the source study) was also shown to effectively reduce off-target EGFR activity, another key finding for designing selective inhibitors.[2]

N7-Position: Modulating Physicochemical Properties

The pyrrole nitrogen at the N7 position is the final key site for modification. Alkylation or arylation at this position does not directly interact with the hinge region but can significantly impact the molecule's overall properties. N7 substitution can prevent the formation of a hydrogen bond donation, which may be detrimental or beneficial depending on the specific kinase. More commonly, it is used to block a potential site of metabolism and to modulate solubility and cell permeability. Studies on Lck inhibitors have shown that a diverse set of substituents can be well-tolerated at the N7 position, leading to compounds with improved oral availability.[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, self-validating experimental protocols for the synthesis of a representative inhibitor and its subsequent biological evaluation.

Protocol 1: Synthesis of a Representative 2-Amino-6-Aryl-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a two-step synthesis starting from this compound. The first step is a Suzuki-Miyaura coupling to install an aryl group at C6, followed by a nucleophilic aromatic substitution to install an amine at C2.

G A 6-Bromo-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: Suzuki Coupling A->B Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C C 2-Chloro-6-aryl- 7H-pyrrolo[2,3-d]pyrimidine B->C D Step 2: Amination (SNAr) C->D R-NH₂, HCl (cat.), 2-Propanol or H₂O, Reflux E Final Product: 2-Amino-6-aryl- 7H-pyrrolo[2,3-d]pyrimidine D->E

Caption: Two-step synthetic workflow for target compounds.

Step 1: Suzuki-Miyaura Coupling at C6

  • Objective: To synthesize 2-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Rationale: The Suzuki coupling is a robust and versatile method for forming C-C bonds. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for this transformation. A mixture of dioxane and water is used as the solvent to dissolve both the organic starting materials and the inorganic base.[3][4]

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Evacuate and backfill the flask with argon three times to create an inert atmosphere.

    • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2

  • Objective: To synthesize N-methyl-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

  • Rationale: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution at the C2 position. The reaction is often catalyzed by a small amount of acid, which protonates the pyrimidine ring, further activating it towards nucleophilic attack. Water or an alcohol is a suitable solvent.[5]

  • Procedure:

    • To a pressure vessel, add the 2-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from Step 1 and a solution of methylamine (2.0 M in THF, 3.0 eq).

    • Add 2-propanol as the solvent and a catalytic amount of concentrated HCl (0.1 eq).

    • Seal the vessel and heat the mixture to 100-120 °C for 18-24 hours.

    • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Purify the crude material by silica gel chromatography or recrystallization to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK1).

  • Rationale: The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, its potency (IC₅₀) can be accurately determined. This format is widely used due to its high sensitivity and robustness.[6]

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock. Using an acoustic liquid handler, transfer 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells (0% inhibition) and wells with a known potent inhibitor like staurosporine (100% inhibition).

    • Kinase Reaction: a. Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human JAK1) and a suitable peptide substrate in kinase assay buffer. b. Add 5 µL of the 2X kinase/substrate solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. c. Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Start the reaction by adding 5 µL of the 2X ATP solution to all wells. e. Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

    • Signal Detection: a. Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete unused ATP. b. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. c. Incubate for 30 minutes at room temperature. d. Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biological Context: Inhibition of the JAK-STAT Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, playing a key role in immunity and inflammation.[7] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Inhibiting a JAK kinase with a pyrrolo[2,3-d]pyrimidine derivative blocks the phosphorylation and subsequent activation of STAT proteins, thereby preventing their translocation to the nucleus and halting the inflammatory gene expression program.

JAK_STAT_Pathway cluster_0 Cytoplasm cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK P_JAK P-JAK (Active) JAK->P_JAK 2. Trans-phosphorylation STAT STAT P_JAK->STAT 3. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer P-STAT Dimer P_STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Binds DNA Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits ATP Binding Site

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of potent and selective kinase inhibitors. The orthogonal reactivity of the C6-bromo and C2-chloro positions allows for systematic and independent exploration of different regions of the kinase ATP-binding site.

This guide has demonstrated that:

  • C6-substitutions are crucial for establishing potency and selectivity by interacting with hydrophobic and polar sub-pockets.

  • C2-substitutions modulate activity and solubility by interacting with the solvent-exposed region, with a clear sensitivity to steric hindrance.

  • N7-substitutions offer a handle to fine-tune pharmacokinetic properties without directly engaging the kinase hinge.

By combining rational design with robust synthetic and biochemical protocols, researchers can effectively leverage the structure-activity relationships of this scaffold to develop novel therapeutics targeting a wide range of kinases implicated in human disease.

References

Safety Operating Guide

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like this compound, a halogenated heterocyclic compound, requires a thorough understanding of its properties and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and environmental protection.

The fundamental principle is that this compound must be managed as a hazardous waste from "cradle to grave".[1] This means its entire lifecycle, from generation to final disposal, is subject to strict protocols. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]

Part 1: Hazard Identification and Essential Safety Precautions

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed risk assessment. This compound and its structural analogs are classified as hazardous. The primary risks are associated with their toxicity and irritant properties.

Table 1: Summary of Chemical Hazards

Hazard ClassificationDescriptionGHS PictogramPrecautionary StatementSource
Acute Toxicity, Oral Toxic or harmful if swallowed.💀P301: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3][3][4][5][6]
Skin Irritation Causes skin irritation upon contact.P280: Wear protective gloves/protective clothing.[4][7][4][7][8]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.P261: Avoid breathing dust. Use only in a well-ventilated area or fume hood.[9][4][7][8][9]
Eye Irritation Can cause serious eye irritation.P280: Wear eye protection/face protection.[4][7][8]

Due to these hazards, all handling and preparation for disposal must be conducted with appropriate Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[4][6]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[3][4]

  • Skin and Body Protection: A lab coat is mandatory. Ensure no skin is exposed.[4][7]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[3][4]

Part 2: On-Site Waste Accumulation and Storage

Proper disposal begins the moment a material is designated as waste.[10] For laboratories, this process is managed within a designated Satellite Accumulation Area (SAA), which must be located at or near the point of waste generation.[11]

Step 1: Select a Compatible Waste Container

The waste must be stored in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[11][12]

  • For Solid Waste: The best practice is to dispose of solid this compound in its original manufacturer's container.[12] This ensures compatibility and clear identification.

  • For Contaminated Lab Supplies: Items like gloves, weigh boats, or absorbent paper contaminated with the chemical should be double-bagged in clear plastic bags.[12] These bags must then be placed in a designated solid hazardous waste container.

Step 2: Correctly Label the Waste Container

The moment the first drop of waste is added, the container must be labeled.[13] The label must include:

  • The words "Hazardous Waste ".[10]

  • The full chemical name: "This compound ". Do not use abbreviations or formulas.[13]

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Segregate from Incompatible Chemicals

As a halogenated heterocyclic compound, this compound waste must be segregated from other chemical waste streams to prevent dangerous reactions. Always store in a secondary containment tray or bin to capture any potential leaks.[12]

Store this waste separately from:

  • Strong Oxidizing Agents [13][14]

  • Strong Acids [3][14]

  • Bases [11][12]

The following diagram illustrates the workflow for waste accumulation.

G Diagram 1: Waste Accumulation Workflow start Designate Material as Waste container Select Compatible Container (Original container preferred) start->container label Affix 'Hazardous Waste' Label (Include full chemical name) container->label saa Place in Designated Satellite Accumulation Area (SAA) label->saa containment Use Secondary Containment saa->containment segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) containment->segregate closed Keep Container Securely Closed segregate->closed

Caption: Waste Accumulation Workflow

Part 3: Final Disposal Procedures

Final disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled by licensed professionals.[1]

Step 1: Waste Characterization

This chemical is classified as a halogenated organic compound .[15] Wastes containing halogenated organic compounds at concentrations greater than 1,000 mg/kg are subject to specific treatment standards and land disposal restrictions by the U.S. Environmental Protection Agency (EPA).[16] The required disposal method is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

Step 2: Arranging for Collection

Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[12] Provide them with the exact chemical name and quantity. Do not attempt to transport the waste yourself.

Step 3: Decontamination of Empty Containers and Glassware

An "empty" container that held this chemical is not truly empty and must be decontaminated before it can be disposed of as regular trash.

  • Triple-rinse the container or glassware with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the chemical residue.[10]

  • Collect all rinsate as a new hazardous waste stream.[10] Label this new container as "Hazardous Waste: Acetone Rinsate containing this compound".

  • After triple-rinsing and air-drying, the container may be disposed of in the trash.[10]

The decision-making process for handling used containers is outlined below.

G Diagram 2: Disposal Decision Tree start Used Container of This compound decision_waste Does container hold residual solid/powder? start->decision_waste proc_hw Process as Full Hazardous Waste Container decision_waste->proc_hw Yes proc_empty Container is 'Empty' decision_waste->proc_empty No label_hw Ensure Proper Labeling and Secure Closure proc_hw->label_hw contact_ehs Contact EH&S for Pickup label_hw->contact_ehs triple_rinse Triple-Rinse with Appropriate Solvent proc_empty->triple_rinse collect_rinsate Collect Rinsate as NEW Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash triple_rinse->dispose_container label_rinsate Label Rinsate Container collect_rinsate->label_rinsate label_rinsate->contact_ehs Arrange pickup for Rinsate Waste

Caption: Disposal Decision Tree

Part 4: Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

  • Control and Contain: Prevent the spill from spreading by using a spill kit with absorbent materials.[9] Do not use water.

  • Clean-Up:

    • Wear full PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[9]

    • Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.[9][18]

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your responsibility to protect the broader environment.

References

Navigating the Safe Handling of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information on the safe handling of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to establish a robust framework for personal protective equipment (PPE), operational protocols, and disposal plans. Our primary objective is to empower you with the knowledge to mitigate risks and foster a culture of safety within your laboratory.

Hazard Profile: A Conservative Approach Based on Structural Analogs

Due to the novelty of this compound, comprehensive toxicological data is not yet available. Therefore, we must extrapolate from the known hazards of closely related pyrrolo[2,3-d]pyrimidines. Structurally similar compounds are classified as acutely toxic if swallowed and are known to cause skin and respiratory irritation.[1]

Based on this information, we will operate under the assumption that this compound presents the following potential hazards:

  • Acute Oral Toxicity: Assumed to be toxic or harmful if swallowed.[1][2]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1]

  • Eye Damage: Direct contact with eyes may cause serious irritation or damage.

The GHS pictograms associated with analogous compounds frequently include the skull and crossbones (GHS06) , signifying acute toxicity.[1] Therefore, all handling procedures must reflect this high level of potential hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is paramount before handling any hazardous chemical.[3] The following PPE recommendations are based on the anticipated hazards of this compound and are designed to provide comprehensive protection.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Dry Powder) Safety glasses with side shields and a face shield.[1][3]Two pairs of nitrile gloves.[3]Disposable gown over a lab coat.[3]A NIOSH-approved N95 respirator or higher.[4]
Solution Preparation & Transfers Chemical splash goggles.Nitrile gloves.Lab coat.Not generally required if performed in a certified chemical fume hood.
Running Reactions & Work-up Chemical splash goggles.Nitrile gloves.Lab coat.Not generally required if performed in a certified chemical fume hood.
Spill Cleanup (Solid) Safety glasses with side shields and a face shield.Heavy-duty nitrile or butyl rubber gloves.Disposable chemical-resistant suit or apron.A NIOSH-approved respirator with a particulate filter.

Glove Selection: While nitrile gloves are suitable for incidental contact, for prolonged handling or in the event of a spill, consider gloves with greater chemical resistance, such as neoprene or butyl rubber.[4][5] Always inspect gloves for any signs of degradation or perforation before use.

The Hierarchy of Controls: It is critical to remember that PPE is the last line of defense. The most effective safety measures are elimination, substitution, and engineering controls.[6][7]

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) Selection Start Start: Handling this compound AssessTask Assess the Task (e.g., Weighing, Solution Prep) Start->AssessTask AssessQuantity Assess the Quantity (Small vs. Large Scale) AssessTask->AssessQuantity EngControls Engineering Controls (Fume Hood, Glove Box) AssessQuantity->EngControls AdminControls Administrative Controls (SOPs, Training) EngControls->AdminControls EyeProtection Eye/Face Protection (Goggles, Face Shield) AdminControls->EyeProtection HandProtection Hand Protection (Nitrile, Neoprene) AdminControls->HandProtection BodyProtection Body Protection (Lab Coat, Gown) AdminControls->BodyProtection RespProtection Respiratory Protection (Respirator) AdminControls->RespProtection End Proceed with Caution EyeProtection->End HandProtection->End BodyProtection->End RespProtection->End

Caption: PPE Selection Workflow for Handling Hazardous Chemicals.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure risk.

3.1. Engineering Controls: The Primary Barrier

  • Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

3.2. Procedural Steps for Handling

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly in the fume hood. If an analytical balance outside the hood is necessary, use a containment system such as a glove bag or a balance enclosure.

  • Aliquotting and Transfers: Perform all transfers of the solid material and solutions within the fume hood. Use a spatula for solids and appropriate volumetric glassware for liquids. Avoid creating dust.[1]

  • Reaction Setup: Set up reactions in the fume hood, ensuring all joints are properly sealed.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your disposable gown, eye and face protection, and finally your respirator.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8] Do not eat, drink, or smoke in the laboratory.[9]

Emergency Procedures: Be Prepared

4.1. Spills

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[2]

    • Decontaminate the area with a suitable solvent.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety (EHS) department immediately.

4.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.